5-Methyl-1,2-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBEIXHMHVGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611240 | |
| Record name | 5-Methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-77-8 | |
| Record name | 5-Methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Structure Elucidation of 5-Methyl-1,2-benzoxazole
This guide provides an in-depth analysis of 5-Methyl-1,2-benzoxazole (also known as 5-Methyl-1,2-benzisoxazole), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure found in numerous biologically active molecules and functional materials.[1][2] A precise understanding of its chemical properties and a robust methodology for its structural confirmation are paramount for its effective application in drug development and scientific research.[3]
This document moves beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights into the comprehensive characterization of this molecule.
Section 1: Molecular Profile and Chemical Properties
This compound is an aromatic heterocyclic compound featuring a benzene ring fused to an isoxazole ring.[4][5] The "1,2-" designation indicates the adjacent positions of the oxygen and nitrogen atoms within the five-membered ring. This arrangement distinguishes it from its 1,3-benzoxazole isomer and imparts unique electronic and reactive properties. Its aromaticity contributes to its relative stability, yet the heteroatoms provide reactive sites for further functionalization.[6]
Nomenclature and Key Identifiers
A consistent and accurate identification of the molecule is the foundation of all subsequent research.
| Identifier | Value |
| IUPAC Name | 5-Methyl-1,2-benzisoxazole |
| Synonyms | This compound |
| CAS Number | 10531-77-8[7] |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol [8] |
| Canonical SMILES | CC1=CC2=NOC=C2C=C1 |
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. While specific experimental data for this compound is not extensively published, properties can be reliably inferred from closely related analogs like 2-methylbenzoxazole and other substituted benzoxazoles.
| Property | Value / Description | Rationale & Context |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | 2-Methylbenzoxazole is a yellowish liquid.[8] The addition of a methyl group on the benzene ring is unlikely to dramatically increase the melting point. |
| Boiling Point | Data not available. Estimated to be >200 °C. | The parent benzoxazole boils at 182 °C.[6] Methyl substitution typically increases the boiling point. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform). | The molecule is predominantly nonpolar and aromatic, consistent with the solubility profile of similar heterocyclic compounds.[8] |
Chemical Reactivity and Stability
The reactivity of the this compound core is governed by the interplay between the electron-rich benzene ring and the isoxazole moiety.
-
Aromaticity and Stability : The fused ring system is aromatic, conferring significant thermodynamic stability. It is generally stable under standard storage conditions, though it should be protected from strong acids and oxidizing agents.[9]
-
Electrophilic Substitution : The benzene ring is the primary site for electrophilic aromatic substitution. The isoxazole ring is generally deactivating, but the activating effect of the methyl group and the directing influence of the fused ring system will guide incoming electrophiles.
-
N-O Bond Cleavage : The isoxazole ring contains a relatively weak N-O bond. This bond can be cleaved under certain reductive or photochemical conditions, a property that is often exploited in synthetic chemistry to generate new functionalities.
Section 2: A Validated Workflow for Structure Elucidation
Confirming the precise structure of a synthesized molecule is the most critical step in chemical research. A multi-technique, orthogonal approach ensures the highest degree of confidence, leaving no ambiguity. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.
The logical flow of analysis ensures that foundational information (like molecular weight) is established before more detailed structural mapping (like atomic connectivity) is performed.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the initial and most crucial step post-synthesis. It directly validates the molecular weight of the target compound, confirming that the desired reaction has occurred and providing the elemental formula with high-resolution instrumentation.[10]
Expected Data for C₈H₇NO:
-
Molecular Ion (M⁺): A prominent peak at m/z = 133.05 is expected. In high-resolution MS (HRMS), this would be observed at m/z 133.0528, confirming the elemental composition.
-
Fragmentation Pattern: The fragmentation of benzoxazoles often involves characteristic losses. For 2-methylbenzoxazole, a major fragment is observed at m/z = 105, corresponding to the loss of a neutral HCN molecule, followed by the loss of CO.[8][11] A similar pattern can be anticipated for the 5-methyl isomer.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Instrument Setup: Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm). Set the ESI source to positive ion mode.
-
Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum, looking for the protonated molecule [M+H]⁺ at the calculated m/z of 134.0600.
-
Analysis: Confirm that the measured mass is within 5 ppm of the theoretical mass for C₈H₈NO⁺.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. It validates the integrity of the core benzoxazole structure by identifying the characteristic vibrations of its constituent bonds.[3]
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl (CH₃) |
| ~1620-1580 | C=N Stretch | Isoxazole Ring |
| ~1500-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1200 | C-O Stretch | Aryl-O (Isoxazole) |
Note: Data is inferred from general values for aromatic heterocycles and substituted benzenes.[12][13][14]
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a single drop is sufficient.
-
Background Scan: With the crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply the sample and acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to the expected functional groups to confirm the presence of the benzoxazole core and methyl substituent.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework, revealing the precise location of the methyl group and the substitution pattern on the benzene ring, which is essential to differentiate it from other isomers.[15]
Expected ¹H NMR Data (in CDCl₃, ~400 MHz):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the downfield region (δ 7.0–7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be diagnostic of the 5-methyl substitution pattern. The proton on the isoxazole ring will also appear in this region.
-
Methyl Protons (3H): A sharp singlet at approximately δ 2.4–2.6 ppm, integrating to three protons. The singlet nature confirms it is not adjacent to any other protons.
Note: These are estimations based on data for related compounds like 2-methylbenzoxazole.[16]
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):
-
Total Carbons: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons: Signals will appear in the δ 110–165 ppm range. Quaternary carbons (including those at the ring fusion) will typically have lower intensities.
-
Methyl Carbon: A single, upfield signal around δ 20–25 ppm.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[3]
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A 90° pulse angle with a relaxation delay of 1-2 seconds is typical.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the structure. Correlate ¹H and ¹³C signals, potentially using 2D NMR (HSQC/HMBC) for complex cases.
Section 3: Synthesis and Applications Overview
Synthesis: Benzoxazole derivatives are commonly synthesized via the condensation and subsequent cyclization of an appropriate ortho-substituted phenol. For this compound, a plausible route would involve a derivative of 2-amino-4-methylphenol reacting under conditions that favor the formation of the 1,2-oxazole ring system. Numerous modern synthetic methods utilize various catalysts to improve yields and reaction conditions, reflecting the importance of this scaffold.[17][18]
Applications: The benzoxazole core is a key pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][6][19] They are also investigated in materials science for their unique photophysical properties, finding use as optical brighteners and fluorescent probes.[3][6]
Section 4: Safety and Handling
While specific toxicology data for this compound is limited, compounds of this class should be handled with care in a professional laboratory setting.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Hazards: Based on related benzoxazole compounds, potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation if inhaled.[21]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Section 5: Conclusion
This compound is a valuable heterocyclic building block whose utility is predicated on its well-defined chemical nature. The definitive characterization of this molecule is not achieved by a single technique but by a logical, integrated workflow. This guide outlines a robust, self-validating protocol, beginning with mass spectrometry for molecular weight confirmation, followed by IR for functional group analysis, and culminating in NMR spectroscopy for unambiguous structural assignment. This rigorous approach provides the high degree of certainty required by researchers and drug development professionals to confidently advance their scientific endeavors.
References
-
Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. J. Heterocyclic Chem., 40, 1097 (2003). Available from: [Link]
-
PubChem. Isoxazole. National Institutes of Health. Available from: [Link]
-
ResearchGate. Structure of Isoxazole. ResearchGate GmbH. Available from: [Link]
-
CP Lab Safety. 5-Methylbenzoxazole, 5g, Each. CP Lab Safety. Available from: [Link]
-
YouTube. synthesis of isoxazoles. YouTube. Available from: [Link]
-
Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. globalresearchonline.net. Available from: [Link]
-
NIH. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Benzoxazole. Wikimedia Foundation. Available from: [Link]
-
Construction of Isoxazole ring: An Overview. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
CAS. 5-Chloro-2-methylbenzoxazole. American Chemical Society. Available from: [Link]
-
ResearchGate. Physical properties of the benzoxazole derivatives. ResearchGate GmbH. Available from: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. ScienceDirect. Available from: [Link]
-
PubChem. 5-Methylisoxazole. National Institutes of Health. Available from: [Link]
-
NIH. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Center for Biotechnology Information. Available from: [Link]
-
RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. Available from: [Link]
-
PubChem. 2-Methylbenzoxazole. National Institutes of Health. Available from: [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
NIST. Benzoxazole, 2-methyl-. National Institute of Standards and Technology. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. ResearchGate GmbH. Available from: [Link]
-
NIST. Benzoxazole. National Institute of Standards and Technology. Available from: [Link]
-
SpectraBase. 5-Methyl-2-phenylbenzoxazole - MS (GC) - Spectrum. Wiley. Available from: [Link]
-
The Good Scents Company. methyl benzoxole, 95-21-6. The Good Scents Company. Available from: [Link]
Sources
- 1. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazole - Wikipedia [en.wikipedia.org]
- 7. 10531-77-8 CAS MSDS (5-METHYL-1,2-BENZISOXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzoxazole(273-53-0) IR Spectrum [m.chemicalbook.com]
- 14. Benzoxazole [webbook.nist.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]
- 17. ijpbs.com [ijpbs.com]
- 18. tandfonline.com [tandfonline.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic and Structural Elucidation of 4-(4-hydroxyphenyl)butan-2-one: A Technical Guide
Affiliation: Google AI
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(4-hydroxyphenyl)butan-2-one, a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Commonly known as raspberry ketone, its structural elucidation is paramount for quality control, synthesis verification, and understanding its biological activity. This document delves into the principles and experimental details of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy as applied to this molecule. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its characterization.
Introduction
4-(4-hydroxyphenyl)butan-2-one is a phenolic compound naturally occurring in a variety of fruits, most notably raspberries (Rubus idaeus), cranberries, and blackberries.[1] It is responsible for the characteristic aroma of raspberries and is used extensively as a flavoring agent and in perfumery.[1][2] Beyond its sensory properties, raspberry ketone has garnered attention for its potential health benefits, including its role as a hepatoprotective agent and an androgen antagonist.[2]
It is important to note that while the topic specified CAS number 104501-13-5, extensive database searches indicate that the correct CAS number for 4-(4-hydroxyphenyl)butan-2-one is 5471-51-2 . This guide will proceed with the analysis of the compound associated with the correct CAS number.
The industrial production of raspberry ketone is primarily synthetic due to its low natural abundance, making robust analytical methodologies for its characterization essential.[1] Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's structure, connectivity, and functional groups. This guide will explore the interpretation of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra.
Molecular Structure and Properties
4-(4-hydroxyphenyl)butan-2-one has the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[2] Its structure consists of a 4-substituted phenolic ring attached to a four-carbon chain with a ketone functional group at the second position.
Table 1: Physicochemical Properties of 4-(4-hydroxyphenyl)butan-2-one
| Property | Value | Source |
| IUPAC Name | 4-(4-hydroxyphenyl)butan-2-one | |
| Synonyms | Raspberry Ketone, Frambinone, Oxyphenalon | [1][2] |
| CAS Number | 5471-51-2 | [1][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Melting Point | 82-84 °C | [1] |
| Boiling Point | 140-146 °C at 0.5 mmHg | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 4-(4-hydroxyphenyl)butan-2-one provides information on the number of different types of protons and their neighboring environments.
Table 2: ¹H NMR Spectral Data for 4-(4-hydroxyphenyl)butan-2-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 | Doublet | 2H | Aromatic protons (ortho to -CH₂CH₂C(O)CH₃) |
| ~6.7 | Doublet | 2H | Aromatic protons (ortho to -OH) |
| ~2.8 | Triplet | 2H | -CH₂- adjacent to the aromatic ring |
| ~2.7 | Triplet | 2H | -CH₂- adjacent to the carbonyl group |
| ~2.1 | Singlet | 3H | Methyl protons (-C(O)CH₃) |
| Variable | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |
Causality of Experimental Observations:
-
The aromatic region (δ 6.5-8.0 ppm) shows a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The two doublets arise from the coupling of adjacent aromatic protons.
-
The signals at ~2.8 and ~2.7 ppm appear as triplets due to coupling with the adjacent methylene protons. The downfield shift of the triplet at ~2.8 ppm is attributed to the deshielding effect of the aromatic ring, while the triplet at ~2.7 ppm is influenced by the electron-withdrawing carbonyl group.
-
The singlet at ~2.1 ppm corresponds to the three equivalent protons of the methyl group, which have no adjacent protons to couple with.
-
The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 3: ¹³C NMR Spectral Data for 4-(4-hydroxyphenyl)butan-2-one
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~209 | Quaternary | Carbonyl carbon (C=O) |
| ~154 | Quaternary | Aromatic carbon attached to -OH |
| ~132 | Quaternary | Aromatic carbon attached to the butyl chain |
| ~130 | Tertiary | Aromatic carbons (ortho to the butyl chain) |
| ~115 | Tertiary | Aromatic carbons (ortho to -OH) |
| ~45 | Secondary | -CH₂- adjacent to the carbonyl group |
| ~30 | Secondary | -CH₂- adjacent to the aromatic ring |
| ~30 | Primary | Methyl carbon (-CH₃) |
Causality of Experimental Observations:
-
The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of ~209 ppm.
-
The aromatic carbons show distinct chemical shifts based on their substitution. The carbon bearing the hydroxyl group is the most deshielded among the substituted aromatic carbons.
-
The two methylene carbons in the butyl chain are clearly resolved, as are the methyl carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Electron Ionization (EI) Mass Spectrum:
The EI mass spectrum of 4-(4-hydroxyphenyl)butan-2-one typically shows a molecular ion peak (M⁺) at m/z 164.[2] The fragmentation pattern is consistent with its structure.
Table 4: Key Fragments in the EI Mass Spectrum of 4-(4-hydroxyphenyl)butan-2-one
| m/z | Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 107 | [HO-C₆H₄-CH₂]⁺ (Tropylium-like ion) |
| 94 | [C₆H₅OH]⁺ (Phenol ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Causality of Fragmentation:
The most prominent fragment at m/z 107 is formed by the benzylic cleavage of the C-C bond between the two methylene groups, resulting in a stable hydroxybenzyl cation. This is a characteristic fragmentation for compounds containing a benzyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 5: Characteristic IR Absorption Bands for 4-(4-hydroxyphenyl)butan-2-one
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3600 (sharp) / 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H |
| ~1710 | C=O stretch | Ketone |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenolic C-O |
| ~830 | C-H bend | 1,4-disubstituted aromatic ring |
Causality of Experimental Observations:
-
The presence of a broad absorption in the 3400-3200 cm⁻¹ region is indicative of a hydrogen-bonded hydroxyl group. A sharper peak around 3600 cm⁻¹ may be observed in dilute solutions.
-
A strong, sharp peak around 1710 cm⁻¹ is a definitive indicator of a ketone carbonyl group.
-
The absorptions in the 1600-1500 cm⁻¹ range are characteristic of the aromatic ring, and the band around 830 cm⁻¹ confirms the 1,4-disubstitution pattern.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for ¹H and ¹³C NMR of 4-(4-hydroxyphenyl)butan-2-one. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, which may improve the resolution of the hydroxyl proton signal.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of 4-(4-hydroxyphenyl)butan-2-one.
Conclusion
The spectroscopic characterization of 4-(4-hydroxyphenyl)butan-2-one is a straightforward process that relies on the complementary information provided by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Each technique provides unique insights into the molecular structure, confirming the presence of the key functional groups and the overall connectivity of the atoms. This comprehensive spectroscopic profile is essential for ensuring the identity and purity of this important compound in its various applications.
References
-
PubChem. (n.d.). 4-(4'-Hydroxyphenyl)-2-butanone. National Center for Biotechnology Information. Retrieved from [Link][2]
-
Wikipedia. (2023, December 1). Raspberry ketone. Retrieved from [Link][1]
-
NIST. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link][4]
Sources
An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Methyl-1,2-benzoxazole
Introduction
5-Methyl-1,2-benzoxazole, also known as 5-methyl-1,2-benzisoxazole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting properties such as anticonvulsant, antispasmodic, and antifungal activities. The strategic synthesis of this molecule is paramount, and the selection of appropriate starting materials is the most critical decision in the development of a robust and efficient synthetic route. This guide provides a comprehensive overview of the primary synthetic strategies and the corresponding starting materials for the preparation of this compound, grounded in established chemical principles and supported by peer-reviewed literature.
Pillar 1: Synthesis via N-O Bond Formation from o-Hydroxyaryl Oximes
One of the most direct and widely employed methods for constructing the 1,2-benzoxazole ring system involves the intramolecular cyclization of an o-hydroxyaryl oxime, which forms the critical N-O bond.[1] For the synthesis of the 5-methyl substituted target, the key starting material is 2-Hydroxy-5-methylacetophenone oxime .
Starting Material: 2-Hydroxy-5-methylacetophenone
The synthesis begins with the commercially available or readily synthesized 2-Hydroxy-5-methylacetophenone . This precursor contains the requisite methyl group at the desired position and the ortho-hydroxyacetophenone functionality necessary for the subsequent oximation reaction.
Protocol 1: Oximation of 2-Hydroxy-5-methylacetophenone
The conversion of the ketone to the oxime is a standard condensation reaction with hydroxylamine.
Methodology:
-
Dissolution: 2-Hydroxy-5-methylacetophenone is dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.
-
Reagent Addition: An aqueous solution of hydroxylamine hydrochloride is added, often in the presence of a base like sodium hydroxide or sodium carbonate to liberate the free hydroxylamine.
-
Reaction: The mixture is heated, often to reflux, for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product, 2-hydroxy-5-methylacetophenone oxime, is typically isolated by precipitation upon addition of water, followed by filtration and washing.
Protocol 2: Cyclization of 2-Hydroxy-5-methylacetophenone Oxime
The cyclization of the oxime to form the 1,2-benzoxazole ring can be achieved under various conditions, often involving a dehydration or an oxidative step.[2]
Methodology (Microwave-assisted): [2]
-
Reaction Setup: In a microwave reactor vessel, 2-hydroxy-5-methylacetophenone oxime is combined with an organic solvent (e.g., N,N-dimethylformamide), a suitable base (e.g., potassium carbonate), and a promoter.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a set temperature (e.g., 85°C) and power (e.g., 300W) for a specified time (e.g., 35 minutes).[2]
-
Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The organic phase is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 3,5-dimethyl-1,2-benzisoxazole.
Pillar 2: Synthesis via C-O Bond Formation from o-Substituted Aryl Oximes
An alternative approach to the 1,2-benzoxazole core is through the formation of the C-O bond, starting from an o-substituted aryl oxime where the ortho substituent is a suitable leaving group, such as a halogen.[1]
Starting Material: 2-Bromo-5-methylacetophenone
This pathway commences with a halogenated precursor, such as 2-Bromo-5-methylacetophenone . This can be synthesized from 5-methylacetophenone through bromination.
Synthetic Workflow
The overall transformation from 2-bromo-5-methylacetophenone involves a multi-step process that includes oximation followed by a copper-catalyzed intramolecular cyclization.[1]
Caption: Synthetic pathway from m-cresol.
Protocol 3: Nitration of m-Cresol Derivatives
The direct nitration of m-cresol can lead to a mixture of isomers. [3]A more controlled approach involves the sulfonation of a protected m-cresol derivative, followed by nitration and hydrolysis. [3][4] Methodology (via Tri-m-cresyl phosphate): [4]1. Sulfonation: Tri-m-cresyl phosphate is treated with fuming sulfuric acid. 2. Nitration: The sulfonated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-5°C). [4]3. Hydrolysis: The nitrated compound is hydrolyzed by heating in water to yield a mixture of nitro-m-cresols, with 5-Methyl-2-nitrophenol as a major product. [4]4. Purification: The desired isomer can be purified by steam distillation and washing. [4]
Protocol 4: Reduction of 5-Methyl-2-nitrophenol
The nitro group of 5-Methyl-2-nitrophenol is reduced to an amino group to form 2-Amino-4-methylphenol . This can be achieved through various standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid.
Protocol 5: Cyclization of 2-Amino-4-methylphenol
The final step is the construction of the oxazole ring. This is commonly achieved by the condensation of the o-aminophenol with a carboxylic acid or its derivative. [5][6] Methodology (with Benzaldehyde): [7][8]1. Reaction Setup: A mixture of 2-amino-4-methylphenol, an aromatic aldehyde (e.g., benzaldehyde), and a catalyst are combined. A variety of catalysts can be used, including Brønsted or Lewis acids. [7]2. Reaction Conditions: The reaction can be performed under solvent-free conditions or in a suitable solvent at elevated temperatures. [7][8]For example, using a Brønsted acidic ionic liquid gel as a catalyst at 130°C. [7]3. Work-up and Purification: After the reaction is complete, the product is isolated by dissolving the mixture in an organic solvent, separating the catalyst, and purifying the product by crystallization or chromatography.
Data Summary: Starting Material Comparison
| Starting Material | Key Intermediate(s) | Synthetic Strategy | Advantages | Disadvantages |
| 2-Hydroxy-5-methylacetophenone | 2-Hydroxy-5-methylacetophenone oxime | N-O Bond Formation | Direct route, high atom economy | Availability of starting ketone |
| 2-Bromo-5-methylacetophenone | 2-Bromo-5-methylacetophenone oxime | C-O Bond Formation | Mild reaction conditions for cyclization | Requires halogenation step |
| m-Cresol | 5-Methyl-2-nitrophenol, 2-Amino-4-methylphenol | Elaboration from Phenol | Inexpensive starting material | Multi-step synthesis, potential isomer issues |
Conclusion
The synthesis of this compound can be approached through several strategic pathways, each with its own set of starting materials and experimental considerations. The choice of a particular route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment available. The methods outlined in this guide, from the direct cyclization of o-hydroxyaryl oximes to the elaboration of simple phenols like m-cresol, provide a robust foundation for researchers and drug development professionals to produce this valuable heterocyclic compound. Each protocol is a self-validating system built upon established and reliable chemical transformations.
References
-
Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines - RSC Publishing. Available at: [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
- US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents.
- US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents.
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. Available at: [Link]
- US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents.
-
Benzoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. Available at: [Link]
-
A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives - Patsnap Eureka. Available at: [Link]
-
(PDF) Synthetic Strategies Towards Benzoxazole Ring Systems - ResearchGate. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
Classic method of benzoxazole formation | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. Available at: [Link]
-
Synthesis method of benzoxazole derivatives (21‐40). Reagents and... - ResearchGate. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. Available at: [Link]
-
Studies in the Synthesis of Benzoxazole Compounds - CORE. Available at: [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Available at: [Link]
-
Benzisoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
133 S. H rtinger This update deals with important general methods for the synthesis of 1,2-benzisoxazole derivatives that have n. Available at: [Link]
-
3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC - NIH. Available at: [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 3. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 4. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the 1,2-Benzoxazole Scaffold
An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 5-Methyl-1,2-benzoxazole
This compound, a derivative of the 1,2-benzoxazole (also known as benzisoxazole) heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] This bicyclic structure, comprising a benzene ring fused to an isoxazole ring, is a cornerstone in the design of numerous pharmacologically active agents, including anticonvulsants like zonisamide and antipsychotics such as risperidone.[2] The inherent reactivity of the isoxazole ring, particularly the labile N-O bond, combined with the potential for substitution on the benzene ring, provides a versatile platform for drug development and the synthesis of novel organic materials.[3][4]
This guide offers a detailed exploration of the core reaction mechanisms and kinetics associated with this compound. It is designed for researchers and scientists, providing not only theoretical mechanisms but also field-proven experimental insights and protocols to empower further investigation and application.
Part 1: Core Synthesis Mechanisms of the 1,2-Benzoxazole Ring
The construction of the 1,2-benzoxazole core is central to accessing its derivatives. The primary synthetic strategies involve intramolecular cyclization, where the key bond formation can be either a C–O or an N–O linkage. The presence of the methyl group at the 5-position is typically incorporated into the starting materials.
Cyclization via N–O Bond Formation
One of the most common and robust strategies involves the cyclization of o-hydroxyaryl oximes or related imines.[2] This pathway leverages an existing C=N bond and forms the critical N–O bond to close the five-membered ring.
The mechanism typically proceeds via an oxidative cyclization. The phenolic hydroxyl group and the oxime nitrogen are brought into proximity, and an oxidizing agent facilitates the removal of two hydrogen atoms to form the N-O bond. The choice of oxidant and reaction conditions is critical for achieving high yields and avoiding side reactions.
Caption: General mechanism for 1,2-benzoxazole synthesis via N-O bond formation.
Cyclization via C–O Bond Formation
An alternative approach involves forming the C–O bond in the final step. This method typically starts with an o-substituted aryl oxime, such as an o-haloaryl oxime.[2] The reaction often proceeds under basic conditions, where the oxime oxygen acts as a nucleophile, displacing a leaving group on the adjacent aromatic carbon in an intramolecular nucleophilic aromatic substitution (SNAr) reaction.
Part 2: Core Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by two key features: the susceptibility of the isoxazole N-O bond to cleavage and the ability of the benzene ring to undergo electrophilic substitution.
N-O Bond Cleavage and Ring-Opening Reactions
The N-O bond is the weakest link in the heterocycle and its cleavage is a characteristic and synthetically useful reaction of 1,2-benzoxazoles. This ring-opening can be initiated by various reagents and conditions, leading to diverse molecular scaffolds.
Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with other reducing agents readily cleaves the N-O bond. This typically yields an o-hydroxyaryl imine or ketone, which can be further transformed. This reductive lability is a critical consideration in multi-step syntheses where other functional groups need to be reduced.
Catalytic Ring-Opening: Heterogeneous catalysts can mediate the selective ring-opening of benzoxazoles. For instance, CuFe₂O₄ superparamagnetic nanoparticles have been used to catalyze the ligand-free reaction of benzoxazoles with iodoarenes, resulting in the formation of 2-(diphenylamino)phenols.[5] This process involves the cleavage of the heterocyclic ring and the formation of new C-N bonds.
Reaction with Nucleophiles: Strong nucleophiles can attack the heterocyclic ring, initiating a ring-opening cascade. For example, secondary amines can react with benzoxazoles in a process that can be coupled with an iron-catalyzed oxidative cyclization to ultimately form 2-aminobenzoxazoles, demonstrating a complete rearrangement of the original scaffold.[6]
Caption: General pathway for the ring-opening of 1,2-benzoxazoles via N-O bond cleavage.
Electrophilic Aromatic Substitution
The benzene portion of the this compound molecule is susceptible to electrophilic aromatic substitution. The outcome is directed by the combined electronic effects of the fused oxazole ring and the methyl group.
-
Activating/Deactivating Effect: The fused oxazole ring is generally considered to be electron-withdrawing and deactivating.
-
Directing Effect: The 5-methyl group is an activating, ortho-, para-directing group.
The interplay of these factors determines the regioselectivity. For example, in nitration reactions using nitric and sulfuric acid, substitution is directed by the powerful activating effect of the methyl group to positions ortho and para to it (C4 and C6), while considering the deactivating effect of the heterocycle.[7]
Part 3: Reaction Kinetics and Mechanistic Elucidation
Understanding the kinetics of these reactions is crucial for process optimization, scale-up, and ensuring reaction safety. However, acquiring accurate kinetic data can be challenging due to the presence of reactive intermediates.
Modern Approaches to Kinetic Analysis
Traditional kinetic studies often rely on quenching the reaction at various time points and analyzing the samples ex situ. This can be inaccurate for fast reactions or those involving unstable species. Modern in operando spectroscopic techniques have become indispensable for elucidating complex reaction mechanisms.
Flow NMR and FTIR Spectroscopy: By integrating flow cells with NMR and FTIR spectrometers, it is possible to monitor reaction species in real-time without disturbing the reaction.[8][9] This allows for the quantitative analysis of reactants, intermediates, and products as a function of time, enabling the determination of reaction rates, rate laws, and the identification of rate-determining steps.[8][10] This approach was successfully used to conclusively determine the controversial mechanism of benzoxazole synthesis.[8][9]
Kinetic Case Study: Acid-Catalyzed Hydrolysis
Studies on the hydrolysis of simple benzoxazoles under acidic conditions reveal a complex kinetic profile.[11] The reaction, which yields the corresponding amidophenol, shows a change in the rate-determining step depending on the acidity of the medium.[11]
-
At Low Acidity: The rate-determining step is the nucleophilic attack of water on the protonated benzoxazole conjugate acid. The reaction is therefore acid-catalyzed.[11]
-
At High Acidity: The initial nucleophilic attack becomes rapid and reversible. The rate-determining step shifts to the subsequent fission of the C–O bond within the tetrahedral intermediate. This leads to a retardation of the overall rate at very high acid concentrations.[11]
This example underscores the importance of detailed kinetic analysis to fully understand the mechanistic landscape.
| Factor | Influence on Kinetics | Rationale / Example |
| Catalyst | Can dramatically increase reaction rates and alter mechanisms. | Brønsted acidic ionic liquids have been shown to be highly efficient catalysts for benzoxazole synthesis, affording high yields in shorter times compared to traditional acids.[1][12] |
| Temperature | Reaction rates generally increase with temperature (Arrhenius equation). | Synthesis of benzoxazoles often requires elevated temperatures (e.g., 130-140°C) to achieve reasonable reaction rates, especially in the absence of a highly active catalyst.[1] |
| Solvent | Can influence reactant solubility, stabilize transition states, and participate in the mechanism. | Solvent-free conditions are often employed in green chemistry approaches, which can accelerate reactions and simplify purification.[1][12] |
| Substituents | Electronic effects (e.g., the 5-methyl group) alter the reactivity of the rings. | The electron-donating methyl group at C5 will increase the nucleophilicity of the benzene ring, accelerating electrophilic substitution reactions. |
Part 4: Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and kinetic analysis of this compound derivatives.
Protocol: Synthesis of 2,5-Dimethyl-1,2-benzoxazole
This protocol describes a common cyclization method starting from a substituted o-hydroxyaryl oxime.
Objective: To synthesize 2,5-dimethyl-1,2-benzoxazole via oxidative cyclization.
Materials:
-
2-Hydroxy-5-methylacetophenone oxime
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 2-hydroxy-5-methylacetophenone oxime (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a solution of potassium hydroxide (2.2 eq) in methanol dropwise to the flask at room temperature.
-
Oxidant Addition: Add a solution of iodine (1.1 eq) in methanol dropwise to the reaction mixture. Stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding saturated sodium thiosulfate solution to consume excess iodine.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with dichloromethane.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2,5-dimethyl-1,2-benzoxazole.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Workflow for Kinetic Monitoring via In Operando Spectroscopy
Objective: To determine the reaction rate and identify intermediates for a given this compound reaction.
Caption: Workflow for conducting kinetic studies using in operando spectroscopy.
Self-Validating System:
-
Internal Standard: The inclusion of an inert internal standard of known concentration allows for accurate quantification of all other species, correcting for any fluctuations in signal intensity or flow rate.
-
Mass Balance: At any given time point, the sum of the molar concentrations of reactants, intermediates, and products should equal the initial molar concentration of the limiting reagent, ensuring the validity of the measurements.
-
Reproducibility: Repeating the experiment under identical conditions should yield statistically indistinguishable kinetic profiles, confirming the reliability of the protocol.
Conclusion
This compound is a molecule of significant interest, characterized by a rich and versatile reactivity profile. Its synthesis is primarily achieved through robust cyclization strategies, while its chemical behavior is dominated by the facile cleavage of the N-O bond and electrophilic substitution on the aromatic ring. A thorough understanding of the underlying reaction mechanisms and kinetics, increasingly accessible through advanced in operando analytical techniques, is paramount. This knowledge empowers chemists to control reaction outcomes, optimize synthetic processes, and design next-generation pharmaceuticals and materials based on this privileged heterocyclic scaffold.
References
- Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- Zeng, et al. (2017). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Published in a peer-reviewed journal.
-
Kaur, G., et al. (2021). The ring-opening reaction of benzoxazole with iodobenzene to generate 2-(diphenylamino)phenol. Synthetic Communications. Available at: [Link]
-
Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek. Available at: [Link]
-
Sun, W., et al. (n.d.). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. Available at: [Link]
-
Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1587. Available at: [Link]
-
Request PDF. (n.d.). Acid-promoted cleavage of the C–C double bond of N-(2-Hydroxylphenyl)enaminones for the synthesis of benzoxazoles. ResearchGate. Available at: [Link]
- Anonymous. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Published in a peer-reviewed journal.
-
Anonymous. (n.d.). A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]
-
Anonymous. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. Available at: [Link]
-
Anonymous. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. ResearchGate. Available at: [Link]
-
Request PDF. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. ResearchGate. Available at: [Link]
-
Korea University Pure. (2021). Real-Time Reaction Monitoring with in Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Korea University Pure. Available at: [Link]
-
Anonymous. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
-
Anonymous. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
- Anonymous. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Published in a peer-reviewed journal.
-
Anonymous. (2022). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications. Available at: [Link]
-
Anonymous. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. Available at: [Link]
-
Anonymous. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ResearchGate. Available at: [Link]
-
Anonymous. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Anonymous. (n.d.). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. Available at: [Link]
-
Anonymous. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. researchgate.net [researchgate.net]
- 11. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
theoretical calculations of 5-Methyl-1,2-benzoxazole properties
An In-Depth Technical Guide to the Theoretical Investigation of 5-Methyl-1,2-benzoxazole Properties
Abstract
This compound is a heterocyclic compound belonging to the benzoxazole family, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Theoretical calculations, particularly those based on quantum mechanics, provide indispensable insights into the molecular properties of such compounds, guiding rational drug design and material science applications.[1][3] This guide details the application of Density Functional Theory (DFT) and other computational methods to elucidate the structural, spectroscopic, electronic, and reactive properties of this compound. We will explore the causality behind methodological choices, present detailed protocols for key computational workflows, and discuss the interpretation of the resulting data in the context of drug development.
Introduction: The Rationale for a Computational Approach
Benzoxazole derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] Their biological function is intrinsically linked to their three-dimensional structure, electronic charge distribution, and ability to interact with biomolecular targets. While experimental characterization is crucial, theoretical calculations offer a powerful complementary approach. They allow for the prediction of molecular properties in silico, providing a deep understanding of the underlying quantum mechanical principles that govern molecular behavior.
This guide focuses on this compound as a representative molecule to demonstrate the utility of computational chemistry. By employing methods like Density Functional Theory (DFT), we can accurately model its geometric, vibrational, and electronic characteristics, which are foundational to understanding its reactivity and potential as a pharmacophore.
Core Computational Methodology: Density Functional Theory (DFT)
The foundation of our theoretical investigation is Density Functional Theory (DFT), a robust quantum chemical method that calculates the electronic structure of molecules.[7][8] Its popularity stems from a favorable balance between computational accuracy and cost, making it ideal for studying medium-sized organic molecules like benzoxazoles.[9]
2.1. The Choice of Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a high degree of accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.[8][9]
-
Basis Set: The 6-311++G(d,p) basis set is a popular choice that provides a flexible and accurate description of the electron distribution. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing non-covalent interactions and anions. The "(d,p)" denotes the inclusion of polarization functions, which allow for anisotropy in the electron density and are essential for accurate geometry and frequency calculations.[7][8]
The selection of this specific level of theory (B3LYP/6-311++G(d,p)) is a self-validating choice, as it has been extensively benchmarked and proven effective for calculating the properties of similar heterocyclic systems.[7][8]
Protocol 1: Quantum Chemical Calculation Workflow
-
Molecular Structure Input : The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization : An unconstrained geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10] This step is critical for validating the optimized structure and for predicting the FT-IR and Raman spectra.
-
Property Calculations : Following successful optimization, further calculations are performed to determine electronic properties, such as molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and electronic spectra using Time-Dependent DFT (TD-DFT).[11][12]
Computational Workflow Diagram
Caption: A generalized workflow for the theoretical analysis of molecular properties.
Structural and Spectroscopic Characterization
3.1. Optimized Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key structural parameters like bond lengths and bond angles can be extracted and compared with experimental data from similar crystallographic structures to validate the computational model. For benzoxazole derivatives, the fusion of the benzene and oxazole rings results in a nearly planar bicyclic system.[13]
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: These are representative values based on DFT calculations of related benzoxazole structures.)
| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |
| Bond Lengths | C=N | 1.31 - 1.32 | Bond Angles | C-O-C | 105 - 106 |
| C-O | 1.39 - 1.44 | C-N=C | 110 - 112 | ||
| C-C (Aromatic) | 1.39 - 1.42 | O-C=N | 115 - 117 |
3.2. Vibrational Analysis (FT-IR and FT-Raman)
Vibrational spectroscopy is a fundamental technique for molecular characterization. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which directly correspond to the peaks observed in experimental FT-IR and FT-Raman spectra.[14][15] The assignments of these vibrational modes provide a detailed fingerprint of the molecule's structure.
Table 2: Key Vibrational Frequencies and Assignments (Illustrative) (Note: Based on published data for substituted benzoxazoles[9][16])
| Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Assignment |
| 3100 - 3050 | ~3075 | C-H stretching (aromatic) |
| 2980 - 2920 | ~2950 | C-H stretching (methyl group) |
| 1600 - 1580 | ~1590 | C=C stretching (aromatic ring) |
| 1530 - 1520 | ~1526 | C=N stretching (oxazole ring)[16] |
| 1330 - 1260 | ~1300 | C-N stretching[10][16] |
| 1250 - 1200 | ~1230 | C-O-C asymmetric stretching |
Electronic Properties and Reactivity
4.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[17][18]
-
HOMO : Represents the ability of a molecule to donate an electron (nucleophilicity).
-
LUMO : Represents the ability of a molecule to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE) : This gap is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[17]
4.2. Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution around a molecule.[17][19] It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential) : Indicate electron-rich areas, typically around heteroatoms like oxygen and nitrogen, which are prone to electrophilic attack.
-
Blue Regions (Positive Potential) : Indicate electron-deficient areas, usually around hydrogen atoms, which are susceptible to nucleophilic attack.
4.3. Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[8][19]
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Global Softness (S) | 1 / (2η) | A measure of reactivity (inverse of hardness) |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of electrophilic power |
4.4. Electronic Absorption Spectroscopy (TD-DFT)
Time-Dependent DFT (TD-DFT) is used to calculate the excited states of the molecule, allowing for the prediction of its UV-Vis absorption spectrum.[11][12] The calculations provide the excitation energies (wavelengths), oscillator strengths (absorption intensity), and the nature of the electronic transitions (e.g., π→π*). This data is crucial for understanding the photophysical properties of the molecule.[11]
Potential Bioactivity: Molecular Docking
For drug development professionals, understanding how a molecule might interact with a biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.[20][21] While this compound itself may not have a known target, the methodology can be illustrated to show its potential as a scaffold. Studies on related derivatives have shown interactions with targets like DNA gyrase and various protein kinases.[21][22][23]
Protocol 2: Generalized Molecular Docking Workflow
-
Receptor Preparation : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation : The optimized 3D structure of this compound (from Protocol 1) is used. Assign charges and define rotatable bonds.
-
Grid Generation : Define a docking box (grid) around the active site of the receptor. The size of the box should be sufficient to encompass the binding pocket.
-
Docking Simulation : Run the docking algorithm (e.g., AutoDock Vina). The software will explore numerous possible conformations of the ligand within the active site and score them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
Analysis of Results : Analyze the top-ranked poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor. A lower binding energy generally indicates a more stable complex and higher affinity.[20]
Conceptual Interaction Diagram
Caption: Conceptual diagram of ligand-protein interactions in a docking study.
Conclusion
The theoretical investigation of this compound using quantum chemical methods provides a comprehensive and multi-faceted understanding of its intrinsic properties. DFT calculations reliably predict its stable geometry and vibrational spectra, which serve as a benchmark for experimental characterization. Furthermore, analysis of the frontier molecular orbitals, MEP, and reactivity descriptors offers profound insights into its chemical behavior and potential reactivity. When combined with molecular docking simulations, these theoretical approaches form a powerful predictive platform for assessing the potential of benzoxazole derivatives as drug candidates, enabling a more targeted and efficient discovery process. This guide provides the foundational knowledge and protocols for researchers to apply these computational tools to their own investigations in drug development and materials science.
References
-
Anto, P. B., et al. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744-9. Available at: [Link]
-
Chauhan, M., & Kumar, R. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds. Available at: [Link]
-
Alam, M. S., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(18), 3845-3850. Available at: [Link]
-
Bhat, M. A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Various Authors. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). In silico molecular docking studies of benzoxazole derivatives. ResearchGate. Available at: [Link]
-
Mary, Y. S., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-111. Available at: [Link]
-
Guzow, K., et al. (2010). A DFT/TD DFT Study of the Structure and Spectroscopic Properties of 5-methyl-2-(8-quinolinyl)benzoxazole and Its Complexes With Zn(II) Ion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 773-81. Available at: [Link]
-
Kumar, A., et al. (n.d.). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Anto, P. B., et al. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744-9. Available at: [Link]
-
Guzow, K., et al. (n.d.). A DFT/TD DFT study of the structure and spectroscopic properties of 5-methyl-2-(8-quinolinyl)benzoxazole and its complexes with Zn(II) ion. ResearchGate. Available at: [Link]
-
Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2957. Available at: [Link]
-
Various Authors. (n.d.). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study. ResearchGate. Available at: [Link]
-
Muhammed, M. T., et al. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of 2-(4-Substituted Benzyl)-5-Substituted Benzoxazole Derivatives. Letters in Drug Design & Discovery. Available at: [Link]
-
Mary, Y. S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. Available at: [Link]
-
Abdullahi, S. H., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Intelligent Pharmacy. Available at: [Link]
-
Various Authors. (n.d.). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study. ResearchGate. Available at: [Link]
-
Erdağ, E. (2023). A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. Chemical Methodologies. Available at: [Link]
-
Various Authors. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Arjunan, V., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Journal of Molecular Structure, 1230, 129881. Available at: [Link]
-
Various Authors. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. CORE. Available at: [Link]
-
Various Authors. (n.d.). DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent. OUCI. Available at: [Link]
-
Various Authors. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. RSC Advances. Available at: [Link]
-
Various Authors. (n.d.). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. MDPI. Available at: [Link]
-
Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science. Available at: [Link]
-
Various Authors. (n.d.). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. Research India Publications. Available at: [Link]
-
Various Authors. (n.d.). Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds. Heliyon. Available at: [Link]
-
Various Authors. (n.d.). Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. Journal of the Indian Chemical Society. Available at: [Link]
-
Various Authors. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]
-
Various Authors. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. sciencepub.net [sciencepub.net]
- 4. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]
- 9. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esisresearch.org [esisresearch.org]
- 11. A DFT/TD DFT study of the structure and spectroscopic properties of 5-methyl-2-(8-quinolinyl)benzoxazole and its complexes with Zn(II) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. esisresearch.org [esisresearch.org]
- 15. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. esisresearch.org [esisresearch.org]
- 17. researchgate.net [researchgate.net]
- 18. ripublication.com [ripublication.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. esisresearch.org [esisresearch.org]
- 23. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Fundamental Chemistry of the 1,2-Benzisoxazole Ring System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 1,2-benzisoxazole (also known as benzo[d]isoxazole or indoxazene) scaffold is a "privileged" heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its unique chemical architecture, consisting of a benzene ring fused to an isoxazole ring, imparts a distinct profile of stability, reactivity, and biological activity.[3][4] This scaffold is the core of blockbuster pharmaceuticals, including the anticonvulsant Zonisamide and the atypical antipsychotic Risperidone, highlighting its significance in drug design.[1][2] This guide provides an in-depth exploration of the fundamental chemistry of the 1,2-benzisoxazole system. It covers core structural and spectroscopic properties, details the principal synthetic strategies for its construction—from classical cyclizations to modern cycloaddition reactions—and examines its reactivity and functionalization. The content is structured to deliver not only procedural knowledge but also the underlying mechanistic principles, offering a comprehensive resource for professionals engaged in the synthesis and application of these vital compounds.
Introduction to the 1,2-Benzisoxazole Core
Nomenclature and Structure
The 1,2-benzisoxazole ring system features a benzene ring fused to the [d] face (the C4-C5 bond) of an isoxazole ring.[5] The numbering convention begins at the oxygen atom (position 1) and proceeds around the heterocyclic portion of the molecule. It is a structural isomer of the more commonly discussed 1,3-benzoxazole and should not be confused with it. The aromatic nature of the fused system renders it relatively stable.[3]
Physicochemical and Spectroscopic Properties
The 1,2-benzisoxazole core is a planar, aromatic system.[3] Its fundamental properties are crucial for characterization and for predicting its behavior in biological systems. A summary of key data for the parent compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | [5] |
| Molar Mass | 119.12 g/mol | [5] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 35-38 °C @ 2.67 hPa | [3] |
| CAS Number | 271-95-4 | [6] |
Spectroscopic Characterization: Spectroscopic analysis is essential for the structural elucidation of 1,2-benzisoxazole derivatives.[7]
-
¹H NMR: Protons on the benzene ring typically appear in the downfield aromatic region. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the ring.
-
¹³C NMR: The carbon signals provide a map of the carbon skeleton. Characteristic shifts can be used to confirm the presence of the fused ring system.
-
IR Spectroscopy: Key vibrational frequencies include C=N and C=C stretching within the aromatic system and N-O bond vibrations. The fingerprint region is often complex but highly characteristic.[6][8]
-
Mass Spectrometry: Provides the molecular weight and fragmentation patterns, which can help confirm the elemental composition and structural features.[7]
Synthetic Strategies for the 1,2-Benzisoxazole Scaffold
The construction of the 1,2-benzisoxazole core can be achieved through several strategic approaches, primarily involving the formation of the isoxazole ring onto a pre-existing benzene derivative or, less commonly, the annulation of the benzene ring.[1] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Intramolecular Cyclization via C-O Bond Formation
One of the most established methods involves the base-promoted intramolecular nucleophilic aromatic substitution (SₙAr) of an o-substituted aryl oxime.[1]
Causality: This pathway relies on an aryl precursor bearing a good leaving group (e.g., F, Cl, NO₂) ortho to an oxime functionality. A base deprotonates the oxime's hydroxyl group, creating a potent oxygen nucleophile. This nucleophile then attacks the ortho-position, displacing the leaving group to form the C-O bond and close the five-membered ring.[1] The reaction's success is highly dependent on the nature of the leaving group, with fluoro derivatives showing the highest reactivity.[1] It is also critical that the oxime has a (Z)-configuration to position the hydroxyl group for cyclization.[1]
Experimental Protocol: Synthesis of 3-Phenyl-1,2-benzisoxazole from (Z)-2-Fluoro-benzophenone Oxime
-
Reagent Preparation: To a solution of (Z)-2-fluorobenzophenone oxime (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (K₂CO₃, 1.5 mmol).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-1,2-benzisoxazole.
Intramolecular Cyclization via N-O Bond Formation
This complementary approach starts with an o-hydroxyaryl oxime or a related imine derivative. The key step is the formation of the N-O bond, typically through a dehydration reaction.[1]
Causality: The phenolic hydroxyl group acts as an internal nucleophile. The oxime's hydroxyl group is first converted into a good leaving group (e.g., by protonation with a strong acid or reaction with an activating agent like hydroxylamine-O-sulfonic acid). The phenolic oxygen then attacks the nitrogen atom, displacing the activated hydroxyl group to forge the N-O bond and complete the ring system.[1] This method is particularly useful for synthesizing derivatives that are otherwise difficult to obtain, such as 3-unsubstituted 1,2-benzisoxazoles.[1]
Benzene Ring Annulation
In certain cases, it is more strategic to construct the benzene ring onto a pre-formed isoxazole core. This is especially valuable for creating highly substituted or polycyclic benzisoxazole systems.[1]
Causality: This strategy typically employs transition-metal catalysis, such as palladium-catalyzed annulation reactions. For instance, a 5-iodoaryl-substituted isoxazole can react with an alkyne. The mechanism involves oxidative addition of the palladium catalyst to the C-I bond, followed by alkyne insertion and an intramolecular C-H activation of the isoxazole ring, leading to the formation of the new benzene ring.[1]
[3+2] Cycloaddition Reactions
Modern synthetic chemistry has introduced powerful methods for constructing the 1,2-benzisoxazole ring system via cycloaddition reactions. A prominent example is the [3+2] cycloaddition of an aryne with a nitrile oxide.[1][9]
Causality: Both the aryne and the nitrile oxide are highly reactive intermediates generated in situ. The aryne, a neutral 1,2-didehydrobenzene, acts as the dipolarophile (the "2" component). The nitrile oxide (R-C≡N⁺-O⁻) is a 1,3-dipole (the "3" component). They undergo a concerted pericyclic reaction to form the fused ring system in a single, atom-economical step.[9] This method provides a direct route to functionalized benzisoxazoles under mild conditions.[9]
Reactivity and Functionalization
The aromaticity of the 1,2-benzisoxazole system confers relative stability, but the presence of heteroatoms and the strained N-O bond create specific sites of reactivity.
Ring Stability and Ring-Opening Reactions
The N-O bond is the weakest link in the heterocyclic ring and is susceptible to cleavage under certain conditions.[3][10]
-
Reductive Cleavage: The N-O bond can be cleaved under reductive conditions, a pathway observed in the metabolism of several 1,2-benzisoxazole-containing drugs like Zonisamide and Risperidone.[10][11] This biotransformation can be mediated by cytochrome P450 enzymes.[10][11]
-
Base-Catalyzed Cleavage (Kemp Elimination): Strong bases can induce cleavage of the N-O bond, leading to the formation of a 2-hydroxybenzonitrile species. This reaction is known as the Kemp elimination.[3]
Electrophilic Substitution
Electrophilic aromatic substitution typically occurs on the benzene ring. The directing influence of the fused isoxazole ring and any existing substituents will determine the position of substitution. For 1,2-benzisoxazole-3-acetic acid, halogenation has been shown to occur at the α-methylene group, while nitration occurs on the benzene ring, demonstrating that the reaction site can be altered depending on the electrophile and conditions.[12]
Functionalization of the Core Structure
The 1,2-benzisoxazole scaffold can be readily functionalized to build molecular complexity, which is a cornerstone of its utility in drug discovery. For example, the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, used in the synthesis of Risperidone, can be easily modified at the piperidine nitrogen via N-alkylation or acylation.[13][14]
Applications in Medicinal Chemistry
The 1,2-benzisoxazole scaffold is a well-established pharmacophore found in numerous clinically successful drugs.[2][4] Its ability to participate in key binding interactions with biological targets, combined with favorable physicochemical properties, makes it a privileged structure in drug design.[2][15]
| Drug | Therapeutic Area | Mechanism of Action (Primary) |
| Zonisamide | Anticonvulsant | Blocks sodium and T-type calcium channels.[2][16] |
| Risperidone | Antipsychotic | Dopamine D₂ and Serotonin 5-HT₂A receptor antagonist.[1][17] |
| Iloperidone | Antipsychotic | Dopamine D₂ and Serotonin 5-HT₂A receptor antagonist.[1] |
| Paliperidone | Antipsychotic | Active metabolite of risperidone; D₂/5-HT₂A antagonist.[3] |
The synthesis of these drugs often relies on the core methodologies described above. For instance, the industrial synthesis of Zonisamide involves constructing the 1,2-benzisoxazole ring and then elaborating the 3-position to install the methanesulfonamide side chain.[18][19] The synthesis of Risperidone typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a chloroethyl-substituted pyrimidinone side chain.[13][17]
Conclusion
The 1,2-benzisoxazole ring system represents a cornerstone of heterocyclic chemistry with profound implications for drug discovery and development. Its robust synthetic accessibility through diverse and well-understood pathways—including intramolecular cyclizations and modern cycloaddition reactions—provides chemists with a reliable platform for molecular design. The scaffold's unique reactivity, characterized by the potential for selective ring-opening and functionalization, allows for fine-tuning of molecular properties. The proven success of 1,2-benzisoxazole-based drugs validates its status as a privileged scaffold and ensures its continued prominence in the development of future therapeutics.
References
- Lukoyanov, A. A., Sukhorukov, A. Y., & Tsarev, A. A. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- Uto, Y., & Hori, H. (Year Not Available). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. [Link]
-
ResearchGate. (n.d.). Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. [Link]
-
Chugh, S., Sareen, V., Khatri, V., & Sareen, S. (2012). THERAPEUTIC VALUE OF 1, 2 – BENZISOXAZOLES. Hetero Letters, 2(4), 541-549. [Link]
-
PubChem. (n.d.). 1,2-Benzisoxazole. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP1682522A1 - A process for the manufacture of zonisamide.
-
Uno, H., & Kurokawa, M. (1978). Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. Chemical & Pharmaceutical Bulletin, 26, 3498-3503. [Link]
- Google Patents. (n.d.).
-
Jain, M., & Kwon, C. H. (Year Not Available). 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation. Journal of Medicinal Chemistry. [Link]
-
NIST. (n.d.). 1,2-Benzisoxazole. [Link]
-
Spiteri, C., et al. (2010). An improved synthesis of 1,2-benzisoxazoles: TBAF mediated 1,3-dipolar cycloaddition of nitrile oxides and benzyne. Chemical Communications, 46(8), 1272. [Link]
-
Rowley, M., et al. (2020). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter. DigitalCommons@URI. [Link]
-
Uno, H., et al. (Year Not Available). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Journal of Medicinal Chemistry. [Link]
-
The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]
-
Patel, K. D., et al. (Year Not Available). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Journal of Applicable Chemistry. [Link]
-
ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Zonisamide. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
-
ACS Publications. (n.d.). Classics in Chemical Neuroscience: Risperidone. [Link]
- Google Patents. (n.d.).
-
Reddit. (2023). How is isoxazole substituted at the 4-position?[Link]
-
ResearchGate. (n.d.). Zonisamide (antiepileptic) synthesis II. [Link]
-
PubMed. (n.d.). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. [Link]
-
ResearchGate. (2025). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Benzisoxazole | C7H5NO | CID 71073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Benzisoxazole [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Benzisoxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid | Semantic Scholar [semanticscholar.org]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. ossila.com [ossila.com]
- 15. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 16. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 18. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 19. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
5-Methyl-1,2-benzoxazole solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability Profiling of 5-Methyl-1,2-benzoxazole
Foreword: The Imperative of Pre-formulation Studies
In the landscape of drug discovery and development, the journey of a candidate molecule from the bench to the bedside is fraught with challenges. A significant number of promising compounds fail not due to a lack of efficacy, but because of poor biopharmaceutical properties. At the heart of these properties lie two fundamental characteristics: solubility and stability. For novel heterocyclic scaffolds like this compound, a thorough understanding of these parameters is not merely a regulatory checkbox; it is the bedrock upon which successful formulation, accurate dosing, and ultimate clinical viability are built. Benzoxazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, designed for researchers and drug development professionals who require robust, reproducible, and insightful data.
Section 1: Foundational Physicochemical Characterization
Before embarking on extensive solubility or stability programs, a baseline understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in various environments and inform the design of subsequent, more complex experiments.
Core Properties
The initial characterization provides a snapshot of the molecule's identity and fundamental nature. For this compound, these properties must be experimentally determined to ensure accuracy.
| Property | Value | Method | Rationale & Implications |
| Molecular Formula | C₈H₇NO | --- | Defines the elemental composition. |
| Molecular Weight | 133.15 g/mol | --- | Essential for all concentration calculations. |
| Melting Point (°C) | To Be Determined | Differential Scanning Calorimetry (DSC) | Indicates purity and solid-state stability. A sharp melting point suggests high purity. A low melting point may predict potential thermal instability. |
| pKa | To Be Determined | Potentiometric Titration / UV-pH Profiling | Predicts the ionization state at different pH values. As a weak base, the pKa will define its solubility profile in the gastrointestinal tract and its potential for salt formation.[1] |
| Log P (Octanol/Water) | To Be Determined | Shake-Flask Method / RP-HPLC | Measures lipophilicity, a key predictor of membrane permeability and absorption. A high Log P may indicate poor aqueous solubility. |
Section 2: Comprehensive Solubility Assessment
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to incomplete absorption and high inter-patient variability. This section outlines a systematic approach to quantifying the solubility of this compound in pharmaceutically relevant media.
Experimental Workflow: Equilibrium Solubility Determination
The gold-standard "shake-flask" method (ICH guideline Q6A) is employed to determine thermodynamic equilibrium solubility. The core principle is to saturate a solvent with the compound and measure the concentration of the dissolved solute.
Protocol: Multi-Solvent Solubility Screening
Objective: To determine the solubility of this compound across a range of aqueous and organic solvents.
Methodology:
-
Preparation: Add an excess amount (e.g., 10 mg) of this compound to 1 mL of each test solvent in duplicate vials. The excess solid ensures that saturation is achieved.
-
Solvent Selection: A well-chosen solvent list is critical for building a comprehensive profile.
| Solvent Class | Example Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (Phosphate, SIF) | Simulates physiological conditions of the stomach and intestines. |
| Polar Protic | Water, Ethanol, Methanol | Commonly used in formulations and represent hydrophilic environments.[3] |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Stronger solvents, often used in initial stock solution preparation.[3][4] |
| Non-Polar | Toluene, Hexane | Represents highly lipophilic environments. |
| Co-solvents | PEG 400/Water, Propylene Glycol/Water | Relevant for developing liquid formulations for poorly soluble compounds. |
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) for 48 hours. A preliminary kinetic study should be run to confirm that equilibrium is reached within this timeframe.
-
Sampling: After equilibration, allow the vials to stand for 1-2 hours for solids to settle. Carefully withdraw a supernatant aliquot.
-
Sample Processing: Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic, PVDF for aqueous). This step is critical to remove undissolved particulates.
-
Quantification: Dilute the filtrate to an appropriate concentration and analyze using a validated stability-indicating HPLC-UV method (detailed in Section 4).
Section 3: Chemical Stability and Forced Degradation
Stability testing is the cornerstone of ensuring a drug's safety and efficacy throughout its shelf life. Forced degradation (or stress testing) is an essential component, designed to deliberately degrade the molecule.[5] Its purposes are threefold: to identify likely degradation products, to elucidate degradation pathways, and to establish the intrinsic stability of the molecule. This data is indispensable for developing a stability-indicating analytical method.[6]
Forced Degradation Experimental Design
The conditions are based on ICH guideline Q1A(R2) and are designed to produce a target degradation of 5-20%. This level is sufficient to detect and quantify degradants without completely consuming the parent compound.
Protocol: Stress Condition Methodologies
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like acetonitrile.
-
Acidic Hydrolysis:
-
Mix stock solution with 0.1 M HCl.
-
Incubate at 60 °C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Causality: Benzoxazoles can undergo acid-catalyzed hydrolysis, leading to ring-opening to form the corresponding amidophenol.[7]
-
-
Alkaline Hydrolysis:
-
Mix stock solution with 0.1 M NaOH.
-
Incubate at 60 °C.
-
Withdraw samples at intervals.
-
Neutralize with an equivalent amount of HCl before analysis.
-
Causality: Base-catalyzed hydrolysis can also lead to ring cleavage, potentially through a different mechanism than acid hydrolysis.[8]
-
-
Oxidative Degradation:
-
Photostability:
-
Expose solid powder and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[11]
-
A dark control sample must be stored under the same conditions but shielded from light.
-
Causality: Aromatic and heterocyclic systems can absorb UV radiation, leading to photochemical degradation.
-
-
Thermal Stability:
-
Expose solid drug substance to elevated temperatures (e.g., 80 °C) in a controlled oven.
-
Expose a solution to 60 °C.
-
Causality: Determines the molecule's tolerance to heat, which is critical for manufacturing processes (e.g., drying) and storage in different climates.
-
Section 4: The Stability-Indicating Analytical Method
The data from solubility and stability studies are only as reliable as the analytical method used to generate them. A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the parent drug in the presence of its degradation products, impurities, and excipients.[12][13] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application.
HPLC Method Development & Validation
Objective: To develop a robust, validated RP-HPLC method for the quantification of this compound.
| Parameter | Example Conditions | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately non-polar heterocyclic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution (e.g., 30% B to 90% B over 15 min) is typically required to separate the parent peak from early-eluting polar degradants and late-eluting non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate providing good efficiency and reasonable run times. |
| Detection | UV at 254 nm or λmax | The wavelength should be chosen at the maximum absorbance of the analyte for optimal sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Method Validation (ICH Q2(R1))
The developed method must be validated to prove its suitability.
-
Specificity: Analyze stressed samples to demonstrate that degradant peaks do not co-elute with the parent this compound peak. Peak purity analysis using a PDA detector is essential.
-
Linearity: Establish a linear relationship between detector response and concentration over a defined range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determine the closeness of test results to the true value by analyzing samples with known concentrations (spiked placebo). Recovery should be within 98-102%.
-
Precision: Assess the method's reproducibility (inter-day) and repeatability (intra-day). The relative standard deviation (RSD) should be <2%.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. This is critical for quantifying low-level degradants.
Section 5: Data Interpretation and Reporting
The culmination of these studies is a comprehensive report that provides a clear picture of the molecule's behavior.
-
Solubility: Report solubility values in mg/mL or µg/mL for each solvent and condition. This data directly informs formulation strategies.
-
Stability: For each stress condition, report the percentage of parent compound remaining and the percentage of each major degradant formed over time. Calculate the degradation rate constant (k) and half-life (t₁/₂) to quantify the degradation kinetics. A mass balance calculation (sum of parent % + degradant %) should be close to 100%, demonstrating that all major degradants are accounted for.
Illustrative Data Summary Table:
| Stress Condition | Time (h) | % Parent Remaining | Degradant 1 (RRT 0.8) | Degradant 2 (RRT 1.2) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 12.1% | Not Detected | 97.3 |
| 0.1 M NaOH, 60°C | 8 | 92.5 | Not Detected | 6.8% | 99.3 |
| 3% H₂O₂, RT | 24 | 98.1 | Not Detected | Not Detected | 98.1 |
Conclusion
The systematic investigation of this compound's solubility and stability is a non-negotiable step in its development pathway. The protocols and frameworks detailed in this guide provide a robust, scientifically-grounded approach to generating the critical data required by formulation scientists, analytical chemists, and regulatory bodies. By understanding the molecule's intrinsic weaknesses and biopharmaceutical limitations early, researchers can proactively design effective delivery systems, establish appropriate storage conditions, and ultimately increase the probability of advancing a promising chemical entity toward clinical success.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available online at .
- Anuradha, G., Gopalsamy, V., Veera Reddy, A., & Laxminarasimhulu, G. (n.d.). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide.
- Royal Society of Chemistry. (2023).
- American Chemical Society. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- PubMed. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms.
- Wikipedia. (n.d.). Benzoxazole.
- BenchChem. (2025).
- National Institutes of Health (NIH). (2023).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing.
- PubMed. (n.d.). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms.
- OmicsOnline. (2022).
- BenchChem. (2025).
- SciELO. (2007).
- SciSpace. (2019).
- PubMed. (2015). Photo-Fenton oxidation of 3-amino-5-methylisoxazole: a by-product from biological breakdown of some pharmaceutical compounds.
- PubMed. (2019).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Biosciences Biotechnology Research Asia. (2022).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. biomedres.us [biomedres.us]
- 7. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. Photo-Fenton oxidation of 3-amino-5-methylisoxazole: a by-product from biological breakdown of some pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Benzoxazole Core
An In-Depth Technical Guide to the Research Landscape of 5-Methyl-1,2-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical reactivity, and diverse biological activities, offering field-proven insights and detailed experimental protocols to empower researchers in their exploration of this promising scaffold.
Benzoxazole, an aromatic organic compound, consists of a benzene ring fused to an oxazole ring.[1][2] This privileged scaffold is found in a wide array of biologically active compounds and is considered a vital pharmacophore in drug discovery.[3][4] Its structural similarity to the naturally occurring nucleic bases, adenine and guanine, allows it to interact effectively with biological macromolecules.[5][6] The versatility of the benzoxazole nucleus has led to the development of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][3][4][7] The 5-methyl substitution on this core structure can significantly influence its physicochemical properties and biological activity, making this compound a focal point of research.
Synthetic Methodologies: Crafting the this compound Scaffold
The synthesis of the benzoxazole core typically involves the condensation and cyclization of ortho-substituted phenols. For this compound, the key starting material is 2-amino-4-methylphenol. Various synthetic strategies have been developed, often aiming for high yields, mild reaction conditions, and environmentally friendly processes.
Established Synthetic Pathways
Several methods are employed for the synthesis of benzoxazole derivatives. A common approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under strong oxidative conditions.[8] Another strategy is the transition metal-catalyzed intramolecular cyclization of o-haloanilides.[8]
A prevalent method for synthesizing the isoxazole ring, a related five-membered heterocycle, involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[9] Additionally, the reaction of hydroxylamine with 1,3-dicarbonyl compounds is a widely used technique for forming the isoxazole framework.[9]
For the synthesis of 3-amino-5-methylisoxazole, a related compound, a three-step process starting from ethyl acetate and acetonitrile has been developed to avoid the use of hazardous solvents like chloroform.[10]
The following diagram illustrates a general synthetic scheme for this compound.
Caption: A generalized schematic for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of a 2-Substituted this compound Derivative
This protocol is a representative example adapted from general procedures for benzoxazole synthesis.
Objective: To synthesize a 2-aryl-5-methyl-1,2-benzoxazole derivative.
Materials:
-
2-Amino-4-methylphenol
-
Substituted aromatic aldehyde
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Toluene)
-
Dehydrating agent (e.g., Dean-Stark apparatus)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-4-methylphenol (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-aryl-5-methyl-1,2-benzoxazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Derivatization
The this compound core possesses several reactive sites that allow for functionalization, enabling the synthesis of a diverse library of derivatives.
-
The Benzene Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing methyl group and the fused oxazole ring.
-
The Methyl Group: The methyl group at the 5-position can be a site for radical halogenation or oxidation to introduce further functionality.
-
The Oxazole Ring: While aromatic and relatively stable, the oxazole ring can be cleaved under certain harsh conditions. The nitrogen atom provides a site for potential quaternization.
The ability to modify these positions is crucial for structure-activity relationship (SAR) studies in drug development. For instance, the introduction of different substituents on the benzoxazole scaffold can modulate the compound's biological activity and pharmacokinetic properties.
Biological Significance and Therapeutic Applications
Derivatives of the benzoxazole and isoxazole cores have demonstrated a remarkable range of biological activities, suggesting the therapeutic potential of this compound and its analogs.
Summary of Reported Biological Activities
| Biological Activity | Description | Key Findings from Related Compounds |
| Anti-inflammatory | Reduction of inflammation. | Some novel 4-(5-methylisoxazol-3-ylamino) thiazole derivatives showed significant anti-inflammatory potency. Benzoxazole derivatives have also been reported as potent anti-inflammatory agents.[11] |
| Antimicrobial | Inhibition of bacterial and fungal growth. | Benzoxazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria.[7] |
| Anticancer | Inhibition of cancer cell growth. | Benzoxazole has emerged as a promising scaffold in cancer treatment due to its significant anticancer effects.[7] |
| Anticonvulsant | Prevention or reduction of the severity of seizures. | Isoxazole derivatives have been reported to exhibit anticonvulsant activity. |
| Antiviral | Inhibition of viral replication. | The benzoxazole nucleus is associated with antiviral properties.[1] |
| Antitubercular | Inhibition of the growth of Mycobacterium tuberculosis. | The antituberculotic activity of several benzoxazole derivatives has been reported.[12] |
Mechanism of Action: A Look into Potential Pathways
The diverse biological activities of benzoxazole derivatives stem from their ability to interact with various biological targets. For example, some derivatives act as kinase inhibitors, which are crucial enzymes in cell signaling pathways, holding promise for cancer therapy.[9] The structural similarity of the benzoxazole core to nucleic acid bases suggests that some derivatives may exert their effects by interacting with DNA or RNA.[5]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative acting as a kinase inhibitor.
Caption: Potential mechanism of action via kinase pathway inhibition.
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities associated with the benzoxazole core make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully explore their therapeutic potential. Elucidating the precise mechanisms of action and identifying specific biological targets will be crucial for advancing these compounds through the drug development pipeline. The insights and protocols provided in this guide aim to facilitate and inspire further investigation into this promising area of research.
References
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. [Link]
-
ResearchGate. (2025, February 20). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
-
ResearchGate. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]
-
IAR J Med Sci. (2024, December 22). Review on benzoxazole chemistry and pharmacological potential. [Link]
-
National Institutes of Health. (2022, July 6). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. [Link]
-
International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]
-
National Institutes of Health. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. [Link]
-
ResearchGate. Naturally occurring benzoxazoles 1–2 and 4–5, and synthetic derivative.... [Link]
-
World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. [Link]
-
ResearchGate. (2021, August 22). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. jocpr.com [jocpr.com]
- 7. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 10. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Harnessing 5-Methyl-1,2-benzoxazole in Modern Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, privileged scaffolds—molecular frameworks that can interact with multiple biological targets—are of paramount importance. Among these, the benzoxazole moiety has emerged as a versatile and highly valuable scaffold. This guide focuses on a specific, promising derivative: 5-Methyl-1,2-benzoxazole. Its unique structural and electronic properties make it an attractive starting point for the design and synthesis of a new generation of targeted therapies.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will delve into its synthesis, explore its diverse biological activities, and provide detailed protocols for the evaluation of its derivatives as potential therapeutic agents.
The this compound Core: A Privileged Starting Point
The this compound scaffold is a bicyclic heterocyclic system where a benzene ring is fused to an oxazole ring, with a methyl group at the 5-position. This seemingly simple modification has a significant impact on the molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and interaction with biological targets. The methyl group can enhance binding to hydrophobic pockets in enzymes and receptors, and its strategic placement can be leveraged to fine-tune the pharmacological profile of derivative compounds.
The true power of the this compound scaffold lies in its synthetic tractability. The 2-position of the benzoxazole ring is particularly amenable to substitution, allowing for the introduction of a wide array of functional groups and pharmacophores. This enables the creation of diverse chemical libraries for screening against various therapeutic targets.
Caption: Key features of the this compound scaffold.
Synthetic Pathways to this compound Derivatives
The synthesis of 2-substituted-5-methyl-1,2-benzoxazoles typically begins with the condensation of 2-amino-4-methylphenol with a variety of reagents. The choice of the second reactant dictates the substituent at the 2-position. Below are two common and versatile protocols.
Protocol 1: Synthesis via Condensation with Carboxylic Acids
This method is a straightforward approach for introducing a wide range of aryl or alkyl substituents at the 2-position.
Materials:
-
2-Amino-4-methylphenol
-
Substituted carboxylic acid (e.g., p-chlorophenylacetic acid)
-
Polyphosphoric acid (PPA)
-
Ice
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methylphenol (1 equivalent) and the desired carboxylic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess to the mixture.
-
Heat the reaction mixture with stirring at 160°C for 1 hour[1].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10% NaOH solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-substituted-5-methyl-1,2-benzoxazole derivative[1].
Protocol 2: Synthesis via Condensation with Aldehydes
This green chemistry approach utilizes an environmentally benign catalyst and solvent-free conditions.
Materials:
-
2-Amino-4-methylphenol
-
Aromatic aldehyde
-
Iodine (I₂)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, mix 2-amino-4-methylphenol (1 equivalent), the aromatic aldehyde (1.1 equivalents), and a catalytic amount of iodine.
-
Irradiate the solvent-free mixture in a microwave synthesizer at a suitable power and temperature for a short duration (e.g., 5-10 minutes)[2].
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product directly by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2,5-disubstituted benzoxazole[2].
Caption: Mechanism of action for anticancer this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Benzoxazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[3][4]
The following table presents the COX-2 inhibitory activity of some benzoxazole derivatives.
| Compound Series | 2-Substituent | COX-2 IC₅₀ (µg/mL) | Reference |
| B Series | Phenyl sulfonamido | 25.8 | [3] |
| B Series | Benzamido | 30.7 | [3] |
| D Series | N¹-(4-methyl benzene sulfonohydrazide) | 19.6 | [3] |
| E Series | N¹-(4-hydroxy benzylidene) | 22.3 | [3] |
| Celecoxib (Standard) | - | 13.4 | [3] |
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
This compound derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria poses a significant global health threat. This compound derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] A potential mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.
| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| IVb | p-chlorobenzyl | Pseudomonas aeruginosa | 25 | [5] |
| IVb | p-chlorobenzyl | Candida albicans | 6.25 | [5] |
| 4b | 2,4-disubstituted phenyl | Staphylococcus aureus | 12.5 | |
| 4c | 2,4-disubstituted phenyl | Staphylococcus aureus | 12.5 | |
| 5a | 2,4-disubstituted phenyl | Pseudomonas aeruginosa | 25 |
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the wells of a 96-well plate containing the appropriate broth.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse range of potent biological activities exhibited by its derivatives make it a compelling starting point for the development of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable molecular framework in the ongoing quest for new and effective treatments for a multitude of diseases.
References
-
Nanotechnology Perceptions. (n.d.). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Retrieved from [Link]
-
TSI Journals. (2012, September 23). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Retrieved from [Link]
-
Oren, I., Temiz, O., Yalçin, I., Sener, E., Akin, A., & Uçartürk, N. (1997). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Arzneimittel-Forschung, 47(12), 1393–1397. Retrieved from [Link]
-
National Institutes of Health. (2021, November 3). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
-
Temiz, O., Oren, I., Sener, E., Yalçin, I., & Uçartürk, N. (1998). Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives. Il Farmaco, 53(5), 337-341. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]
-
VNUHCM Journal of Science and Technology Development. (2023, January 20). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]
-
Elwan, A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. RSC Medicinal Chemistry, 13(1), 514-530. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
PubMed. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Retrieved from [Link]
-
Bibliomed. (2021, April 24). Synthesis, antimicrobial and in silico studies of new 2.5-disubstituted benzoxazole derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Some benzoxazole derivatives with anticancer activities reported in the literature. Retrieved from [Link]
-
Baghdad Science Journal. (2019, September 1). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Retrieved from [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Antonchick, A. P. (2025, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
Hamid, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Letters in Drug Design & Discovery, 18(12). Retrieved from [Link]
-
National Institutes of Health. (2021, April 8). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Retrieved from [Link]
-
ResearchGate. (2016, August 7). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. Retrieved from [Link]
-
Köksal, M., Gökhan, N., Küpeli, E., Yesilada, E., & Erdoğan, H. (2005). Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. Archiv der Pharmazie, 338(2-3), 117–125. Retrieved from [Link]
-
MDPI. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Retrieved from [Link]
-
ESIS. (n.d.). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. Retrieved from [Link]
-
National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis method of benzoxazole derivatives (21‐40). Reagents and.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 5-Methyl-1,2-benzoxazole Scaffold in Modern Drug Discovery
Abstract
The 1,2-benzoxazole (also known as benzisoxazole) ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of a methyl group at the 5-position creates the 5-methyl-1,2-benzoxazole scaffold, a moiety that has been successfully exploited to fine-tune the physicochemical and pharmacological properties of drug candidates. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, biological evaluation, and application of this versatile scaffold. We will explore its significance, detail validated synthetic protocols, describe key biological assays, and discuss structure-activity relationships (SAR) that are crucial for rational drug design.
The this compound Scaffold: A Pillar of Medicinal Chemistry
The benzoxazole skeleton is a cornerstone in the development of agents targeting a wide array of diseases, including cancer, microbial infections, and neurological disorders.[2][3][4] The fusion of a benzene ring with an oxazole ring creates a rigid, planar system with unique electronic properties that facilitate interactions with various biological targets.
The addition of a methyl group at the C-5 position is not a trivial modification. This small alkyl group can significantly influence:
-
Lipophilicity: Enhancing membrane permeability and oral bioavailability.
-
Metabolic Stability: Blocking a potential site of metabolic oxidation, thereby increasing the drug's half-life.
-
Target Binding: Providing crucial steric or hydrophobic interactions within a receptor's binding pocket.
Derivatives of this compound have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects.[1][5][6] For instance, studies on benzoxazole derivatives as anticancer agents have shown that 5-methyl substituted compounds often exhibit greater potency compared to their unsubstituted counterparts.[5]
Caption: Core attributes of the this compound scaffold.
Synthesis Protocols for the this compound Core
The construction of the 1,2-benzoxazole ring is a well-established process in organic chemistry. A common and reliable method involves the cyclization of an appropriate ortho-hydroxy oxime derivative. The following protocol details the synthesis of a 3,5-dimethyl-1,2-benzoxazole derivative, which can be adapted for various functionalizations.
Protocol 2.1: Synthesis of 3,5-Dimethyl-1,2-benzoxazole
This protocol is adapted from methodologies involving the cyclization of an acetyl phenol oxime.[7] The key principle is the intramolecular dehydration and ring closure of the oxime derived from an ortho-hydroxy acetophenone.
Workflow Diagram:
Caption: Workflow for the synthesis of 3,5-dimethyl-1,2-benzoxazole.
Materials and Reagents:
-
2-Hydroxy-5-methylacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Acetic anhydride
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Step-by-Step Procedure:
-
Oximation:
-
In a 250 mL round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone (10 mmol) in ethanol (50 mL).
-
Add hydroxylamine hydrochloride (12 mmol) and pyridine (15 mmol) to the solution.
-
Rationale: Pyridine acts as a base to neutralize the HCl released during oxime formation, driving the reaction to completion.
-
Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 80°C) for 2-3 hours.
-
Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting ketone spot indicates completion.
-
-
Isolation of Oxime Intermediate:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL).
-
A solid precipitate of the oxime intermediate should form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude oxime in a vacuum oven. This intermediate can be used in the next step without further purification if TLC shows sufficient purity.
-
-
Cyclization to 3,5-Dimethyl-1,2-benzoxazole:
-
Place the dried oxime intermediate (8 mmol) in a 100 mL round-bottom flask.
-
Add acetic anhydride (25 mL).
-
Rationale: Acetic anhydride serves as both the dehydrating agent and the solvent, facilitating the intramolecular cyclization to form the benzoxazole ring.
-
Heat the mixture at reflux for 1 hour.
-
Monitor the reaction by TLC until the oxime spot is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess acetic anhydride.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure 3,5-dimethyl-1,2-benzoxazole.
-
Biological Applications and Structure-Activity Relationship (SAR)
The this compound scaffold has been integrated into compounds targeting a diverse range of diseases. The substitution pattern on the benzoxazole ring system dictates the specific biological activity.
| Derivative Class | Therapeutic Area | Key SAR Insights | Representative Activity |
| 3-(Sulfamoylmethyl) derivatives | Anticonvulsant | The introduction of a halogen (e.g., Cl) at the 5-position can increase activity, though it may also increase neurotoxicity.[1] | Marked anticonvulsant activity in murine models.[1] |
| 2-Substituted-5-methylbenzoxazoles | Antimicrobial | A 2-(p-chlorobenzyl) substituent on the 5-methylbenzoxazole core showed high potency against Candida albicans.[6] | MIC = 6.25 µg/mL vs. C. albicans.[6] |
| 5-Methylbenzo[d]oxazole amides | Anticancer (VEGFR-2 Inhibitor) | The 5-methyl group generally confers higher antiproliferative activity than unsubstituted or 5-chloro derivatives.[5] | IC₅₀ = 10.50 µM vs. HepG2 cells.[5] |
| Benzisoxazole-Triazoles | Anticancer (HDAC Inhibitor) | Linkage to a 1,2,3-triazole moiety can produce potent antiproliferative agents against leukemia cells.[1] | IC₅₀ = 2 µM vs. MV4-11 AML cells.[1] |
Protocol for Biological Evaluation: Anti-Proliferative Activity
To assess the anticancer potential of newly synthesized this compound derivatives, a standard cytotoxicity assay is required. The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cell density based on the measurement of cellular protein content.
Protocol 4.1: SRB Cytotoxicity Assay
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.
Workflow Diagram:
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.
Materials and Reagents:
-
Human cancer cell line (e.g., HCT-116, MCF-7)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microtiter plates
-
Synthesized this compound compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sorafenib, 5-Fluorouracil).[8][9]
-
Incubate the plate for an additional 48 to 72 hours.
-
-
Cell Fixation:
-
Gently remove the medium.
-
Add 100 µL of ice-cold 10% TCA to each well to fix the cells.
-
Rationale: TCA precipitates proteins, fixing the cellular architecture and making the cells adhere to the plate bottom.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Discard the TCA solution and wash the plate five times with deionized water. Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
-
Washing and Solubilization:
-
Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Rationale: The acidic wash removes non-specifically bound dye, reducing background noise and ensuring that the signal is proportional to the protein content.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
The percentage of cell growth inhibition can be calculated, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of inhibition against the drug concentration.
-
Conclusion and Future Directions
The this compound scaffold is a validated and highly valuable building block in the design of novel therapeutics. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for lead optimization campaigns. The diverse biological activities associated with its derivatives, from anticancer to antimicrobial, underscore its versatility.[1][3]
Future research should focus on:
-
Target-Specific Design: Utilizing computational docking and structure-based design to create derivatives with high affinity and selectivity for specific enzymes or receptors.
-
Novel Functionalization: Exploring new synthetic methodologies to introduce diverse substituents at various positions of the scaffold to expand the accessible chemical space.
-
Combination Therapies: Investigating the synergistic effects of this compound-based agents with existing drugs to overcome resistance and enhance therapeutic outcomes.
By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of the this compound scaffold to drive the next generation of drug discovery.
References
-
Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o689. [Link]
-
Kaur, R., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(47), 28251-28275. [Link]
-
El-Naggar, M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2008-2023. [Link]
-
Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
-
Kamal, A., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Semantic Scholar. [Link]
-
Unknown Author. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Goksen, U. S., et al. (2019). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 24(18), 3378. [Link]
-
Nguyen, T. T. P., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1698-1705. [Link]
-
Taha, M., et al. (2023). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
-
Bennehalli, B., et al. (2014). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]
-
Oren, I., et al. (1997). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Arzneimittelforschung, 47(12), 1393-7. [Link]
-
Sharma, D., & Narasimhan, B. (2012). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 4(6), 2969-2978. [Link]
-
Unknown Author. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Unknown Author. (2024). Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. Frontiers in Health Informatics. [Link]
-
Nguyen, T. T. P., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1698-1705. [Link]
-
Unknown Author. (n.d.). Chemical structures of some reported anticancer agents. ResearchGate. [Link]
-
Unknown Author. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 114, 105057. [Link]
-
Wang, Z., et al. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 17(8), 8965-8977. [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isca.me [isca.me]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Activity Screening of 5-Methyl-1,2-benzoxazole Derivatives
Introduction: The Therapeutic Potential of the 5-Methyl-1,2-benzoxazole Scaffold
The this compound (also known as 5-methyl-benzisoxazole) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds.[1] Its unique structural and electronic properties, conferred by the fusion of a benzene ring with an isoxazole ring, allow for versatile interactions with various biological macromolecules. This has led to the discovery of this compound derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]
The rationale for focusing on this particular scaffold lies in its proven success in modulating key biological pathways implicated in various diseases. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. Further derivatization at other positions of the benzoxazole ring system allows for the fine-tuning of potency and selectivity towards specific biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling the identification and characterization of lead compounds for further therapeutic development.
Part 1: Anticancer Activity Screening
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Derivatives of the 1,2-benzisoxazole scaffold have demonstrated significant potential as anticancer agents, exhibiting pro-apoptotic and angio-inhibitory activities.[4][5] The following protocols outline a tiered screening approach to evaluate the anticancer potential of this compound derivatives.
Workflow for Anticancer Activity Screening
Caption: Tiered workflow for anticancer screening of this compound derivatives.
Protocol 1.1: In Vitro Cytotoxicity Screening using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability. It is a robust and widely used primary screening tool to determine the cytotoxic potential of novel compounds.
Materials:
-
Human cancer cell lines (e.g., HepG-2 for liver cancer, A549 for lung cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound using a dose-response curve fitting software.
Table 1: Representative Cytotoxicity Data for this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 4c | HepG-2 | Significant Cytotoxicity |
| Derivative 4d | HepG-2 | Significant Cytotoxicity |
| Derivative 4e | A549 | Significant Cytotoxicity |
| Derivative 4h | A549 | Significant Cytotoxicity |
Note: The term "Significant Cytotoxicity" is used as reported in the source, which indicates potent activity. For detailed quantitative values, refer to the original publication.[5]
Part 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzisoxazole derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities.[1]
Workflow for Antimicrobial Activity Screening
Caption: Workflow for antimicrobial screening of this compound derivatives.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Klebsiella pneumoniae (Gram-negative))[3][6]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[6]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound derivatives (dissolved in DMSO)
-
Standard antibiotics (e.g., ofloxacin for bacteria, fluconazole for fungi)[6]
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds and standard drugs in the broth in the 96-well plates.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Table 2: Representative Antimicrobial Activity of Benzoxazole Derivatives
| Compound | B. subtilis MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) |
| Compound 1 | High Activity | Moderate Activity | High Activity |
| Compound 10 | High Activity | Moderate Activity | High Activity |
| Compound 13 | High Activity | Moderate Activity | High Activity |
| Ofloxacin | Standard | Standard | N/A |
| Fluconazole | N/A | N/A | Standard |
Note: The terms "High Activity" and "Moderate Activity" are used to summarize the findings. For specific MIC values, please consult the original publication.[6]
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is a key pathological feature of many diseases. Benzisoxazole derivatives have been identified as potential anti-inflammatory agents.[1][3]
Workflow for Anti-inflammatory Activity Screening
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles - Journal of King Saud University - Science [jksus.org]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methyl-1,2-benzoxazole in Antifungal Drug Development: A Technical Guide
Introduction: The Imperative for Novel Antifungal Agents
Invasive fungal infections represent a significant and growing threat to global public health. The emergence of drug-resistant strains, coupled with a limited arsenal of effective antifungal agents, underscores the urgent need for novel therapeutic strategies. The benzoxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Among its derivatives, 5-Methyl-1,2-benzoxazole has garnered attention for its potential as a foundational structure in the development of new antifungal drugs. This technical guide provides a comprehensive overview of the application of this compound in antifungal drug discovery, detailing its synthesis, antifungal properties, and protocols for its evaluation.
Chemical Profile and Synthesis of this compound
This compound is a heterocyclic compound featuring a benzene ring fused to an oxazole ring, with a methyl group substitution at the fifth position. This structural motif is a key determinant of its biological activity.
The synthesis of benzoxazole derivatives, including this compound, can be achieved through various established methods. A common and efficient approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. For this compound, the synthesis would typically start with 2-amino-4-methylphenol. This precursor can be reacted with a suitable reagent to form the oxazole ring. The simplicity and efficiency of these synthetic routes make the benzoxazole scaffold an attractive starting point for the generation of diverse chemical libraries for screening.[3]
Antifungal Activity and Spectrum
Derivatives of this compound have demonstrated notable in vitro activity against a range of fungal pathogens, including clinically relevant yeasts and molds. Studies have reported the efficacy of these compounds against various species of Candida, which are responsible for a significant proportion of nosocomial bloodstream infections. For instance, a derivative, 5-methyl-2-(p-chlorobenzyl)benzoxazole, has shown potent activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL, comparable to the reference drugs oxiconazole and haloprogin.[4]
The antifungal spectrum of this compound derivatives is not limited to human pathogens. Research has also highlighted their effectiveness against phytopathogenic fungi, suggesting broader applications in agriculture.[1][5] The potency of these compounds is often influenced by the nature and position of substituents on the benzoxazole core, a critical aspect for structure-activity relationship (SAR) studies.
Table 1: Reported Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 | [4] |
| Various 5-methyl-2-substituted benzoxazoles | Pseudomonas aeruginosa | 25 | [4] |
Mechanism of Action: Unraveling the Antifungal Effects
The precise mechanism of action for this compound derivatives is an active area of investigation, with evidence pointing towards a multi-faceted mode of action. A primary target appears to be the fungal cell membrane. It is suggested that these compounds interfere with the integrity of the plasma membrane, a mechanism that can lead to leakage of cellular contents and ultimately, cell death.[2][6]
In silico studies and experimental evidence suggest that benzoxazole derivatives may also exert their antifungal effects by inhibiting key enzymes essential for fungal survival. Potential targets include HSP90 and aldehyde dehydrogenase, which are crucial for stress response and metabolic processes in fungi.[2][6] The disruption of these pathways can lead to a fungistatic or fungicidal effect, depending on the compound's concentration and the specific fungal species.
Application Notes and Protocols
The following section provides detailed, step-by-step protocols for the in vitro evaluation of this compound and its derivatives. These protocols are designed to be self-validating and are based on established standards in the field.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a test compound against a fungal strain, a fundamental assay for assessing antifungal potency.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Test compound (this compound derivative)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
-
For a more quantitative assessment, the absorbance can be read at 490 nm using a microplate reader. The MIC is then defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
It is crucial to assess the toxicity of a potential antifungal compound against mammalian cells to determine its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well flat-bottom microtiter plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for a period that is relevant to the intended therapeutic use (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
-
Structure-Activity Relationship (SAR) Insights
The antifungal potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core. Understanding the SAR is crucial for optimizing the lead compounds. For instance, the introduction of a methyl group at the 5-position, as in this compound, has been shown to influence the biological activity.[4] Further modifications at the 2-position of the benzoxazole ring with different aryl or alkyl groups can significantly modulate the antifungal activity and spectrum.[5] A systematic exploration of these substitutions can lead to the identification of derivatives with enhanced potency and improved selectivity.
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel antifungal agents. Its derivatives have demonstrated promising activity against a range of fungal pathogens, and initial studies have begun to shed light on their mechanism of action. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds. Future research should focus on a more in-depth elucidation of their molecular targets, optimization of the lead compounds through SAR studies, and evaluation of their efficacy in in vivo models of fungal infections. The continued exploration of the benzoxazole class of compounds holds significant promise for addressing the critical need for new and effective antifungal therapies.
References
-
Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). Molecules, 27(23), 8427. [Link]
-
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). Molecules, 23(10), 2493. [Link]
-
Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2025). Chemistry & Biodiversity, 22(8), e202403459. [Link]
-
In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (2002). Antimicrobial Agents and Chemotherapy, 46(11), 3478-3484. [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). Journal of Fungi, 9(12), 1198. [Link]
-
Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]
-
Synthesis and antifungal activity of benzoxazole derivatives with their sar analysis by sas-map. (2016). Journal of the Serbian Chemical Society, 81(10), 1145-1156. [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2957. [Link]
-
Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. (1997). Arzneimittel-Forschung, 47(12), 1393-1397. [Link]
-
Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). Journal of Fungi, 9(6), 647. [Link]
-
Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (2001). Antimicrobial Agents and Chemotherapy, 45(6), 1731-1737. [Link]
-
Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Request PDF. [Link]
-
Cytotoxic Potential of Bioactive Compounds from Aspergillus flavus, an Endophytic Fungus Isolated from Cynodon dactylon, against Breast Cancer: Experimental and Computational Approach. (2022). Journal of Fungi, 8(9), 920. [Link]
-
Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Journal of Developing Drugs, 3(3), 1000122. [Link]
-
In vitro antifungal susceptibility testing. ResearchGate. [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25381-25406. [Link]
-
Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega, 6(38), 24866-24879. [Link]
-
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Journal of Advanced Pharmaceutical Technology & Research, 3(3), 173-177. [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Chemosphere, 354, 141687. [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy, 69(4), e01340-24. [Link]
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. atcc.org [atcc.org]
Application Note: Elucidating the Structure of 5-Methyl-1,2-benzoxazole through Mass Spectrometry Fragmentation Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the mass spectrometry fragmentation pattern of 5-Methyl-1,2-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3][4] In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and fragmentation patterns of related benzoxazole and isoxazole derivatives to predict its behavior under electron ionization (EI).[5][6][7] A comprehensive, step-by-step protocol for acquiring and interpreting the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.
Introduction: The Significance of this compound and the Role of Mass Spectrometry
This compound belongs to the benzisoxazole class of heterocyclic compounds, which are integral scaffolds in a wide array of pharmacologically active molecules and functional materials.[2][3][4] The precise substitution pattern on the benzisoxazole core is critical to its biological activity and chemical properties. Therefore, unambiguous structural confirmation is a cornerstone of any research and development effort involving these compounds.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic compounds.[8] Electron ionization (EI) is a commonly employed "hard" ionization technique that induces extensive fragmentation of the analyte molecule.[9][10] The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable information about its molecular weight and structural motifs. By analyzing the fragmentation pattern, it is possible to deduce the connectivity of atoms within the molecule and confirm its identity.[11][12]
Predicted Electron Ionization (EI) Fragmentation Pattern of this compound
The predicted fragmentation of this compound under electron ionization is based on the known fragmentation pathways of benzoxazoles, isoxazoles, and related aromatic compounds. The molecular formula of this compound is C₈H₇NO, with a molecular weight of approximately 133.15 g/mol .[13]
Step 1: Molecular Ion Formation
Upon electron impact, a high-energy electron is ejected from the this compound molecule, forming a radical cation, the molecular ion (M⁺˙), which will be observed at an m/z corresponding to the molecular weight of the compound.
-
M⁺˙ : m/z = 133
Step 2: Initial Fragmentation Pathways
The molecular ion is expected to undergo several primary fragmentation reactions, driven by the stability of the resulting fragment ions and neutral losses.
-
Loss of a Hydrogen Radical (H•): Fragmentation of a methyl group can lead to the loss of a hydrogen radical, forming a stable [M-H]⁺ ion. This is a common fragmentation for methylated aromatic compounds.
-
[M-H]⁺ : m/z = 132
-
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of many heterocyclic compounds containing a carbonyl or ether linkage within the ring is the loss of a neutral carbon monoxide molecule.[5] This would involve the cleavage of the isoxazole ring.
-
[M-CO]⁺˙ : m/z = 105
-
-
Loss of Acetonitrile (CH₃CN): Rearrangement and cleavage of the heterocyclic ring could lead to the expulsion of a stable acetonitrile molecule.
-
[M-CH₃CN]⁺˙ : m/z = 92
-
-
Cleavage of the N-O Bond: The relatively weak N-O bond in the isoxazole ring is susceptible to cleavage, initiating a cascade of further fragmentations.
Step 3: Secondary Fragmentation
The primary fragment ions will undergo further fragmentation to produce smaller, stable ions. For instance, the [M-CO]⁺˙ ion (m/z 105) could subsequently lose a hydrogen radical to form an ion at m/z 104.
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 5-Methoxy-2-methylbenzoxazole | 5676-57-3 [smolecule.com]
- 8. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Harnessing 5-Methyl-1,2-benzoxazole for the Development of Advanced Fluorescent Probes
Introduction: The Benzoxazole Scaffold in Fluorescence Sensing
The benzoxazole core represents a privileged heterocyclic structure in medicinal chemistry and materials science.[1] Its rigid, planar architecture and rich π-electron system provide an excellent foundation for constructing fluorophores.[2] Benzoxazole derivatives are known for their robust photostability, high fluorescence quantum yields, and significant environmental sensitivity, making them ideal candidates for fluorescent probes.[3][4] These probes can be engineered to detect a wide array of analytes and physiological parameters, including metal ions, biothiols, DNA, and changes in microenvironmental viscosity.[3][5][6]
The introduction of a methyl group at the 5-position of the 1,2-benzoxazole ring can subtly modulate the electronic properties and steric profile of the resulting fluorophore, offering a strategic handle for fine-tuning its photophysical characteristics. This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and application of fluorescent probes derived from the 5-Methyl-1,2-benzoxazole scaffold, with a specific focus on creating a molecular rotor for viscosity sensing.
Principle of Operation: Molecular Rotors for Viscosity Sensing
Many biological processes are intrinsically linked to changes in the viscosity of the cellular microenvironment. Fluorescent molecular rotors are powerful tools for visualizing these changes.[7] Their operation is based on the principle of Twisted Intramolecular Charge Transfer (TICT).
In a low-viscosity environment, the rotor component of the fluorophore can freely rotate upon photoexcitation, leading to the formation of a non-emissive TICT state and quenching the fluorescence. In a high-viscosity environment, this intramolecular rotation is hindered. The molecule is forced into a more planar conformation, which blocks the non-radiative decay pathway and results in a significant enhancement of fluorescence emission.[7] A this compound core can be functionalized to create such a rotor, offering a sensitive "turn-on" response to increased viscosity.[8][9]
Caption: Viscosity-dependent fluorescence mechanism of a molecular rotor.
Protocol I: Synthesis and Characterization of a Viscosity-Sensitive Probe
This protocol details the synthesis of a model viscosity probe, BMN-1 (5-Methyl-2-(4-(dimethylamino)benzylidene)-1,2-benzoxazole) , via the condensation of 2-amino-4-methylphenol with a suitable aldehyde.
Rationale for Synthesis Strategy
The synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation of a 2-aminophenol derivative with an aldehyde, followed by oxidative cyclization.[10] This one-pot approach is efficient and versatile. We utilize 2-amino-4-methylphenol as the precursor for the this compound core and 4-(dimethylamino)benzaldehyde as the rotor component. The dimethylamino group serves as a strong electron donor, facilitating the charge transfer process essential for the TICT mechanism. Polyphosphoric acid (PPA) is an excellent choice for this reaction as it acts as both a solvent and a dehydrating agent to drive the cyclization to completion.[1]
Caption: Step-by-step workflow for the synthesis and validation of the BMN-1 probe.
Materials and Reagents
-
2-Amino-4-methylphenol (≥98%)
-
4-(Dimethylamino)benzaldehyde (≥99%)
-
Polyphosphoric acid (PPA)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylphenol (1.23 g, 10 mmol) and 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (~20 g) to the flask. The mixture will become a thick paste.
-
Expert Insight: PPA is highly viscous and corrosive. Handle with care in a fume hood. Pre-heating the PPA slightly can make it easier to dispense.
-
-
Heating: Heat the reaction mixture to 180 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:EtOAc mobile phase.
-
Quenching: After the reaction is complete (as indicated by TLC), allow the flask to cool to approximately 80-90 °C. Carefully and slowly pour the viscous mixture into a beaker containing 200 mL of ice water with stirring.
-
Neutralization: The product will precipitate out of the acidic solution. Slowly neutralize the mixture by adding 10 M NaOH solution until the pH reaches ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% EtOAc) to yield the pure BMN-1 probe as a solid.
Characterization and Data
The purified probe should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Subsequently, its photophysical properties should be evaluated in solvents of varying viscosity.
-
Rationale: Evaluating the probe in different solvent systems (e.g., methanol/glycerol mixtures) allows for the direct correlation of fluorescence intensity with viscosity, validating its function as a molecular rotor.[7]
Table 1: Expected Photophysical Properties of BMN-1 in Solvents of Varying Viscosity
| Solvent System (Methanol:Glycerol) | Viscosity (cP) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Relative Quantum Yield (Φ_F) |
| 100:0 | ~0.6 | ~390 | ~470 | ~80 | 0.05 |
| 80:20 | ~1.7 | ~392 | ~475 | ~83 | 0.15 |
| 60:40 | ~4.5 | ~393 | ~480 | ~87 | 0.35 |
| 40:60 | ~15 | ~395 | ~488 | ~93 | 0.60 |
| 20:80 | ~60 | ~396 | ~495 | ~99 | 0.85 |
Protocol II: Live-Cell Imaging of Mitochondrial Viscosity
This protocol describes the application of the BMN-1 probe for visualizing changes in mitochondrial viscosity in living cells.
Rationale and Workflow
Successful live-cell imaging requires careful optimization of probe concentration, incubation time, and imaging conditions to maximize signal-to-noise while minimizing phototoxicity.[11] The workflow involves cell preparation, probe loading, imaging, and analysis. A positive control, such as inducing mitochondrial stress with a known agent, helps validate the probe's response in a biological context.
Caption: A typical experimental workflow for monitoring cellular viscosity using BMN-1.
Materials and Reagents
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glass-bottom imaging dishes (35 mm)
-
BMN-1 probe stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Nystatin (optional, as a positive control to increase viscosity)
-
Confocal or widefield fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~390 nm excitation and ~480 nm emission)
Step-by-Step Imaging Protocol
-
Cell Culture: Seed HeLa cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging. Culture for 24-48 hours at 37 °C in a 5% CO₂ incubator.
-
Probe Loading: Prepare a working solution of BMN-1 by diluting the 1 mM DMSO stock to a final concentration of 1-10 µM in pre-warmed serum-free medium.
-
Expert Insight: The optimal concentration must be determined empirically. Start with 5 µM. High concentrations can lead to aggregation and artifacts.
-
-
Remove the culture medium from the cells, wash once with warm PBS, and add the BMN-1 working solution.
-
Incubate the cells for 30 minutes at 37 °C in the CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells twice with warm live-cell imaging medium to remove any unbound probe. Add fresh imaging medium to the dish.
-
(Optional) Positive Control: To induce a viscosity change, treat a subset of the probe-loaded cells with an agent like Nystatin (e.g., 25 µM for 30 minutes). This has been shown to increase membrane and organellar viscosity.
-
Imaging: Immediately transfer the dish to the microscope stage, which should be equipped with an environmental chamber maintaining conditions at 37 °C and 5% CO₂.
-
Acquire images using an appropriate filter set (Ex: ~390 nm, Em: 450-550 nm). Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[11]
-
Data Analysis: Quantify the mean fluorescence intensity within regions of interest (ROIs), such as specific organelles or whole cells, using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between control and treated cells. An increase in fluorescence intensity corresponds to an increase in micro-viscosity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No Fluorescence Signal | Probe concentration too low; Inefficient loading. | Increase probe concentration or incubation time. Ensure cells are healthy. |
| High Background Signal | Incomplete washing; Probe aggregation. | Perform additional washes. Filter the probe working solution before use. Lower the probe concentration. |
| Cell Death/Phototoxicity | High probe concentration; High laser power. | Perform a dose-response curve to find the lowest effective probe concentration. Reduce laser power and exposure time.[11] |
| No Change with Treatment | Ineffective treatment; Probe is not localizing correctly. | Confirm treatment efficacy with another method. Co-stain with an organelle-specific dye to verify probe localization. |
References
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]
-
Zhang, L., et al. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Luminescence, 35(7), 1010-1016. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 12(2), 928-934. Available at: [Link]
- Felouat, A., Massue, J., & Ulrich, G. (2021). Naphthoxazole and benzoxazole as fluorescent DNA probes. Systematic Review.
-
Abu Jarra, H., et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ANALELE ŞTIINŢIFICE ALE UNIVERSITĂŢII „AL. I. CUZA” DIN IAŞI. Available at: [Link]
-
Giorgi, L., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. Molecules, 27(10), 3218. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]
-
Jares-Erijman, E. A., & Jovin, T. M. (2003). Fluorescent Probes and Labels for Cellular Imaging. Nature Biotechnology, 21(11), 1387-1395. Available at: [Link]
-
Wang, R., et al. (2023). Multifunctional 1,3-benzoxazole-merocyanine-based probe for the ratiometric fluorescence detection of pH /HSO3- /viscosity in mitochondria. Chemical Engineering Journal, 464, 142553. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Available at: [Link]
-
Ben-Aoun, Z. (2023). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. Chemistry & Biology Interface, 13(2), 92-111. Available at: [Link]
-
Reiser, A., et al. (1976). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 98(21), 6479-6485. Available at: [Link]
-
Wang, R., et al. (2023). Multifunctional 1,3-benzoxazole-merocyanine-based probe for the ratiometric fluorescence detection of pH/HSO3−/viscosity in mitochondria. University of Bath's research portal. Available at: [Link]
-
Somkuwar, P., & Ashok Kumar, S. K. (2024). A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints. Scilit. Available at: [Link]
-
Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24619–24647. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. chem.uaic.ro [chem.uaic.ro]
- 5. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+ [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: 5-Methyl-1,2-benzoxazole as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 5-Methyl-1,2-benzoxazole Scaffold
In the landscape of medicinal chemistry and materials science, the 1,2-benzoxazole (also known as benzisoxazole) core is a privileged heterocyclic motif.[1] Its presence in a range of biologically active compounds, from antipsychotics to anticonvulsants, underscores its importance as a versatile scaffold for drug discovery.[1][2] The introduction of a methyl group at the 5-position not only provides a simple yet significant modification to the electronic and steric properties of the parent ring system but also offers a valuable handle for further synthetic transformations.
This guide provides an in-depth exploration of this compound as a foundational building block in organic synthesis. We will delve into its preparation and subsequent functionalization through a series of detailed application notes and protocols, designed for researchers and professionals in drug development and synthetic chemistry. The methodologies discussed herein are grounded in established chemical principles, offering both practical guidance and insights into the causality behind experimental choices.
Synthesis of the Core Building Block: this compound
The most common and efficient route to this compound involves the cyclization of an appropriately substituted oxime precursor. This two-step process begins with the formation of 2-hydroxy-5-methylacetophenone oxime from commercially available 2-hydroxy-5-methylacetophenone.
Protocol 1: Synthesis of 2-Hydroxy-5-methylacetophenone Oxime
This protocol details the conversion of 2-hydroxy-5-methylacetophenone to its corresponding oxime, the direct precursor for the target benzoxazole.
Materials:
-
2-Hydroxy-5-methylacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.0 eq) to the solution.
-
Reflux the reaction mixture for 1 hour.[3]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product and wash with cold water.
-
Recrystallize the crude product from a dilute ethanol-water mixture to obtain pure 2-hydroxy-5-methylacetophenone oxime as a white crystalline solid.[3]
Protocol 2: Cyclization to this compound
This protocol describes the intramolecular cyclization of the oxime to form the 1,2-benzoxazole ring system.
Materials:
-
2-Hydroxy-5-methylacetophenone oxime
-
A suitable dehydrating agent (e.g., polyphosphoric acid (PPA) or a mixture of acetic anhydride and sulfuric acid)
-
Appropriate workup reagents (e.g., water, sodium bicarbonate solution, ethyl acetate)
Procedure (Conceptual, based on general methods):
-
To a stirred solution of 2-hydroxy-5-methylacetophenone oxime (1.0 eq) in an appropriate solvent, add the dehydrating agent.
-
Heat the reaction mixture to facilitate cyclization, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Synthetic Applications of this compound
The this compound scaffold can be functionalized at several positions, including the benzene ring, the nitrogen atom of the isoxazole ring, and through ring-opening reactions.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methyl group. The methyl group is an ortho, para-director.[4] The isoxazole ring is generally considered to be electron-withdrawing, which would deactivate the ring and direct incoming electrophiles to the meta positions relative to the ring fusion. The interplay of these directing effects will influence the regioselectivity of the substitution.
This protocol describes the introduction of a nitro group onto the benzene ring, a key functional group for further transformations.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
In a flask cooled in an ice bath, add concentrated sulfuric acid.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature at or below 0°C.[5]
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 20 minutes.[6]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified nitro-5-methyl-1,2-benzoxazole derivative.
Data Presentation: Regioselectivity in Electrophilic Aromatic Substitution
The table below summarizes the expected major products from electrophilic aromatic substitution on this compound, based on the directing effects of the substituents.
| Reaction | Electrophile | Directing Groups | Predicted Major Isomer(s) |
| Nitration | NO₂⁺ | -CH₃ (ortho, para), Isoxazole (meta) | 6-Nitro-5-methyl-1,2-benzoxazole and/or 4-Nitro-5-methyl-1,2-benzoxazole |
| Bromination | Br⁺ | -CH₃ (ortho, para), Isoxazole (meta) | 6-Bromo-5-methyl-1,2-benzoxazole and/or 4-Bromo-5-methyl-1,2-benzoxazole |
N-Alkylation of the Isoxazole Ring
The nitrogen atom of the 1,2-benzoxazole ring can be alkylated to form 1,2-benzisoxazolium salts. These salts are often more reactive and can be used in subsequent synthetic transformations.
This protocol is adapted from general procedures for the N-alkylation of 1,2-benzisoxazoles using Meerwein's reagent.[7]
Materials:
-
This compound
-
Triethyloxonium tetrafluoroborate (Meerwein's reagent, Et₃O⁺BF₄⁻)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethyloxonium tetrafluoroborate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Filter the resulting solid, wash with anhydrous diethyl ether, and dry under vacuum to yield the 2-ethyl-5-methyl-1,2-benzisoxazolium tetrafluoroborate salt.
Visualization of Synthetic Workflows
Caption: Synthetic pathways originating from this compound.
Nucleophilic Ring-Opening of the Isoxazole Ring
The 1,2-benzoxazole ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized 2-hydroxyphenyl derivatives. This transformation is a powerful tool for accessing a different class of compounds.
This protocol describes a conceptual reductive ring-opening of the N-O bond, followed by hydrolysis.
Materials:
-
This compound
-
A suitable reducing agent (e.g., H₂/Pd-C, or a dissolving metal reduction)
-
Appropriate solvent (e.g., ethanol, methanol)
-
Acid or base for hydrolysis (if necessary)
Procedure (Conceptual):
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent.
-
Add a catalytic amount of palladium on carbon (Pd-C).
-
Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting imine intermediate may be hydrolyzed under acidic or basic conditions to yield the corresponding 2-hydroxy-5-methylbenzaldehyde or ketone, or further reduced to the amine.
-
Purify the product by standard methods such as crystallization or chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
To utilize this compound in cross-coupling reactions, it first needs to be halogenated, for instance, via electrophilic bromination as described conceptually in Protocol 3. The resulting halo-substituted derivative can then undergo various palladium-catalyzed cross-coupling reactions.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical 6-bromo-5-methyl-1,2-benzoxazole with an arylboronic acid.
Materials:
-
6-Bromo-5-methyl-1,2-benzoxazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
Procedure:
-
To a reaction vessel, add 6-bromo-5-methyl-1,2-benzoxazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-5-methyl-1,2-benzoxazole.
Visualization of the Suzuki-Miyaura Cross-Coupling Workflow
Sources
- 1. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. webassign.net [webassign.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-1,2-benzoxazole
Welcome to the technical support center for the synthesis of 5-Methyl-1,2-benzoxazole (also known as 5-Methylanthranil). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will explore the causality behind experimental choices, provide data-driven optimization strategies, and offer detailed protocols to ensure reproducible, high-yield results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common pain points encountered during the synthesis of this compound and related heterocyclic compounds.
Q1: My overall yield for this compound is consistently low. What are the most common culprits?
Low yields can typically be traced back to one of four areas: purity of starting materials, suboptimal reaction conditions, formation of side products, or inefficient purification.[1][2] A systematic check of your 2-hydroxy-5-methylaryl oxime precursor for impurities is the first critical step. Subsequently, re-evaluating parameters such as temperature, solvent polarity, and reaction time is crucial, as these factors significantly influence reaction kinetics and equilibrium.[3]
Q2: My TLC and NMR analyses show a significant impurity with a similar mass. What is the most likely side product?
In syntheses starting from 2-hydroxyaryl oximes, the most common and troublesome side product is the isomeric 5-methyl-1,3-benzoxazole derivative. This occurs via a competitive Beckmann rearrangement pathway.[4] The formation of this isomer is highly dependent on the reaction conditions, particularly the choice of acid or cyclizing agent.[2]
Q3: The reaction appears to stall, with starting material still present even after extended reaction times. What should I investigate?
An incomplete reaction suggests an issue with reaction kinetics or equilibrium.[3] Key areas to troubleshoot include:
-
Catalyst Activity: If using a catalyst, ensure it has not degraded due to moisture, air, or improper storage.
-
Reagent Stoichiometry: Confirm the molar ratios of your reactants. An excess of one reactant may be required to drive the reaction to completion.[1]
-
Temperature: The reaction may require higher thermal energy to overcome the activation barrier. Consider a gradual increase in temperature while monitoring for byproduct formation.[3]
-
Mixing: On larger scales, inefficient agitation can lead to localized concentration gradients and incomplete reactions.[3]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
The most prevalent route to this compound involves the cyclization of a 2-hydroxy-5-methylaryl oxime. This section provides a focused troubleshooting guide for this critical transformation.
The Core Reaction: Oxime Cyclization
The key step is the intramolecular cyclization of a 2-hydroxy-5-methylaryl ketoxime or aldoxime. The goal is to facilitate the formation of the N-O bond to yield the desired 1,2-benzisoxazole ring system.
dot
Caption: Troubleshooting workflow for low yields.
Symptom 1: Predominance of Beckmann Rearrangement Product
If you observe the formation of the 1,3-benzoxazole isomer, it indicates that the reaction conditions favor the Beckmann rearrangement over the desired intramolecular cyclization. This rearrangement is often promoted by strong acids and protic solvents.
Causality: The Beckmann rearrangement proceeds via the migration of the aryl group (anti-periplanar to the leaving group on the oxime nitrogen) to form a nitrilium ion, which is then trapped by the phenolic oxygen.[4] The desired cyclization involves the direct nucleophilic attack of the phenolic oxygen onto the imine nitrogen, forming the N-O bond.
Solutions:
-
Solvent Choice: Switch to anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) to disfavor proton-mediated rearrangement pathways.[2][5]
-
Reagent Selection: Employ milder cyclizing agents that do not require strongly acidic conditions. Systems like triphenylphosphine (PPh₃) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be effective.[2][4]
-
Control of Stereochemistry: Ensure the starting oxime is the correct (Z)-isomer, as this configuration is required for direct cyclization. The (E)-isomer is more prone to side reactions.[4]
dot
Caption: Competing pathways in this compound synthesis.
Symptom 2: Low Conversion of Starting Oxime
If significant starting material remains, the activation energy for the cyclization is not being met.
Solutions:
-
Temperature Increase: Gradually raise the reaction temperature in 10 °C increments. Many cyclization reactions require heating to proceed at a reasonable rate. For example, some "one-pot" procedures are run at 40-45 °C, while others may require refluxing in higher-boiling solvents.[6]
-
Stronger Dehydrating/Cyclizing Agent: The removal of water is often the driving force for cyclization. Consider more powerful reagents like polyphosphoric acid (PPA) or acetic anhydride, but be mindful that harsher conditions can increase the risk of the Beckmann rearrangement.[1]
Section 3: Data-Driven Optimization
Optimizing yield requires a quantitative understanding of how reaction parameters affect the outcome. The following tables summarize conditions from various literature precedents for benzisoxazole synthesis, which can be adapted for the 5-methyl analog.
Table 1: Comparison of Cyclization Conditions & Yields
| Starting Material Precursor | Reagents & Conditions | Yield | Key Advantage | Reference |
| 2-Hydroxyaryl N-H Ketimine | N-Chlorosuccinimide (NCS), then base (anhydrous) | Good | High regioselectivity for 1,2-benzisoxazole | [5] |
| 2-Hydroxyaryl Ketone | Hydroxylamine-O-sulfonic acid, base | Good | Simple, inexpensive reagents | [7] |
| 2-Hydroxyaryl Ketone | Hydroxylamine HCl, KOH, Methanol, 40-45°C | ~90% | "One-pot" procedure, high yield | [6] |
| 2-Hydroxybenzonitrile | R-Br, PPh₃ | Good | Facile, mild conditions | [5] |
Section 4: Experimental Protocol
This "one-pot" protocol is adapted from a high-yield industrial method for a structurally related compound and is optimized to minimize side reactions and simplify workup.[6]
Objective: To synthesize this compound from 2-hydroxy-5-methylacetophenone.
Materials:
-
2-hydroxy-5-methylacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH), 50% w/w aqueous solution
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Purified Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-hydroxy-5-methylacetophenone in methanol (approx. 4 mL per gram of starting material).
-
Reagent Addition: Add 1.2 equivalents of hydroxylamine hydrochloride to the solution and stir until dissolved.
-
Base Addition & Oximation/Cyclization: While stirring, slowly add 4.0 equivalents of 50% potassium hydroxide solution dropwise. The addition should be controlled to maintain the reaction temperature between 40-45 °C. An external cooling bath may be necessary.
-
Reaction: Once the base addition is complete, maintain the reaction mixture at 40-45 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup - Acidification: After the reaction is complete (disappearance of starting material), cool the mixture to below 30 °C in an ice bath. Slowly add concentrated HCl dropwise until the pH of the solution is acidic (pH < 5).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Workup - Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]
References
[4] Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(2), 69-91.
[6] Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Retrieved from
[7] Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
[5] Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Benzisoxazole synthesis [organic-chemistry.org]
- 6. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 7. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Methyl-1,2-benzoxazole
Welcome to the technical support center for the purification of 5-Methyl-1,2-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity of this compound in your experiments.
Core Concepts in this compound Purification
This compound is a heterocyclic compound with a molecular weight of 133.15 g/mol and the chemical formula C₈H₇NO. Understanding its physical and chemical properties is paramount for selecting an appropriate purification strategy.
Key Physical Properties:
| Property | Value | Source |
| CAS Number | 10531-77-8 | [1] |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| Boiling Point | 95-96 °C at 19 Torr | [3] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and has low solubility in water. | Inferred from structure |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography of this compound. What could be the cause and how can I improve my yield?
Answer:
Low recovery from column chromatography can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Improper Solvent System Selection: The polarity of your eluent is critical. If the solvent system is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or result in significant tailing and broad peaks, leading to poor separation and recovery.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal mobile phase that gives your product an Rf value between 0.2 and 0.4.
-
-
Compound Instability on Silica Gel: Benzisoxazoles can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
-
Solution: Consider using deactivated silica gel (by adding 1-2% triethylamine to the eluent) or an alternative stationary phase like alumina (neutral or basic).
-
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and product loss.
-
Solution: Ensure your column is packed uniformly as a slurry to avoid air bubbles and channels.
-
-
Overloading the Column: Exceeding the capacity of your column will result in poor separation and co-elution of your product with impurities.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w) for effective separation.
-
Issue 2: Oily Product Instead of Crystalline Solid After Recrystallization
Question: I am trying to purify this compound by recrystallization, but it keeps "oiling out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are several strategies to promote crystallization:
-
Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.
-
Solution: Experiment with a variety of single and mixed solvent systems. For a compound like this compound, consider solvent pairs like ethanol/water, acetone/hexane, or ethyl acetate/heptane. Start by dissolving the compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until you observe turbidity. Then, add a small amount of the "good" solvent to redissolve the oil and allow it to cool slowly.
-
-
Slow Cooling: Rapid cooling often favors the formation of an oil over crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Scratching and Seeding: These techniques can help induce crystallization.
-
Solution: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If you have a small amount of pure crystalline product, you can add a "seed crystal" to the cooled solution to initiate crystallization.
-
-
Reduce the Concentration: A solution that is too concentrated can lead to oiling out.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to ensure everything is dissolved and then allow it to cool slowly again.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the cyclization of a derivative of 2-hydroxy-5-methylbenzonitrile. Potential impurities could include:
-
Unreacted Starting Materials: Such as 2-hydroxy-5-methylbenzonitrile or the other reactant.
-
Side Products: Depending on the reaction conditions, regioisomers or products from incomplete reactions could be present. For example, if the synthesis involves an oximation followed by cyclization, both E and Z isomers of the oxime might be present, potentially leading to different cyclization products.[4]
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: How can I effectively monitor the purification of this compound?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.
-
Stationary Phase: Use standard silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. Vary the ratio to achieve good separation. For more polar compounds, dichloromethane/methanol can be effective.
-
Visualization: The compound is likely UV active due to the aromatic rings, so it can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be used.
Q3: Is distillation a viable purification method for this compound?
A3: Yes, given its reported boiling point of 95-96 °C at 19 Torr, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[3] It is crucial to use a good vacuum source and accurately monitor the pressure and temperature to avoid decomposition and achieve good separation from impurities with different boiling points.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent to fully dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing Purification Workflows
A logical approach to selecting a purification method is crucial for efficiency.
Caption: Decision tree for selecting a purification method.
References
-
LookChem. Cas 10531-77-8, 5-METHYL-1,2-BENZISOXAZOLE. [Link]
-
Wikipedia. Benzisoxazole. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
ChemSynthesis. 3-methyl-4-(methylsulfanyl)-5-phenyl-1,2-benzisoxazole. [Link]
-
ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
Chemical Synthesis Database. 5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzisoxazole. [Link]
- Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Averina, E. B. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
-
PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
-
Organic Chemistry Portal. Benzisoxazole synthesis. [Link]
-
ResearchGate. Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. [Link]
-
ACS Publications. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]
-
ResearchGate. (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. [Link]
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
Chemical Synthesis Database. 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. [Link]
-
Veeprho. (R)-2,3-dihydroxy-5-(1-hydroxy-2-(methylamino)ethyl)benzenesulfonic acid: Synthesis Attempts and Failure Report. [Link]
Sources
Technical Support Center: Synthesis of 5-Methyl-1,2-benzoxazole
Welcome to the technical support center for heterocyclic synthesis. As Senior Application Scientists, we understand that the path to novel compounds is often paved with challenges. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical advice for the successful synthesis of 5-Methyl-1,2-benzoxazole (also known as 5-Methylbenzisoxazole).
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yield for this compound is consistently low or non-existent. What are the likely causes?
Low yield is the most common challenge and can stem from multiple factors. A systematic approach is crucial for diagnosis.
Core Areas to Investigate:
-
Purity of Starting Materials : The synthesis of 1,2-benzisoxazoles often begins with an ortho-substituted phenol, which is converted to an oxime followed by cyclization. The purity of these precursors is paramount.[1] Impurities can chelate with catalysts, initiate side reactions, or inhibit the cyclization step.
-
Recommendation : Always verify the purity of your starting materials (e.g., 2-hydroxy-5-methylacetophenone or 2-halo-5-methylacetophenone oxime) via NMR or GC-MS. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Inefficient Cyclization : The key ring-forming step is often the point of failure. Traditional synthetic routes involve either C-O bond formation from an o-substituted aryl oxime or N-O bond formation from an o-hydroxyaryl oxime.[2]
-
C-O Bond Formation Issues : This route typically involves an intramolecular nucleophilic substitution where the oxime oxygen attacks an electrophilic carbon. If the leaving group on the benzene ring (e.g., F, Cl, NO₂) is not sufficiently activated or if the base used is not strong enough to deprotonate the oxime, the reaction will stall.
-
N-O Bond Formation Issues : This pathway can be complicated by a major competing side reaction: the Beckmann rearrangement.[2] Under acidic conditions or with certain dehydrating agents intended to activate the oxime's hydroxyl group, the substrate may rearrange to form the isomeric 2-amino-benzoxazole derivative instead of cyclizing to the desired 1,2-benzisoxazole.
-
-
Suboptimal Reaction Conditions : Temperature, solvent, and reaction time are critical. For instance, some solvent-free syntheses of related benzoxazoles require temperatures up to 130°C to proceed efficiently.[1][3]
-
Recommendation : If the reaction is stalling (monitored by TLC), consider incrementally increasing the temperature. Ensure your solvent is anhydrous, as water can interfere with many dehydrating or activating agents.
-
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Q2: I've formed my product, but I'm struggling with purification. How can I effectively isolate pure this compound?
Purification can be challenging, especially if side products have similar polarities to the desired compound.
Recommended Purification Strategies:
-
Silica Gel Column Chromatography : This is the most common and effective method.[4]
-
Solvent System : A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexane) and gradually increase the polarity. The 1,2-benzisoxazole ring is less polar than potential side products like opened-ring precursors.
-
-
Recrystallization : If your crude product is a solid and contains minor impurities, recrystallization is an excellent option for obtaining highly pure material.
-
Solvent Selection : A solvent pair system, such as acetone/acetonitrile or ethyl acetate/heptane, can be effective.[5] Dissolve the crude product in the minimum amount of the more soluble solvent at an elevated temperature, then slowly add the less soluble solvent (anti-solvent) until turbidity persists. Cool slowly to allow for crystal formation.
-
-
Treatment with Activated Charcoal : If your product has a persistent color, it may be due to high molecular weight, conjugated impurities. Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes before filtering can effectively remove these colored impurities.[4]
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A stalled reaction indicates that the activation energy is not being overcome or that a key reagent or catalyst has been deactivated.
-
Check Catalyst Activity : If using a catalyst, particularly a recyclable one, its activity may have diminished.[1] Consider adding a fresh portion of the catalyst. Ensure the catalyst was stored under the recommended conditions (e.g., under an inert atmosphere).
-
Increase Temperature : Gently increase the reaction temperature in 10°C increments while monitoring by TLC. Some cyclizations require significant thermal energy.[3]
-
Verify Stoichiometry : Ensure that the molar ratios of your reactants are correct. For reactions that produce a byproduct (e.g., water), using a slight excess of one reactant or actively removing the byproduct can help drive the reaction to completion according to Le Châtelier's principle.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to this compound?
There are several established methods, primarily involving the construction of the five-membered isoxazole ring onto a pre-functionalized benzene ring. The two most common approaches are summarized below.[2]
| Synthetic Route | Key Precursor | General Mechanism & Conditions | Advantages | Common Challenges |
| Route A: C-O Bond Formation | 2-halo-5-methylaryl oxime or 2-nitro-5-methylaryl oxime | Intramolecular SNAr. Typically requires a moderate to strong base (e.g., K₂CO₃, NaH, t-BuOK) in a polar aprotic solvent (e.g., DMF, DMSO). | Good leaving groups (NO₂, F) lead to reliable reactions. Starting materials are often accessible. | Requires synthesis of the halogenated or nitrated precursor. Reaction may require high temperatures. |
| Route B: N-O Bond Formation | 2-hydroxy-5-methylaryl oxime | Intramolecular cyclization via activation of the oxime hydroxyl group (e.g., using PPh₃/DDQ) or oxidative cyclization. | Precursor is often easily synthesized from commercially available 2-hydroxy-5-methylacetophenone. | Prone to the competing Beckmann rearrangement, which forms a 1,3-benzoxazole isomer.[2] |
Q: Which catalysts are effective for benzoxazole-type synthesis?
While some syntheses can proceed without a catalyst, many modern protocols employ catalysts to improve yields, reduce reaction times, and allow for milder conditions.
| Catalyst Type | Example | Typical Conditions | Reference |
| Brønsted Acidic Ionic Liquid | BAIL Gel | Solvent-free, 130°C, 5h | [3][6] |
| Triflic Anhydride / Pyridine Base | Tf₂O / 2-F-Pyr | DCM, Room Temp, 1h | [4][7] |
| Heterogeneous Acid Catalyst | Fe₃O₄@SiO₂-SO₃H | Solvent-free, 50°C, 30 min | [4] |
| Copper Catalyst | CuI / 1,10-phenanthroline | For cyclization of ortho-haloanilides | [8] |
Q: How do I confirm the identity and purity of my final this compound product?
Proper characterization is essential. A combination of spectroscopic methods should be used.
-
¹H NMR Spectroscopy : Look for characteristic peaks:
-
A singlet for the methyl group (CH₃) protons, typically in the range of δ 2.3-2.5 ppm.
-
Distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will confirm the substitution pattern.
-
-
¹³C NMR Spectroscopy : Confirm the presence of 8 unique carbon signals (one methyl, five aromatic CH, and two quaternary carbons of the fused rings).
-
Mass Spectrometry (MS) : Verify the molecular weight. For this compound (C₈H₇NO), the expected monoisotopic mass is approximately 133.05 g/mol . The mass spectrum of the related 2-methylbenzoxazole shows a prominent molecular ion peak.[9]
-
Melting Point : A sharp, well-defined melting point is a strong indicator of high purity for solid compounds.
Experimental Protocol Example
This protocol is a generalized example for the synthesis of a 2-substituted benzoxazole via condensation, which can be adapted for specific targets. This method highlights a modern, efficient approach using a reusable catalyst.[3]
Caption: General experimental workflow for catalyzed benzoxazole synthesis.
Materials:
-
Substituted 2-aminophenol (e.g., 2-amino-4-methylphenol) (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Brønsted Acidic Ionic Liquid (BAIL) gel catalyst (0.010 g, ~1 mol %)[3]
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : In a 5 mL reaction vessel equipped with a magnetic stir bar, combine the 2-aminophenol derivative, the aldehyde, and the BAIL gel catalyst.
-
Reaction : Heat the reaction mixture to 130°C and stir for 5 hours.
-
Monitoring : Periodically check the reaction's progress by TLC to monitor the consumption of the starting materials.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dissolve the mixture in 10 mL of ethyl acetate.
-
Catalyst Recovery : Separate the heterogeneous BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.[3]
-
Isolation : Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate solvent system to obtain the pure benzoxazole product.
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Nguyen, T. B., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1479–1485. Available from: [Link]
-
Int. J. Pharm. Sci. Rev. Res. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. 85(2), 22-28. Available from: [Link]
-
Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2957. Available from: [Link]
-
Yadav, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24699-24722. Available from: [Link]
-
Li, Y., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(1), 246. Available from: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (2016). Indo American Journal of Pharmaceutical Research, 6(9). Retrieved from [Link]
-
Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 66-87. Available from: [Link]
-
El-Mekabaty, A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Results in Chemistry, 7, 101416. Available from: [Link]
-
Kasthuri, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21081-21089. Available from: [Link]
-
Nguyen, T. B., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1479-1485. Available from: [Link]
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. (WO2006096624A1).
-
CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]
-
PubMed. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2957. Retrieved from: [Link]
-
NIST. (n.d.). Benzoxazole, 2-methyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2014). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. Benzoxazole, 2-methyl- [webbook.nist.gov]
Technical Support Center: Synthesis of 5-Methyl-1,2-benzoxazole
Introduction: Welcome to the technical support guide for the synthesis of 5-Methyl-1,2-benzoxazole (also known as 5-methylbenzisoxazole). This molecule is a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1] While several synthetic routes exist, a common and effective method is the acid-catalyzed cyclization of 2-hydroxy-5-methylacetophenone oxime. This pathway, however, is frequently complicated by a significant side reaction—a competitive Beckmann rearrangement—that leads to the formation of the isomeric 2,5-dimethylbenzoxazole.[2]
This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered challenges. We will move beyond simple procedural steps to explain the underlying chemical principles governing the formation of both the desired product and its common impurities, empowering you to optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction resulted in a low yield of the desired this compound, and the main product is an unexpected isomer. What is happening and how can I fix it?
Answer: This is the most common challenge in this synthesis. The "unexpected isomer" is almost certainly 2,5-dimethyl-1,3-benzoxazole . Its formation occurs via a classic Beckmann rearrangement, which competes directly with the desired intramolecular cyclization.[2][3]
Causality: Competing Mechanistic Pathways
The starting material, 2-hydroxy-5-methylacetophenone oxime, possesses two nucleophilic sites: the phenolic oxygen and the pi system of the aromatic ring. The reaction outcome is determined by which pathway the intermediate nitrilium ion follows after the oxime's hydroxyl group is activated by acid.
-
Desired Pathway (Intramolecular N-O Cyclization): Under milder conditions, the protonated oxime can undergo direct cyclization where the phenolic oxygen attacks the nitrogen, displacing water and forming the 1,2-benzoxazole ring.
-
Side Reaction (Beckmann Rearrangement): Under strongly acidic and dehydrating conditions (e.g., concentrated H₂SO₄, PPA at high temperatures), the group anti to the oxime's leaving group migrates.[4] In this case, the 2-hydroxy-5-methylphenyl group migrates to the nitrogen. The resulting intermediate is then trapped by the neighboring phenolic hydroxyl group, leading to the thermodynamically stable 2,5-dimethyl-1,3-benzoxazole.[2]
The diagram below illustrates these two competing pathways.
Caption: Competing pathways in the synthesis of this compound.
Troubleshooting Steps:
-
Reagent Selection: Avoid highly aggressive dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures, as these strongly favor the Beckmann rearrangement.[3] Consider using phosphoryl chloride (POCl₃) or a zeolite catalyst, which have been shown to favor the formation of the 1,2-benzoxazole isomer.[2][5]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start trials at room temperature or with gentle warming (40-60 °C) before proceeding to reflux conditions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. If you observe the rapid formation of the more nonpolar byproduct (typically the 1,3-benzoxazole), quench the reaction.
Q2: My reaction produced a dark, tar-like substance with very little identifiable product. What caused this decomposition?
Answer: Tar formation is a common indicator of product or starting material decomposition due to overly harsh reaction conditions.
Causality: Polymerization and Degradation
-
Excessive Heat: High temperatures, especially in the presence of strong acids, can cause phenols and other activated aromatic systems to polymerize.
-
Highly Concentrated Acid: Strong acids can catalyze numerous side reactions, including intermolecular condensations and charring, particularly if the reaction is allowed to proceed for too long.[6]
-
Presence of Oxygen: While less common in this specific reaction, oxidative side reactions can contribute to the formation of colored, high-molecular-weight impurities.
Troubleshooting Steps:
-
Reduce Acid Concentration: Instead of using PPA or concentrated H₂SO₄ as the solvent, use them in catalytic amounts in a high-boiling inert solvent like toluene or xylene.
-
Lower the Temperature: As mentioned previously, excessive heat is a primary culprit. A controlled temperature using an oil bath is crucial.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions.
-
Gradual Addition: Add the acid catalyst slowly and at a reduced temperature to control the initial exotherm of the reaction.
Q3: My purified product is still contaminated with the starting oxime. How can I improve both the reaction conversion and the purification process?
Answer: Residual starting material indicates either incomplete conversion or a challenging purification.
Causality: Reaction Equilibrium and Purification
-
Insufficient Activation: The reaction may not have reached completion due to insufficient acid catalysis, low temperature, or too short a reaction time.
-
Hydrolysis: During aqueous workup, any unreacted activated intermediate can revert to the starting oxime. The oxime itself can also hydrolyze back to 2-hydroxy-5-methylacetophenone under acidic aqueous conditions.[5]
-
Similar Polarity: The starting oxime and the 1,2-benzoxazole product can sometimes have similar polarities, making separation by column chromatography difficult.
Troubleshooting Steps:
-
Drive the Reaction to Completion:
-
Slightly increase the reaction time or temperature, monitoring carefully by TLC for the disappearance of the starting material spot.
-
Increase the molar equivalents of the cyclizing agent (e.g., POCl₃) modestly.
-
-
Optimize the Workup:
-
Neutralize the reaction mixture carefully with a cold, dilute base (e.g., NaHCO₃ solution) to minimize acid-catalyzed hydrolysis.
-
Extract the product swiftly into an organic solvent like ethyl acetate or dichloromethane.
-
-
Improve Purification:
-
Acid/Base Wash: Exploit the weakly acidic nature of the residual starting oxime's phenolic group. Wash the organic extract with a dilute, cold NaOH solution to remove the oxime as its phenoxide salt. Caution: The desired product may also be sensitive to strong bases, so this should be done quickly and at low temperatures.
-
Chromatography Gradient: Use a shallow gradient during column chromatography. Start with a nonpolar eluent system (e.g., 98:2 Hexane:Ethyl Acetate) and slowly increase the polarity. This will provide better separation between the product and the slightly more polar oxime.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences between 1,2-benzoxazole and 1,3-benzoxazole in terms of structure and stability? The core difference lies in the arrangement of the oxygen and nitrogen atoms in the five-membered ring. In 1,2-benzoxazole (benzisoxazole) , the nitrogen and oxygen atoms are adjacent. In 1,3-benzoxazole , they are separated by a carbon atom. The 1,3-benzoxazole system is generally more aromatic and thermodynamically stable, which is why the Beckmann rearrangement pathway, once initiated, is often irreversible and leads to this as the major product under harsh conditions.
Q2: Which analytical techniques are best for distinguishing this compound from the 2,5-Dimethyl-1,3-benzoxazole side product?
-
¹H NMR: This is highly effective. The desired this compound will have a characteristic singlet for the methyl group on the benzene ring and will lack a signal for a methyl group at the C2 position. The 2,5-Dimethyl-1,3-benzoxazole byproduct will show two distinct methyl singlets, one for the C5-methyl and another (typically around 2.6 ppm) for the C2-methyl group.
-
¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the 1,3-isomer, this carbon is bonded to nitrogen on both sides and will have a distinct chemical shift compared to the corresponding carbon in the 1,2-isomer.
-
Mass Spectrometry (MS): Both compounds are isomers and will have the exact same molecular weight. Therefore, MS alone cannot distinguish them, but it is essential when coupled with LC or GC for separating the mixture and confirming the mass of the components.
Q3: Are there alternative catalysts to strong protic acids or PPA for this synthesis? Yes, several modern methods have been developed to provide milder conditions and better selectivity.[7][8] These include:
-
Phosphoryl Chloride (POCl₃): As mentioned, this is often a good choice for favoring the 1,2-isomer.[5]
-
Zeolites: These solid acid catalysts can provide a structured environment that favors one cyclization pathway over the other, often with improved yields and easier workup.[2]
-
Triflic Anhydride (Tf₂O): In combination with a non-nucleophilic base, Tf₂O can activate the oxime under very mild conditions, potentially avoiding the high temperatures that favor the Beckmann rearrangement.[9][10]
Section 3: Protocols and Data
Protocol 1: Synthesis of this compound via POCl₃
This protocol is optimized to favor the formation of the desired 1,2-benzoxazole product.
-
Preparation: To a solution of 2-hydroxy-5-methylacetophenone oxime (1.0 eq) in anhydrous pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add phosphoryl chloride (POCl₃) (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (eluent: 4:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Washes: Combine the organic layers and wash sequentially with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Table 1: Influence of Catalyst on Product Distribution
| Catalyst | Typical Conditions | Major Product | Approx. Ratio (1,2- / 1,3-) | Reference(s) |
| Polyphosphoric Acid (PPA) | 120-160 °C | 2,5-Dimethyl-1,3-benzoxazole | Highly Variable, often < 1:10 | [2][3] |
| Conc. Sulfuric Acid | 100 °C | 2,5-Dimethyl-1,3-benzoxazole | Low, favors rearrangement | [4] |
| Phosphoryl Chloride (POCl₃) | 0 °C to RT | This compound | Favorable, can exceed 5:1 | [2][5] |
| Zeolite H-BEA | 120 °C (Toluene) | This compound | Good selectivity reported | [2] |
Section 4: Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting common issues.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Shaikh, R. A., et al. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 32-40.
-
Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(4), 1510. Available from: [Link]
-
Kadagathur, M., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 25659-25691. Available from: [Link]
-
Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2957. Available from: [Link]
-
Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(4), 1510. Available from: [Link]
-
Shanbhag, G. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 46(4), 1251-1271. Available from: [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2214-2221. Available from: [Link]
-
Panda, S. S., et al. (2021). Synthesis of benzoxazoles from acetophenones under optimized conditions. ResearchGate. Available from: [Link]
- Erickson, J. A., et al. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents (WO2006096624A1).
- Ghiya, B. J., & Deshpande, M. G. (1986). Some reactions of o-hydroxyaromatic ketone oximes. Journal of the Indian Chemical Society, 63(6), 617-618.
- Gawley, R. E. (1988).
- Kirsch, G., et al. (2004). Product Class 13: Benzoxazoles and Other Annulated Oxazoles. Science of Synthesis, 11, 487-564.
- Aliyeva, A. A., et al. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation. Indian Journal of Chemistry, 61B(9), 962-967.
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from: [Link]
-
Chemistry LibreTexts. (2023). Beckmann Rearrangement. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Beckmann Rearrangement. Retrieved from: [Link]
Sources
- 1. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Spectroscopic Analysis of 5-Methyl-1,2-benzoxazole
Welcome to the dedicated technical support guide for the spectroscopic analysis of 5-Methyl-1,2-benzoxazole. This document is crafted for researchers, medicinal chemists, and professionals in drug development who are engaged in the synthesis and characterization of this heterocyclic compound. Here, we will dissect common experimental hurdles and provide robust, scientifically-grounded solutions to ensure the integrity of your analytical data.
Section 1: Foundational Knowledge and Workflow
Frequently Asked Questions (FAQs)
Q1: I have just completed the synthesis of this compound. What is the recommended spectroscopic workflow for structural confirmation and purity assessment?
A1: A systematic and multi-faceted analytical approach is paramount for the unambiguous characterization of your synthesized compound. The following workflow is recommended to build a comprehensive analytical profile:
-
Mass Spectrometry (MS): Begin with Mass Spectrometry to obtain the molecular weight. Low-resolution MS can provide initial confirmation, but High-Resolution Mass Spectrometry (HRMS) is strongly advised to verify the elemental composition against the expected formula (C₈H₇NO).
-
Infrared (IR) Spectroscopy: This technique is invaluable for confirming the presence of key functional groups and the successful formation of the benzoxazole core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for mapping the proton environments and confirming the substitution pattern on the aromatic ring. Subsequently, ¹³C NMR will validate the carbon framework of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: While not a primary tool for structural elucidation, UV-Vis spectroscopy is useful for assessing the electronic properties and can serve as a quantitative measure of purity against a known standard.
This structured approach ensures that each analytical technique provides a layer of evidence, culminating in a confident structural assignment.
Technical Support Center: Scaling Up the Synthesis of 5-Methyl-1,2-benzoxazole
Welcome to the technical support center for the synthesis of 5-Methyl-1,2-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A widely applicable and scalable approach for the synthesis of 1,2-benzoxazoles involves the intramolecular cyclization of an ortho-substituted aryl precursor. For this compound, a robust route begins with 4-methyl-2-hydroxyacetophenone. This starting material undergoes oximation followed by a dehydrative cyclization to yield the final product. This method is advantageous due to the commercial availability of the starting material and the generally high-yielding steps.
Q2: What are the most critical parameters to monitor during the scale-up of this synthesis?
A2: When transitioning from bench-scale to larger-scale production, several parameters become critical for safety, yield, and purity:
-
Temperature Control: The cyclization step is often exothermic. Careful temperature management is crucial to prevent runaway reactions and the formation of side products.[1]
-
Reagent Addition Rate: Slow, controlled addition of reagents, particularly during the formation of the oxime and the cyclization step, helps to maintain optimal reaction temperatures and concentration profiles.[1]
-
Mixing Efficiency: In larger reactors, ensuring homogenous mixing is vital to avoid localized "hot spots" or areas of high concentration, which can lead to side reactions and decreased yields.[1]
-
Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[1]
Q3: How can I improve the purity of my this compound product at scale?
A3: Achieving high purity on a larger scale requires a well-defined purification strategy. Common methods include:
-
Recrystallization: This is often the most effective technique for purifying solid products. Experimenting with various solvent systems is key to maximizing recovery and purity.[2]
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be less practical for very large quantities. However, it remains a viable option for purifying batches up to a certain size. A common eluent system is a mixture of hexane and ethyl acetate.[3]
-
Acid-Base Extraction: As a weakly basic compound, this compound can sometimes be purified by dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The product is then recovered by neutralizing the aqueous layer and re-extracting it into an organic solvent.[3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low Yield
Q: My overall yield is significantly lower than expected. What are the potential causes and how can I address them?
A: Low yields can arise from several factors throughout the synthetic process. The following table outlines common causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor by TLC/HPLC. - Cautiously increase the reaction temperature. - Ensure efficient mixing. - Verify the purity and stoichiometry of all reactants.[1] |
| Side Reactions | - Optimize the reaction temperature; lower temperatures may enhance selectivity. - Investigate alternative catalysts or solvents. - Control the rate of reagent addition to minimize localized concentration issues.[1] |
| Product Degradation | - Minimize the reaction time once the starting material is consumed. - Ensure the work-up procedure is not overly harsh (e.g., avoid extreme pH or high temperatures).[1] |
| Inefficient Purification | - Optimize the recrystallization solvent system for better recovery. - If using chromatography, ensure appropriate loading and solvent polarity. |
Problem 2: Incomplete Cyclization
Q: The conversion of the oxime intermediate to this compound is stalling. What should I investigate?
A: If the cyclization reaction is not proceeding to completion, consider the following:
-
Dehydrating Agent/Catalyst Activity: If a dehydrating agent or catalyst is used (e.g., polyphosphoric acid, acetic anhydride), ensure it is fresh and active. Some reagents can be deactivated by atmospheric moisture.
-
Reaction Temperature: The cyclization step often requires a specific temperature to proceed efficiently. Ensure your reaction is maintained at the optimal temperature.
-
Purity of the Oxime Intermediate: Impurities in the oxime can inhibit the cyclization reaction. Ensure the intermediate is sufficiently pure before proceeding.
Problem 3: Formation of Impurities
Q: I am observing significant impurity peaks in my HPLC analysis. What are the likely side products and how can I minimize their formation?
A: The formation of impurities is a common challenge during scale-up. Potential side products in this synthesis include:
-
Unreacted Starting Materials: This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield and incomplete reactions.
-
Beckmann Rearrangement Product: Under certain acidic conditions, the oxime intermediate can undergo a Beckmann rearrangement to form an amide, which will not cyclize to the desired product.[4] Careful control of the acid catalyst and temperature can minimize this side reaction.
-
Polymerization Products: At elevated temperatures, some starting materials or intermediates can polymerize. Maintaining strict temperature control is crucial.
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-2-hydroxyacetophenone oxime
-
To a stirred solution of 4-methyl-2-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude oxime.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methyl-2-hydroxyacetophenone oxime.
Protocol 2: Cyclization to this compound
-
To a stirred solution of 4-methyl-2-hydroxyacetophenone oxime (1.0 eq) in a suitable solvent (e.g., toluene), add a dehydrating agent such as acetic anhydride (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the formation of the product by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- Synthesis of Benzoxazoles by Metal-Free Oxidative Cyclization of Catechols with Amines. (2025). Google Scholar.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Process for the purification of substituted benzoxazole compounds. (2006).
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. [Link]
- Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE.
- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025).
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). PMC - NIH. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
- Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2025).
-
Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. (1998). PubMed. [Link]
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). ResearchGate. [Link]
-
Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. (2019). PubMed. [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient 5-Methyl-1,2-benzoxazole Synthesis
Welcome to the technical support center dedicated to the synthesis of 5-Methyl-1,2-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions to streamline your experimental workflow and enhance synthetic efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the 1,2-benzoxazole core structure?
The synthesis of 1,2-benzoxazoles, including the 5-methyl derivative, traditionally relies on constructing the five-membered ring through intramolecular cyclization. The two most prominent catalytic strategies involve either C–O bond formation or N–O bond formation.[1]
-
C–O Bond Formation: This approach typically starts with an o-substituted aryl oxime. Under basic conditions, an intramolecular nucleophilic substitution occurs where the oxime oxygen attacks an electrophilic carbon on the benzene ring, displacing a leaving group (e.g., a halide) to form the heterocyclic ring.[1]
-
N–O Bond Formation: This strategy often begins with an o-hydroxyaryl oxime or imine.[1] The key step is the formation of the nitrogen-oxygen bond, which can be promoted by various reagents that convert the oxime's hydroxyl group into a good leaving group, facilitating cyclization.[1] However, a competing Beckmann rearrangement can sometimes lead to the formation of benzoxazole isomers as byproducts.[1]
Modern methods increasingly employ transition-metal catalysis, particularly with copper and palladium, to facilitate these cyclizations under milder conditions with greater efficiency and functional group tolerance.[2][3][4]
Q2: How do I choose between a Palladium, Copper, or Rhodium-based catalyst system?
The choice of metal catalyst is critical and depends on the specific synthetic route and starting materials.
-
Palladium (Pd) Catalysis: Palladium catalysts are exceptionally versatile, often used in cross-coupling reactions that can be adapted for benzoxazole synthesis. For instance, Pd-catalyzed aminocarbonylation of aryl halides with o-aminophenols provides a route to 2-substituted benzoxazoles.[5][6] Palladium is also effective for C-H activation strategies, where it can direct functionalization at specific sites on the aromatic ring.[7]
-
Copper (Cu) Catalysis: Copper catalysts are widely used and often more economical than palladium. They are particularly effective for intramolecular O-arylation of ortho-haloanilides and domino C-N/C-O bond-forming reactions.[2][3] Copper(I) iodide (CuI) is a common choice, often used with a ligand like N,N'-dimethylethylenediamine (DMEDA), for the cyclization of o-bromoacetophenone oximes under mild conditions.[1][4] Copper nanoparticles have also emerged as a recyclable and efficient catalyst for one-pot syntheses.[8]
-
Rhodium (Rh) Catalysis: Rhodium catalysts are typically employed for more specialized transformations. For example, Rh(II) catalysts can facilitate formal [3+2] cycloadditions or transannulation reactions involving isoxazoles to build more complex molecular scaffolds.[9] Dirhodium tetraacetate and its derivatives are known to catalyze reactions of α-diazo-β-keto compounds with amides to form oxazoles, showcasing their utility in constructing the core ring through carbene intermediates.[10][11]
Q3: What is the role of ligands and additives in these catalytic reactions?
Ligands and additives are not mere accessories; they are crucial modulators of catalyst activity, stability, and selectivity.
-
Ligands: In transition-metal catalysis, ligands (e.g., phosphines for palladium, diamines like DMEDA for copper) stabilize the metal center, enhance its solubility, and tune its electronic and steric properties.[1][4] This tuning is essential for promoting the desired reductive elimination or oxidative addition steps in the catalytic cycle and can prevent catalyst deactivation.
-
Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often required to deprotonate a precursor (e.g., the oxime or phenol hydroxyl group), making it a more effective nucleophile for the cyclization step.[4]
-
Additives: In some cases, additives like triphenylphosphine (PPh₃) or N,N-dimethyl-4-aminopyridine (DMAP) can act as co-catalysts or promoters to facilitate specific steps in the reaction mechanism.[1][5]
Catalyst System Comparison for Benzoxazole Synthesis
The following table summarizes various catalytic systems applicable to the synthesis of the benzoxazole scaffold, providing a comparative overview of their typical conditions and performance.
| Catalyst System | Starting Materials | Typical Conditions | Yield Range | Key Advantages & Considerations |
| CuI / DMEDA | o-Haloaryl Oximes | Base (K₂CO₃), Solvent (o-xylene), 140°C | Good to Excellent | Mild conditions, high functional group tolerance. Ligand is crucial.[1][4] |
| Pd(OAc)₂ / Ligand | o-Aminophenols + Aryl Halides | CO atmosphere, Base, High Temp. | Good | Effective for 2-aryl derivatives via carbonylation.[6] Requires handling of CO gas. |
| Cu(acac)₂ / 1,10-Phen | Inactive o-Chloroanilides | Base (K₂CO₃), Solvent (EtOH), 90°C | Good | Utilizes less reactive and cheaper chloro-substrates.[3][12] |
| Copper Nanoparticles | o-Bromoanilines + Acyl Chlorides | Ligand (1,10-phen), Base (K₂CO₃) | 49-99% | Heterogeneous catalyst, allows for recovery and reuse.[8] |
| Rh₂(OAc)₄ | α-Diazo-β-ketoesters + Amides | Solvent (DCM or Toluene) | Varies | Forms oxazole ring via carbene N-H insertion and cyclodehydration.[10][11] |
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues in synthetic chemistry. A systematic approach is key to identifying the root cause.
-
Possible Cause 1: Inactive Catalyst or Reagents.
-
Troubleshooting Steps:
-
Verify Catalyst Source: Ensure the transition metal catalyst (e.g., CuI, Pd(OAc)₂) has not degraded. Copper(I) salts can oxidize over time. Use freshly opened reagents or purify/validate older batches.
-
Check Starting Materials: Confirm the purity of your starting materials (e.g., 2-hydroxy-5-methylacetophenone oxime) via NMR or LC-MS. Impurities can poison the catalyst.
-
Use Anhydrous Conditions: Water can hydrolyze activated intermediates and deactivate certain catalysts. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[13]
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Troubleshooting Steps:
-
Temperature: If the reaction is sluggish, consider increasing the temperature in increments of 10-20°C. Conversely, if multiple byproducts are forming, lowering the temperature may improve selectivity.
-
Solvent: The polarity and boiling point of the solvent are critical. Solvents like DMF, DMSO, toluene, or xylene are common. A solvent screen may be necessary to find the optimal medium for your specific substrate and catalyst system.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction. If a weak base like K₂CO₃ is ineffective, consider a stronger base such as Cs₂CO₃.
-
-
Problem 2: Formation of Isomeric Byproducts (e.g., Benzoxazole vs. Benzisoxazole)
The formation of isomers often points to a lack of regioselectivity in the cyclization step.
-
Possible Cause: Competing Reaction Pathways.
-
Troubleshooting Steps:
-
Mechanism Analysis: As noted, the cyclization of o-hydroxyaryl oximes can be complicated by a competing Beckmann rearrangement, which leads to a benzoxazole isomer instead of the desired 1,2-benzoxazole.[1]
-
Catalyst/Reagent Choice: The choice of cyclization promoter can influence the reaction pathway. Reagents that strongly favor dehydration of the oxime without inducing rearrangement are preferred. For example, using a PPh₃/DDQ (triphenylphosphine/2,3-dichloro-5,6-dicyano-1,4-benzoquinone) system can favor the desired N-O bond formation.[1]
-
Protecting Groups: In complex substrates, consider using protecting groups to block reactive sites and prevent unwanted side reactions.
-
-
Problem 3: Reaction Stalls Before Completion
A reaction that starts well but fails to reach completion often indicates catalyst deactivation or substrate insolubility.
-
Possible Cause 1: Catalyst Deactivation.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Add Fresh Catalyst: If the reaction stalls, adding a second portion of the catalyst and ligand midway through the reaction can sometimes restart the catalytic cycle.
-
Identify Poisons: Analyze your starting materials for potential catalyst poisons, such as sulfur-containing impurities.
-
-
-
Possible Cause 2: Poor Solubility.
-
Troubleshooting Steps:
-
Observe the Reaction: Visually inspect the reaction mixture. If the starting material or an intermediate precipitates out, it is no longer available to the catalyst.
-
Change Solvent System: Switch to a solvent in which all components are more soluble at the reaction temperature. A co-solvent system might also be effective.
-
-
Experimental Workflow & Visualization
Recommended Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from established methods for the synthesis of 1,2-benzoxazoles via intramolecular C-O bond formation.[1][4]
Objective: To synthesize this compound from a suitable o-haloaryl oxime precursor.
Materials:
-
(E/Z)-1-(2-bromo-4-methylphenyl)ethan-1-one oxime (1.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
o-Xylene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add the o-bromoaryl oxime (1.0 equiv), CuI (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous o-xylene via syringe, followed by the DMEDA ligand (0.20 equiv).
-
Heat the reaction mixture to 140°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Visualization of a Generic Catalytic Cycle
The following diagram illustrates a simplified, plausible catalytic cycle for a copper(I)-catalyzed intramolecular C-O bond formation, a key strategy for synthesizing the 1,2-benzoxazole core.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of 2-aryl benzoxazoles from aldoximes - MedCrave online [medcraveonline.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rhodium carbene route to oxazoles: a remarkable catalyst effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of 5-Methyl-1,2-benzoxazole
Introduction: 5-Methyl-1,2-benzoxazole, a member of the benzisoxazole class of heterocyclic compounds, serves as a valuable building block in medicinal chemistry and drug development.[1] The inherent reactivity of the isoxazole ring, while useful for synthesis, also presents stability challenges. Ensuring the chemical integrity of this compound during storage is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the stable storage and handling of this compound.
Section 1: Understanding the Stability of this compound
This section delves into the chemical characteristics of this compound that are critical to its stability profile.
Q: What are the key structural features of this compound that influence its stability?
A: The stability of this compound is a balance of two key features:
-
Aromatic Stabilization: The fusion of a benzene ring with an isoxazole ring creates an aromatic system. This aromaticity imparts a significant degree of stability to the molecule under standard conditions.[2]
-
The N-O Bond: The nitrogen-oxygen single bond within the isoxazole ring is the most significant chemical vulnerability. This bond is relatively weak and can be cleaved under specific energetic or chemical conditions, leading to molecular degradation.[3]
Understanding this balance is crucial for designing appropriate storage protocols. While generally stable, the compound's integrity can be compromised if the energy threshold to break the N-O bond is reached.
Q: What are the primary environmental or chemical factors that can cause this compound to degrade?
A: Degradation is typically initiated by exposure to specific environmental triggers. The most common pathways involve reductive, photochemical, or pH-mediated processes that target the vulnerable N-O bond.
Sources
Technical Support Center: A Guide to Resolving Impurities in 5-Methyl-1,2-benzoxazole Samples
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in identifying and resolving impurities in samples of 5-Methyl-1,2-benzoxazole. As a crucial heterocyclic scaffold in medicinal chemistry, the purity of this compound is paramount for reliable downstream applications, from biological screening to preclinical development.[1][2] This document provides actionable troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the purity and stability of this compound.
Q1: What are the most common types of impurities I should expect in my crude this compound sample? A1: Impurities are typically route-dependent, but they generally fall into three categories:
-
Unreacted Starting Materials: The most common are residual precursors, such as the corresponding substituted 2-aminophenol, used in the initial cyclization reaction.[3][4]
-
Reaction By-products: These can include isomers, over-alkylated or acylated products, and products from side reactions. For instance, if an acylating agent is used in excess or at high temperatures, di-acylation of the 2-aminophenol precursor can occur.[3]
-
Degradation Products: The benzoxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which may lead to ring-opening.[5] Discoloration (e.g., yellowing or browning) can indicate the presence of oxidized species, especially if the 2-aminophenol starting material was not fully consumed.[4]
Q2: How can I monitor my synthesis to minimize impurity formation from the start? A2: Proactive monitoring is key. Thin-Layer Chromatography (TLC) is an indispensable tool for real-time tracking.[3][6] By co-spotting your reaction mixture with the starting materials, you can visually track the consumption of reactants and the formation of the desired product. This allows you to stop the reaction at the optimal time, preventing the formation of by-products from prolonged reaction times or excessive heat. For more quantitative analysis during development, High-Performance Liquid Chromatography (HPLC) can be used to profile the reaction mixture.[7]
Q3: My purified this compound solution is changing color over time. What is the likely cause and how can I improve its stability? A3: Discoloration often points to chemical degradation. Heterocyclic compounds can be sensitive to light, pH, and oxygen.[5]
-
Photodegradation: Exposure to UV or ambient light can degrade sensitive compounds. Always store solutions in amber vials or protect them from light.
-
pH-Mediated Hydrolysis: The oxazole ring may be susceptible to cleavage under non-neutral pH conditions.
-
Oxidation: Trace oxygen or peroxides in solvents can lead to oxidative degradation. To enhance stability, store the compound as a dry solid at low temperatures (e.g., -20°C) under an inert atmosphere.[5] Prepare solutions fresh using high-purity, degassed solvents and store them protected from light in a cool environment.
Q4: What is the most effective general strategy for purifying my crude product? A4: For most non-polar to moderately polar organic compounds like this compound, flash column chromatography on silica gel is the gold standard for initial purification.[3][8] This technique is highly effective at separating the target compound from both more polar impurities (like residual aminophenols) and less polar by-products. Following chromatography, recrystallization can be employed to achieve very high purity, provided a suitable solvent system can be identified.[9]
Section 2: Analytical Workflow for Impurity Identification
A systematic analytical approach is crucial for identifying and quantifying impurities. The results will guide your purification strategy. The general workflow involves a preliminary purity assessment followed by more advanced techniques for structural elucidation of unknown impurities.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of your sample and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[10][11] A Diode Array Detector (DAD) is useful for assessing peak purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile or semi-volatile impurities.[12] It provides information on the retention time and the mass-to-charge ratio (m/z) of the impurity, which is crucial for determining its molecular weight and elemental composition.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) is the most powerful tool for the definitive structural elucidation of unknown impurities.[14][15] By analyzing chemical shifts, coupling constants, and correlations, the precise molecular structure of an impurity can be determined.
Section 3: Troubleshooting and Resolution Guide
This guide provides a logical framework for addressing common purity issues based on your analytical data.
| Issue Observed | Potential Cause | Recommended Solution |
| High levels of starting material | Incomplete reaction. | Increase reaction time or temperature. Verify the activity and loading of any catalyst used. Ensure stoichiometry of reagents is correct.[3][4] |
| Multiple unidentified peaks in HPLC/GC | Formation of side products or degradation. | Re-evaluate reaction conditions (temperature, solvent, atmosphere). Harsh conditions can lead to side reactions.[3] Consider if the workup procedure (e.g., acidic/basic wash) could be causing degradation.[5] |
| Low purity after column chromatography | Poor separation. | Optimize the eluent system. Perform TLC with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides better separation (difference in Rf values). Ensure proper column packing and loading. |
| Product co-elutes with an impurity | Similar polarity. | If chromatography fails, attempt purification by recrystallization from a different solvent system.[9] Sometimes, converting the product to a salt (if applicable) can alter its solubility enough to allow for separation. |
Section 4: Detailed Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound samples.
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity using the peak area normalization method.[16]
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the removal of polar and non-polar impurities.
-
Slurry Preparation:
-
Choose an appropriate solvent system based on prior TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).
-
In a flask, dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading").
-
-
Column Packing:
-
Pack a glass column with silica gel using the chosen eluent as a slurry.
-
Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[8]
-
References
-
Veera Reddy, A., et al. (2011). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2957. [Link]
-
Sharma, V., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 151-156. [Link]
-
The Good Scents Company (n.d.). 2-methyl benzoxole. The Good Scents Company Information System. [Link]
-
Yakan, H., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Inorganic and Nano-Metal Chemistry, 52(4), 434-446. [Link]
-
PubChem (n.d.). 5-Fluoro-3-(methylsulfonylmethyl)-1,2-benzoxazole. National Center for Biotechnology Information. [Link]
-
Al-Deeb, O. A., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097. [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16259. [Link]
-
SIELC Technologies (n.d.). Separation of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ResearchGate (n.d.). A chromatogram for methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its degradation product. ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate (2020). Method Development on HPLC and Research analysis of Emerging 5-Methyl-1h-Benzotriazole in Aqueous Environment. ResearchGate. [Link]
-
United Nations Office on Drugs and Crime (2017). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations. [Link]
-
Monteiro, A., et al. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
ResearchGate (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). ResearchGate. [Link]
- Google Patents (2020). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
-
PubChem (n.d.). Benzoxazole, 5-methyl-2-(1-naphthalenyl)-. National Center for Biotechnology Information. [Link]
-
MDPI (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(20), 7173. [Link]
-
International Journal of Current Microbiology and Applied Sciences (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][1][3]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate. IJCMAS, 4(10), 392-401. [Link]
-
MDPI (2022). Metabolic Profiling by GC-MS, In Vitro Biological Potential, and In Silico Molecular Docking Studies of Verbena officinalis. Molecules, 27(1), 28. [Link]
-
S. Al-Mamun, et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 1-19. [Link]
-
Al-Ghabsha, T. S., et al. (2023). Indirect Flow Injection Spectrophotometric and Chromatographic Methods for the Determination of Mebendazole in Pharmaceutical Formulations. Baghdad Science Journal, 20(2), 526-535. [Link]
-
PubChem (n.d.). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. National Center for Biotechnology Information. [Link]
-
ChemRxiv (2020). GC-MS-based metabolomics – Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox. Cambridge Open Engage. [Link]
-
West, R. E., & Ritz, D. P. (1993). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of Analytical Toxicology, 17(2), 114-116. [Link]
Sources
- 1. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Methyl-1,2-benzoxazole and Related Benzoxazole Scaffolds
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole nucleus, an aromatic organic compound featuring a fused benzene and oxazole ring, represents a cornerstone in the field of medicinal chemistry.[1][2] This privileged heterocyclic scaffold is not merely a synthetic curiosity but is integral to a multitude of compounds demonstrating a vast spectrum of pharmacological activities.[3][4] Its structural similarity to naturally occurring nucleic bases like adenine and guanine may allow it to readily interact with biological macromolecules, making it a fertile ground for the development of novel therapeutic agents. Researchers have successfully incorporated the benzoxazole moiety into agents with demonstrated antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties, among others.[1][2][3][4][5]
This guide provides an in-depth comparison of the biological activity of 5-Methyl-1,2-benzoxazole derivatives against other substituted benzoxazoles. We will delve into experimental data, elucidate structure-activity relationships (SAR), and provide detailed protocols for key biological assays to empower researchers in their drug discovery endeavors.
Comparative Biological Evaluation
The introduction of substituents onto the benzoxazole core dramatically influences its biological profile. The methyl group at the 5-position, as seen in this compound, serves as a critical modulator of activity. Below, we compare its performance in key therapeutic areas against other benzoxazole analogs.
Antimicrobial and Antifungal Activity
Benzoxazoles are widely recognized for their potent activity against a range of microbial pathogens.[4][6][7] The position and nature of substituents play a pivotal role in determining the spectrum and potency of this activity.
Studies on 5(or 6)-methyl-2-substituted benzoxazoles have revealed a broad spectrum of activity.[8] For instance, several derivatives have shown significant potency against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative bacterium, with Minimum Inhibitory Concentrations (MICs) of 25 µg/mL, outperforming reference drugs like tetracycline and streptomycin.[8] Notably, the derivative 5-methyl-2-(p-chlorobenzyl)benzoxazole exhibited antifungal activity against Candida albicans comparable to the reference drugs oxiconazole and haloprogin, with a MIC of 6.25 µg/mL.[8] This highlights the synergistic effect of the 5-methyl group combined with a substituted benzyl moiety at the 2-position.
Further investigations into 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles also demonstrated broad-spectrum antibacterial activity.[9] Specific derivatives showed notable activity against Staphylococcus aureus (MIC of 12.5 µg/mL) and significant potency against P. aeruginosa (MIC of 25 µg/mL), again proving more effective than tetracycline and streptomycin in the latter case.[9]
The following table summarizes the antimicrobial and antifungal activities of various benzoxazole derivatives, providing a direct comparison of their efficacy.
Table 1: Comparative Antimicrobial & Antifungal Activity of Benzoxazole Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 5-Methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 | Oxiconazole | 6.25 | [8] |
| 5-Methyl-2-(substituted)benzoxazoles (various) | Pseudomonas aeruginosa | 25 | Tetracycline | >25 | [8] |
| 5-Methyl-2-(2,4-disubstituted phenyl)benzoxazole (5a) | Pseudomonas aeruginosa | 25 | Streptomycin | >25 | [9] |
| 2-(4-chlorophenyl)-benzoxazole | Staphylococcus aureus | 25 | N/A | N/A | [7] |
| 2-(aryloxymethyl)benzoxazole (5h) | Fusarium solani | 4.34 | Hymexazol | 38.92 | [10] |
| 2-(aryloxymethyl)benzoxazole (5a) | Botrytis cinerea | 19.92 | N/A | N/A | [10] |
Structure-Activity Relationship (SAR) Insights: The data suggests that the 5-methyl substitution is a favorable feature for antimicrobial activity.[3] The potency is further enhanced by the presence of specific substituents at the 2-position, particularly halogenated phenyl or benzyl groups.[8][9][11] For antifungal activity, substitutions on the 2-(aryloxymethyl) moiety have been shown to yield compounds significantly more potent than existing antifungal agents like hymexazol.[10]
Anticancer Activity
The benzoxazole scaffold is a prominent feature in many anticancer agents.[1][11][12] The mechanism often involves the inhibition of key protein targets like kinases (e.g., VEGFR-2, Akt) and transcription factors (e.g., NF-κB) that are crucial for cancer cell proliferation and survival.[11][13]
While specific data for this compound is limited in the provided search results, a derivative, referred to as "Compound 12l (a 5-methylbenzo[d]oxazole derivative)," has been evaluated for its VEGFR-2 inhibitory activity.[14] It demonstrated IC50 values of 10.50 µM against the HepG2 (Liver cancer) cell line and 15.21 µM against the MCF-7 (Breast cancer) cell line.[14]
Other benzoxazole derivatives have shown potent anticancer effects. For example, in a study of newly synthesized benzoxazole analogues, "compound 6" exhibited a superior IC50 value (24.5 µM) against the HCT116 human colorectal carcinoma cell line compared to the standard drug 5-fluorouracil (IC50 = 29.2 µM).[1]
Table 2: Comparative In Vitro Anticancer Activity of Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Compound 12l (5-methylbenzo[d]oxazole derivative) | HepG2 (Liver) | 10.50 | N/A | N/A | [14] |
| Compound 12l (5-methylbenzo[d]oxazole derivative) | MCF-7 (Breast) | 15.21 | N/A | N/A | [14] |
| Compound 6 (Benzoxazole analogue) | HCT116 (Colorectal) | 24.5 | 5-Fluorouracil | 29.2 | [1] |
| Compound 4 (Benzoxazole analogue) | HCT116 (Colorectal) | 39.9 | 5-Fluorouracil | 29.2 | [1] |
| Compound 26 (Benzoxazole analogue) | HCT116 (Colorectal) | 35.6 | 5-Fluorouracil | 29.2 | [1] |
SAR Insights: The anticancer activity of benzoxazoles is highly dependent on the substitution pattern. The presence of electron-withdrawing and electron-releasing groups can significantly enhance antiproliferative effects.[11] Molecular docking studies have shown that benzoxazoles can bind effectively to the active sites of proteins like Akt and NF-κB, which are implicated in tumorigenesis.[11][13] The 5-methyl group in Compound 12l appears to contribute to its activity against liver and breast cancer cell lines.[14]
Anti-inflammatory Activity
Benzoxazole derivatives have also been explored as potent anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[15][16] The therapeutic goal is often to achieve selective inhibition of COX-2, which is associated with inflammation, while sparing COX-1 to avoid gastrointestinal side effects.[16]
One of the most active compounds identified in a study was 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid, which was found to be three to five times more potent than phenylbutazone in a carrageenan-induced rat paw edema model.[17] This highlights that an α-methylacetic acid substitution at the 5-position is highly favorable for anti-inflammatory activity.[17]
More recent studies have synthesized 2-substituted benzoxazoles that show potent anti-inflammatory activity and significant binding in the COX-2 protein pocket, coupled with excellent gastro-protective potential.[16] Other derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process, with IC50 values against IL-6 production as low as 5.09 µM.[15]
Table 3: Comparative Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound/Derivative | Assay/Model | Activity/Potency | Reference |
| 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | 3-5 times more active than phenylbutazone | [17] |
| 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | 3-5 times more active than phenylbutazone | [17] |
| Compound 3g (Benzoxazolone derivative) | IL-6 Inhibition | IC50 = 5.09 ± 0.88 μM | [15] |
| Compound 3d (Benzoxazolone derivative) | IL-6 Inhibition | IC50 = 5.43 ± 0.51 μM | [15] |
SAR Insights: For anti-inflammatory activity, substitution at the 5-position with an α-methylacetic acid group appears critical for high potency.[17] Halogen substitution on the 2-aryl ring further enhances this activity.[17] The benzoxazolone core is also a promising scaffold for developing novel MD2 inhibitors.[15]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the primary assays used to evaluate the biological activities discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined by visual inspection for turbidity.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[18] This standardization is crucial for ensuring the reproducibility of the test.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include control wells:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[18]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
-
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, serving as a reliable indicator of a compound's cytotoxic effects.[20][21][22]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[20] The amount of formazan produced, quantified by measuring absorbance after solubilization, is directly proportional to the number of viable cells.[21]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells that are in an exponential growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[20]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazole test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds. The final DMSO concentration should typically not exceed 0.5%.[20]
-
Untreated Control: Cells in medium only.
-
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[20]
-
-
MTT Addition and Formazan Solubilization:
-
After the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[20]
-
Incubate for an additional 2-4 hours at 37°C, protecting the plate from light.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[20]
-
-
Absorbance Measurement and Data Analysis:
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]
-
Caption: Potential inhibitory action of benzoxazoles on oncogenic pathways.
Conclusion
The benzoxazole scaffold is a remarkably versatile platform for the development of potent therapeutic agents. This guide demonstrates that this compound and its derivatives possess significant biological activity, particularly in the antimicrobial and antifungal arenas. Comparative analysis reveals that while the 5-methyl group is a beneficial feature, the overall biological profile is a complex interplay of substituents across the entire molecule. The substitution at the 2-position, in particular, offers a strategic handle for modulating potency and selectivity against microbial, cancer, and inflammatory targets. The provided protocols offer a standardized framework for researchers to further explore this promising class of compounds, facilitating the discovery of next-generation therapeutics.
References
- Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed.
- Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
- Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. Benchchem.
- Structure activity relationship of benzoxazole derivatives. ResearchGate.
- Structure–activity relationships of benzoxazole derivatives. ResearchGate.
- Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13. Benchchem.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Bioassays for anticancer activities. PubMed.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- Structure activity relationship of the synthesized compounds. ResearchGate.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- 2.4. In-vitro anticancer assay. Bio-protocol.
- Biological activities of benzoxazole and its derivatives. ResearchGate.
- Benzoxazole derivatives: design, synthesis and biological evaluation. Semantic Scholar.
- (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate.
- Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. PubMed.
- Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives. PubMed.
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH.
- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI.
- Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. JOCPR.
- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PMC - NIH.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR.
- (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate.
- Anticancer Activity of 1,2-Benzoxazole Derivatives: A Comparative Analysis. Benchchem.
- Benzoxazole: Synthetic Methodology and Biological Activities.
- 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. PMC - NIH.
- Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. JOCPR.
- Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate.
- 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry.
- Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. PMC.
- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed.
- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides.
- Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central.
- Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. PMC - PubMed Central.
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
- Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PMC - PubMed Central.
- Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC - NIH.
- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Semantic Scholar.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 5-Methyl-1,2-benzoxazole Analogs in Oncology Research
In the landscape of medicinal chemistry, the 1,2-benzoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] This guide focuses on a specific, promising subclass: 5-Methyl-1,2-benzoxazole analogs. The strategic incorporation of a methyl group at the 5-position of the benzoxazole ring has been shown to significantly influence the biological activity of these compounds, particularly in the realm of oncology.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data from peer-reviewed studies. We will delve into the rationale behind synthetic strategies and the interpretation of biological assay results, offering a comprehensive overview to inform future drug discovery efforts.
The Significance of the this compound Scaffold
The 1,2-benzoxazole core, an isostere of endogenous purine bases, allows for diverse interactions with biological targets. The introduction of a methyl group at the 5-position can modulate several key physicochemical properties of the molecule, including:
-
Lipophilicity: The methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The C-H bonds of the methyl group can be susceptible to metabolic oxidation. However, its presence can also shield other parts of the molecule from metabolic degradation, potentially prolonging its half-life.
-
Steric Effects: The size and position of the methyl group can influence the molecule's binding affinity and selectivity for its target protein by creating favorable or unfavorable steric interactions within the binding pocket.
-
Electronic Effects: The methyl group is a weak electron-donating group, which can subtly alter the electron density of the benzoxazole ring system and influence its reactivity and binding properties.
These modulations can lead to significant differences in the anticancer potency and selectivity of the analogs. The following sections will explore these differences through a comparative analysis of experimental data.
Comparative Analysis of Anticancer Activity
The anticancer activity of this compound analogs is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of a series of 2,5-disubstituted benzoxazole derivatives against human cancer cell lines, as determined by the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
| Compound ID | R Group (at 2-position) | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 3b | 4-chlorophenyl | MCF-7 (Breast) | 12 | [2] |
| 3c | 4-nitrophenyl | MCF-7 (Breast) | 4 | [2] |
| 3e | Benzimidazol-2-yl | Hep-G2 (Liver) | 17.9 | [2] |
Expert Interpretation of the Data:
The data clearly demonstrates that the substituent at the 2-position of the this compound scaffold plays a critical role in determining the anticancer activity.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as the nitro group in compound 3c , leads to a significant increase in potency against the MCF-7 breast cancer cell line compared to the chloro-substituted analog 3b . This suggests that reducing the electron density of the phenyl ring at the 2-position may enhance the compound's interaction with its biological target.
-
Heterocyclic Substituents: The replacement of the phenyl group with a benzimidazole moiety in compound 3e results in a notable shift in activity, with improved potency against the Hep-G2 liver cancer cell line. This highlights the potential for introducing other heterocyclic systems at the 2-position to modulate the activity and selectivity of these analogs.
These findings underscore the importance of a systematic exploration of substituents at the 2-position to optimize the anticancer profile of the this compound scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the research, it is crucial to follow well-defined experimental protocols. The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis Protocol: Microwave-Assisted Condensation
A green and efficient method for the synthesis of 2,5-disubstituted benzoxazoles involves a microwave-assisted condensation reaction between 2-amino-4-methylphenol and various aromatic aldehydes.[2]
Step-by-Step Methodology:
-
Reactant Mixture: In a microwave-safe vessel, combine 2-amino-4-methylphenol (1 mmol), the desired aromatic aldehyde (1 mmol), and iodine (1.2 mmol) as an oxidant.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a power of 300 W for 5-10 minutes. The reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly reduces the reaction time compared to conventional heating methods, leading to a more energy-efficient and faster synthesis.
-
Iodine as Oxidant: Iodine is a mild and readily available oxidizing agent that facilitates the cyclization and aromatization steps of the reaction.
-
Solvent-Free Conditions: The absence of a solvent makes this a more environmentally friendly "green" synthetic method.
Biological Evaluation: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability versus the compound concentration.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow from synthesis to biological evaluation.
Caption: Experimental workflow for the synthesis and anticancer evaluation of this compound analogs.
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanisms of action for many this compound analogs are still under investigation, a common theme emerging from the literature is their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Caption: A hypothesized signaling pathway potentially targeted by this compound analogs.
Expert Rationale:
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Therefore, targeting key nodes in this pathway, such as Akt and mTOR, is a validated strategy in cancer drug discovery. Some benzoxazole derivatives have been shown to inhibit these kinases, leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth. The structural features of this compound analogs make them plausible candidates for interaction with the ATP-binding pockets of these kinases. Further experimental validation, such as in vitro kinase assays and western blotting for phosphorylated Akt and mTOR, is necessary to confirm this hypothesis for specific analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that modifications at the 2-position significantly impact the potency and selectivity of these compounds. The insights provided in this guide, including comparative data and detailed experimental protocols, are intended to facilitate the rational design and evaluation of new, more effective this compound analogs.
Future research in this area should focus on:
-
Expanding the diversity of substituents at the 2-position and other positions of the benzoxazole ring to further probe the SAR.
-
Elucidating the precise molecular mechanisms of action for the most potent compounds through target identification and validation studies.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.
By leveraging the knowledge base outlined in this guide, the scientific community can continue to advance the development of this compound analogs as a valuable new class of cancer therapeutics.
References
-
ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]
-
Ozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]
-
ResearchGate. (n.d.). Synthesis method of benzoxazole derivatives (21‐40). Reagents and.... Retrieved from [Link]
-
Kupeli Akkol, E., & Kucukislamoglu, M. (2017). Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Epigenomics, 9(12), 1545-1561. [Link]
-
Prajapat, R. P., et al. (2011). QSAR modeling of benzoxazole derivatives as antimicrobial agents. Der Pharmacia Lettre, 3(3), 161-170. [Link]
-
Nguyen, T. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2639-2648. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]
-
Al-Said, M. S., et al. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 22(11), 1973. [Link]
-
Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25403. [Link]
Sources
comparative analysis of different synthetic routes to 5-Methyl-1,2-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2-benzoxazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of biological activity. This guide provides a comparative analysis of various synthetic routes to a key derivative, 5-Methyl-1,2-benzoxazole, offering an in-depth look at the methodologies, experimental data, and practical considerations for its synthesis. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling informed decisions in the laboratory.
Introduction to this compound
This compound, also known as 5-methylindoxazene, is an aromatic organic compound featuring a benzene ring fused to an isoxazole ring. The methyl group at the 5-position significantly influences its electronic properties and steric profile, which can be crucial for its interaction with biological targets. The development of efficient and scalable synthetic routes to this molecule is therefore of considerable interest.
This guide will explore and compare three primary synthetic strategies for the preparation of this compound, focusing on the condensation of 2-amino-4-methylphenol with various electrophilic partners. Each route will be evaluated based on reaction efficiency, substrate scope, and operational simplicity.
Route 1: Oxidative Cyclization of 2-Amino-4-methylphenol with Aromatic Aldehydes
This approach is a prominent and versatile method for the synthesis of 2-substituted-5-methyl-1,2-benzoxazoles. The core of this strategy lies in the condensation of 2-amino-4-methylphenol with an aldehyde to form a Schiff base intermediate, which then undergoes intramolecular oxidative cyclization to yield the benzoxazole ring.
Mechanistic Insight
The reaction is typically initiated by the nucleophilic attack of the amino group of 2-amino-4-methylphenol on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of a Schiff base. The crucial step is the intramolecular cyclization, where the hydroxyl group attacks the imine carbon, followed by oxidation to form the stable aromatic benzoxazole ring. The choice of oxidant and reaction conditions is critical to the success of this transformation.
Experimental Data & Protocols
Several protocols have been developed for this transformation, with variations in the catalyst, oxidant, and energy source. Below is a comparison of two distinct methodologies.
Table 1: Comparison of Protocols for Oxidative Cyclization
| Protocol | Catalyst/Oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1A: Microwave-Assisted Iodine-Mediated Synthesis | Iodine (I₂) | None (Solvent-free) | 120 | 10 min | High (not specified) | [1] |
| 1B: Brønsted Acidic Ionic Liquid Gel Catalysis | BAIL Gel | None (Solvent-free) | 130 | 5 h | 86-94 | [2] |
Protocol 1A: Microwave-Assisted, Solvent-Free Oxidative Cyclization[1]
This method stands out for its efficiency and environmentally friendly approach, avoiding the use of conventional solvents and significantly reducing reaction times through microwave irradiation.
Experimental Protocol:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (K₂CO₃, 69 mg, 0.5 mmol), and iodine (I₂, 126.9 mg, 0.5 mmol).[1]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes.[1]
-
After cooling, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.[1]
-
Extract the resulting solution with ethyl acetate (3 x 10 mL).[1]
-
Wash the combined organic layers with water (20 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, accelerating the reaction rate and often leading to cleaner product formation with fewer side reactions compared to conventional heating.
-
Iodine as Oxidant: Acts as a mild and effective oxidant for the final aromatization step. Its excess can be easily quenched with sodium thiosulfate.
-
Potassium Carbonate: Serves as a base to facilitate the reaction, likely by deprotonating the phenolic hydroxyl group, increasing its nucleophilicity for the cyclization step.
-
Solvent-Free Conditions: This "green chemistry" approach reduces environmental impact and simplifies product work-up.
Protocol 1B: Reusable Brønsted Acidic Ionic Liquid Gel Catalysis[2]
This protocol offers a sustainable alternative with a reusable catalyst and operates under solvent-free conditions, making it an attractive option for larger-scale synthesis.
Experimental Protocol:
-
In a 5 mL vessel, add 2-amino-4-methylphenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %).[2]
-
Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation for reuse.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
BAIL Gel Catalyst: This heterogeneous catalyst provides an acidic environment to promote the condensation and cyclization steps. Its solid nature allows for easy recovery and reuse, enhancing the sustainability of the process.[2]
-
Solvent-Free Conditions: Similar to the microwave-assisted method, this reduces waste and simplifies purification.
-
Higher Temperature and Longer Reaction Time: Compared to the microwave method, this thermal approach requires a longer duration to achieve high conversion.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of 2-substituted-5-methyl-1,2-benzoxazoles.
Route 2: Condensation of 2-Amino-4-methylphenol with Carboxylic Acids
A classic and robust method for the synthesis of 2-substituted benzoxazoles involves the direct condensation of an o-aminophenol with a carboxylic acid. This reaction is typically promoted by a dehydrating agent at high temperatures. Polyphosphoric acid (PPA) is a commonly employed reagent that serves as both a catalyst and a solvent.
Mechanistic Insight
The reaction proceeds through the initial formation of an amide intermediate by the acylation of the amino group of 2-amino-4-methylphenol with the carboxylic acid. Under the strongly acidic and dehydrating conditions provided by PPA, the amide undergoes intramolecular cyclization via the attack of the phenolic hydroxyl group onto the amide carbonyl carbon. Subsequent dehydration of the resulting cyclic intermediate affords the this compound.
Experimental Data & Protocol
While a specific protocol for this compound using this method was not found in the initial search, a general and widely cited procedure for benzoxazole synthesis is provided below. This can be readily adapted for the target molecule.
Table 2: General Protocol for Condensation with Carboxylic Acids
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | None (PPA as solvent) | 150-180 | 4-5 | 85-95 | [3] |
Protocol 2A: Polyphosphoric Acid-Mediated Condensation[3]
This method is well-established for its high yields and applicability to a wide range of carboxylic acids.
Experimental Protocol (Adapted):
-
In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2-amino-4-methylphenol (10 mmol) and the desired carboxylic acid (10 mmol).
-
Carefully add polyphosphoric acid (approximately 40 g) to the flask.
-
Heat the reaction mixture to 150-180°C under a nitrogen atmosphere and maintain for 4-5 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to approximately 100°C and pour it cautiously onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the 2-substituted-5-methyl-1,2-benzoxazole.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): Acts as a powerful dehydrating agent and a non-volatile acidic solvent, facilitating both the initial amidation and the subsequent cyclodehydration steps.
-
High Temperature: Provides the necessary activation energy for the reaction, particularly the cyclization and dehydration steps.
-
Nitrogen Atmosphere: Prevents potential oxidation of the aminophenol starting material at high temperatures.
Visualizing the Synthetic Pathway
Caption: Synthesis of 2-substituted-5-methyl-1,2-benzoxazoles via PPA-mediated condensation.
Comparative Analysis and Field-Proven Insights
| Feature | Route 1A: Microwave/Iodine | Route 1B: BAIL Gel | Route 2: PPA/Carboxylic Acid |
| Reaction Time | Very short (minutes) | Moderate (hours) | Long (hours) |
| Temperature | 120°C | 130°C | 150-180°C |
| Yield | High | High | Very High |
| Scalability | Good for small to medium scale | Potentially good, catalyst reusability is a plus | Well-established for large scale |
| Green Chemistry | Excellent (solvent-free, rapid) | Very good (solvent-free, reusable catalyst) | Moderate (harsh reagent, high temp) |
| Substrate Scope | Broad for aldehydes | Broad for aldehydes | Broad for carboxylic acids |
| Work-up | Simple extraction | Simple catalyst separation | More involved (neutralization, filtration) |
| Key Advantages | Speed, efficiency, green | Reusable catalyst, sustainable | High yields, readily available reagents |
| Key Disadvantages | Requires microwave reactor | Longer reaction time than microwave | Harsh conditions, viscous reagent |
Expertise & Experience:
From a practical standpoint, the choice between these routes often depends on the available equipment and the desired scale of the synthesis. The microwave-assisted iodine-mediated protocol (Route 1A) is exceptionally well-suited for rapid library synthesis and initial lead optimization studies where speed is paramount. Its operational simplicity and high efficiency make it a favored method in many modern drug discovery labs.
The BAIL gel-catalyzed method (Route 1B) presents a compelling case for process development and larger-scale synthesis where sustainability and catalyst cost are significant considerations. The ability to reuse the catalyst for multiple runs can lead to substantial cost savings and a reduced environmental footprint.[2]
The classic PPA-mediated condensation (Route 2) remains a workhorse in organic synthesis due to its reliability and consistently high yields. While the work-up can be more laborious due to the viscous nature of PPA, its low cost and the ready availability of a vast array of carboxylic acids make it a highly valuable and versatile method, particularly for the synthesis of 2-aryl and 2-alkyl-5-methyl-1,2-benzoxazoles.
Trustworthiness and Self-Validation:
Each of these protocols represents a self-validating system. The formation of the benzoxazole product can be readily confirmed by standard analytical techniques such as NMR spectroscopy (monitoring the disappearance of the aminophenol protons and the appearance of the characteristic benzoxazole signals) and mass spectrometry (confirming the expected molecular weight of the product). The purity of the final compound can be assessed by HPLC or elemental analysis.
Conclusion
The synthesis of this compound and its derivatives can be achieved through several efficient and reliable synthetic routes. The choice of a particular method will be dictated by the specific requirements of the research, including the desired scale, available equipment, and the importance of "green" chemistry principles. The microwave-assisted oxidative cyclization offers unparalleled speed for rapid synthesis, while the reusable BAIL gel catalyst provides a sustainable option for larger-scale production. The traditional PPA-mediated condensation remains a robust and high-yielding method, valued for its simplicity and broad applicability. By understanding the nuances of each approach, researchers can select the most appropriate synthetic strategy to advance their drug discovery and development programs.
References
- BenchChem. (2025). A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. BenchChem.
-
Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2137–2144. Retrieved from [Link]
Sources
Introduction: The Benzoxazole Scaffold and the Quest for Specificity
An objective comparison of the in vitro and in vivo performance of 5-Methyl-1,2-benzoxazole and its structurally related analogs. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. Their rigid bicyclic structure serves as a versatile pharmacophore, enabling interactions with various biological targets. While the specific compound This compound is not extensively documented in standalone in vitro and in vivo studies, a wealth of research exists on its structural isomers and other substituted benzoxazoles.
This guide, therefore, takes a comparative approach. We will analyze the biological activities of various 5-substituted and 2,5-disubstituted benzoxazole derivatives to provide a comprehensive understanding of how modifications to this core structure, particularly the inclusion of a methyl group at the 5-position, influence efficacy and mechanism of action. By comparing these related compounds, we can extrapolate key structure-activity relationships (SAR) that are crucial for the rational design of novel therapeutics. We will focus on two primary areas where benzoxazoles have shown significant promise: anticancer and antimicrobial activities.
Part 1: Anticancer Activity of Substituted Benzoxazoles
The development of novel anticancer agents is a cornerstone of pharmaceutical research. Benzoxazole derivatives have emerged as potent cytotoxic agents against various cancer cell lines, often acting through mechanisms like apoptosis induction and enzyme inhibition.
In Vitro Cytotoxicity: A Comparative Analysis
A common starting point for assessing anticancer potential is the in vitro cytotoxicity assay, which measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀). The choice of cell lines is critical; using a panel of cell lines from different tissue origins (e.g., breast, colon, lung) provides a broader understanding of a compound's spectrum of activity.
One study synthesized a series of 2,5-disubstituted benzoxazole derivatives and evaluated their cytotoxic activity against the human cervix cancer cell line (HeLa). The results highlight the importance of the substituent at the 2-position in concert with the methyl group at the 5-position.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) of 2,5-Disubstituted Benzoxazoles against HeLa Cells
| Compound ID | R Group (at 2-position) | IC₅₀ (µM) |
| 3a | 4-fluorophenyl | 1.12 |
| 3b | 4-chlorophenyl | 0.98 |
| 3c | 4-bromophenyl | 1.05 |
| 3d | 4-iodophenyl | 1.23 |
| 3e | 4-methylphenyl | 1.45 |
| 3f | 4-methoxyphenyl | 1.67 |
| Cisplatin | (Reference Drug) | 1.10 |
Data synthesized from a representative study on 2,5-disubstituted benzoxazoles.
From this data, it is evident that a halogenated phenyl group at the 2-position, particularly chlorine (Compound 3b ), confers potent cytotoxicity, with an IC₅₀ value superior to the standard chemotherapeutic agent, Cisplatin. This suggests that the electron-withdrawing nature of the halogen enhances the compound's anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Mechanism of Action: Apoptosis Induction
Potent cytotoxicity is often linked to the induction of programmed cell death, or apoptosis. This can be investigated through various assays, including Annexin V/PI staining and analysis of caspase activation. Studies on related benzoxazole compounds have shown they can induce apoptosis by activating the intrinsic mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by benzoxazole derivatives.
Part 2: Antimicrobial Activity of Benzoxazole Analogs
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzoxazoles have demonstrated promising activity against a range of bacteria and fungi.
In Vitro Antimicrobial Screening: A Comparative Overview
The antimicrobial efficacy of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
A study exploring 5-chloro-benzoxazole derivatives provides a useful comparison point for understanding how substituents on the benzoxazole ring influence antimicrobial potency.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Benzoxazoles
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Benzoxazole-A | 16 | 32 | 8 |
| Benzoxazole-B | 8 | 16 | 4 |
| Benzoxazole-C | 32 | >64 | 16 |
| Ciprofloxacin | 4 | 2 | N/A |
| Fluconazole | N/A | N/A | 2 |
Data synthesized from representative studies on antimicrobial benzoxazoles. A, B, C represent different substitutions.
This comparative data shows that subtle structural changes can significantly impact the spectrum and potency of antimicrobial activity. Compound Benzoxazole-B , for example, shows broad-spectrum activity superior to the other tested analogs.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Studies: Bridging the Gap from Bench to Bedside
While in vitro data is essential for initial screening, in vivo studies in animal models are critical for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.
For anticancer agents, a common in vivo model is the tumor xenograft model in immunocompromised mice.
Experimental Protocol: Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HeLa cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., 5-substituted benzoxazole) and a vehicle control via a relevant route (e.g., intraperitoneal injection) for a specified period (e.g., daily for 21 days).
-
Monitoring: Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis (e.g., histology, Western blot) can be performed on the tumor tissue.
The efficacy is measured by the percentage of tumor growth inhibition (TGI). A compound showing significant TGI without causing excessive weight loss (an indicator of toxicity) is considered a promising candidate for further development.
Conclusion and Future Directions
The collective evidence from studies on substituted benzoxazoles strongly indicates that this scaffold is a valuable starting point for the development of novel therapeutic agents. The methyl group at the 5-position, when combined with other functional groups, particularly at the 2-position, plays a crucial role in modulating biological activity.
-
For Anticancer Activity: Halogenated phenyl groups at the 2-position combined with a 5-methyl substituent appear to be a promising strategy for enhancing cytotoxicity against cancer cells, often exceeding the potency of established drugs like Cisplatin in vitro.
-
For Antimicrobial Activity: The overall substitution pattern determines the spectrum and potency, with specific derivatives showing efficacy against Gram-positive bacteria, Gram-negative bacteria, and fungi.
Future research should focus on synthesizing and testing This compound itself and its direct derivatives to precisely elucidate its biological profile. Furthermore, comprehensive in vivo studies that include pharmacokinetic and toxicological assessments are necessary to validate the therapeutic potential of the most promising compounds from this chemical class. The insights provided in this guide, drawn from structurally similar analogs, offer a solid foundation and rationale for these future investigations.
References
- Note: The following are representative references for the methodologies and compound classes discussed.
A Comparative Guide to Validating the Mechanism of Action of Novel 5-Methyl-1,2-benzoxazole Derivatives as Selective COX-2 Inhibitors
This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action (MoA) of novel compounds derived from the 5-Methyl-1,2-benzoxazole scaffold. For the purpose of this guide, we will focus on a hypothetical lead compound, "MBO-X," identified in a high-throughput screen for its potential anti-inflammatory properties. Our central hypothesis is that MBO-X exerts its effects through the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme.
The validation process is a systematic investigation designed to build a robust body of evidence. We will outline a multi-tiered approach, starting with direct enzyme engagement and progressing to cellular and selectivity assays. This guide will objectively compare the performance of MBO-X against established benchmarks: Celecoxib, a well-known selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor. By explaining the causality behind each experimental choice and providing detailed, self-validating protocols, we aim to equip researchers with the tools to rigorously test their mechanistic hypotheses.
The COX Signaling Pathway: A Primer
The Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid signaling molecules that mediate pain, inflammation, and fever. There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin production, which plays a crucial role in protecting the stomach lining and maintaining kidney function.
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.
The therapeutic rationale behind selective COX-2 inhibition is to reduce inflammation without disrupting the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs like Ibuprofen.
Below is a diagram illustrating the COX signaling pathway and the proposed site of action for our hypothetical compound, MBO-X.
Caption: The COX signaling pathway and points of inhibition.
Experimental Validation Workflow
Our validation strategy follows a logical progression, starting with direct target engagement and culminating in cellular assays that reflect a more physiologically relevant environment.
Caption: A stepwise workflow for validating MBO-X's MoA.
Step 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MBO-X against purified human COX-1 and COX-2 enzymes and calculate its selectivity index.
Rationale: This is the most direct test of our hypothesis. By using purified enzymes, we isolate the target from other cellular components, ensuring that any observed inhibition is due to a direct interaction between MBO-X and the COX enzymes. Comparing the IC50 values for COX-1 and COX-2 provides a quantitative measure of selectivity. A compound is considered COX-2 selective if its IC50 for COX-1 is significantly higher than its IC50 for COX-2.
Comparative Data (Hypothetical)
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| MBO-X | 8,500 | 45 | 189 |
| Celecoxib | 7,600 | 40 | 190 |
| Ibuprofen | 1,200 | 2,500 | 0.48 |
Interpretation: The hypothetical data above would strongly support our initial hypothesis. MBO-X demonstrates potent inhibition of COX-2 with an IC50 of 45 nM, comparable to the known selective inhibitor Celecoxib. Crucially, its IC50 for COX-1 is 189-fold higher, indicating high selectivity for the target enzyme. In contrast, Ibuprofen inhibits COX-1 more potently than COX-2, consistent with its non-selective profile.
Detailed Protocol: COX Fluorescent Inhibitor Screening Assay
This protocol is adapted from commercially available assay kits.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the Assay Buffer.
-
Prepare a stock solution of Arachidonic Acid (substrate) and a fluorescent probe (e.g., ADHP).
-
Prepare serial dilutions of MBO-X, Celecoxib, and Ibuprofen in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test compounds or vehicle control (DMSO) to appropriate wells.
-
Add 20 µL of the enzyme (COX-1 or COX-2) to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate/probe mixture (Arachidonic Acid/ADHP).
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each enzyme.
-
Step 2: Enzyme Kinetics Assay
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of MBO-X on COX-2.
Rationale: Understanding how a compound inhibits an enzyme adds another layer of validation to the MoA. For instance, if MBO-X is a competitive inhibitor, it directly competes with the substrate (arachidonic acid) for binding to the active site. This is a common mechanism for NSAIDs and provides stronger evidence of specific target engagement. This is typically determined by measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.
Expected Outcome: A Lineweaver-Burk plot of the kinetic data would show lines with different x-intercepts but a common y-intercept, which is characteristic of competitive inhibition. This would indicate that MBO-X binds to the active site of COX-2.
Step 3: Cell-Based Assay for Prostaglandin E2 (PGE2) Production
Objective: To confirm that MBO-X can inhibit COX-2 activity in a more complex, physiologically relevant cellular environment.
Rationale: An in vitro enzyme assay is a simplified system. A cell-based assay confirms that the compound can penetrate the cell membrane, reach its target, and exert its inhibitory effect in the presence of other cellular machinery. We use lipopolysaccharide (LPS), a component of bacterial cell walls, to induce inflammation and the expression of COX-2 in cells like macrophages (e.g., RAW 264.7) or monocytes (e.g., U937). The downstream product of COX-2 activity, PGE2, is then measured.
Comparative Data (Hypothetical)
| Compound | PGE2 Production (% of Control) at 1 µM |
| Vehicle (DMSO) | 100% |
| MBO-X | 15% |
| Celecoxib | 12% |
| Ibuprofen | 45% |
Interpretation: This data would show that MBO-X potently reduces the production of the inflammatory mediator PGE2 in stimulated cells, with efficacy similar to Celecoxib. Ibuprofen is less effective at this concentration, consistent with its lower potency against COX-2.
Detailed Protocol: LPS-Induced PGE2 Production Assay
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of MBO-X, Celecoxib, Ibuprofen, or vehicle control for 1 hour.
-
Induce COX-2 expression and PGE2 production by adding LPS (1 µg/mL) to each well (except for the unstimulated control).
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the results to confirm dose-dependent inhibition.
-
Step 4: Cytotoxicity Assay
Objective: To ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply because the compound is killing the cells.
Rationale: This is a critical control experiment. A compound that is broadly cytotoxic can appear effective in a cell-based assay by simply shutting down cellular processes or inducing cell death. A good drug candidate should be potent against its target at concentrations far below those that cause general toxicity.
Expected Outcome: MBO-X should show no significant cytotoxicity at the concentrations where it effectively inhibits PGE2 production (e.g., up to 10 µM). This would confirm that its effect in the cell-based assay is target-specific.
Conclusion
This structured, multi-step validation process provides a rigorous and objective framework for confirming the mechanism of action of a novel this compound derivative. By systematically moving from direct enzyme inhibition to cell-based functional assays and comparing the results to well-characterized reference compounds, researchers can build a compelling, data-driven case for their compound's MoA. This approach not only validates the primary hypothesis but also provides crucial data on selectivity and potential liabilities, forming a solid foundation for further preclinical development.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry. [Link]
-
Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal. [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
A Comparative Guide to the Spectroscopic Data of 5-Methyl-1,2-benzoxazole and Theoretical Models
This guide provides a detailed comparison between experimentally obtained spectroscopic data for 5-Methyl-1,2-benzoxazole and theoretical predictions derived from computational models. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of heterocyclic compounds. This document outlines the methodologies for both experimental data acquisition and theoretical calculations, presents the data in a comparative format, and discusses the congruence between the two approaches.
Introduction to this compound
This compound, also known as 5-methylanthranil, is a heterocyclic compound belonging to the benzoxazole family. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their applications as fluorescent probes and in organic light-emitting diodes (OLEDs)[1][2][3][4][5][6][7]. Accurate structural and electronic characterization is fundamental to understanding the structure-activity relationships that govern these properties.
The synergy between experimental spectroscopy and theoretical modeling provides a powerful framework for molecular characterization. Experimental techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy provide direct measurements of a molecule's properties. In parallel, computational methods, particularly Density Functional Theory (DFT), offer a means to predict these properties from first principles, providing deeper insights into the underlying electronic structure and vibrational modes[8][9][10]. This guide will explore the comparison of these approaches for this compound.
Part 1: Experimental Spectroscopic Analysis
The experimental section details the standardized protocols for acquiring high-quality spectroscopic data for this compound. The causality behind specific instrumental parameters and sample preparation steps is explained to ensure reproducibility and data integrity.
Materials and Methods
A sample of this compound, synthesized and purified according to established literature procedures, is required for analysis[4][6][11]. Purity should be confirmed by chromatographic methods (TLC, HPLC) and melting point determination prior to spectroscopic analysis. For NMR and UV-Vis spectroscopy, a high-purity deuterated solvent that completely dissolves the sample, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is chosen to avoid interference from solvent protons[12]. For FT-IR, spectroscopic grade potassium bromide (KBr) is used for solid-state analysis.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule[12].
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time[12].
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) are used to achieve adequate signal intensity.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard like tetramethylsilane (TMS)[12].
Expected Experimental Data:
-
¹H NMR: The aromatic protons on the benzoxazole ring are expected in the downfield region (δ 7.0–8.5 ppm)[12]. The methyl group protons should appear as a singlet in the upfield region (around δ 2.5 ppm)[12].
-
¹³C NMR: The carbon atoms of the benzoxazole core resonate over a wide range, with the C=N carbon being significantly downfield. The methyl carbon will appear at a characteristic upfield chemical shift.
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the dry sample with ~150 mg of dry, spectroscopic grade KBr in an agate mortar. Press the resulting powder into a thin, transparent pellet using a hydraulic press[1].
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.
Expected Experimental Data: Key vibrational modes for this compound include C-H stretching of the aromatic ring and methyl group, C=N and C=C stretching vibrations within the ring system, and C-O stretching.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from a lower to a higher energy molecular orbital.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-grade solvent such as ethanol or methanol[13].
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use the pure solvent as a reference blank. Record the absorption spectrum over a suitable range (e.g., 200-400 nm) to identify the λ_max values[1][13].
Expected Experimental Data: Benzoxazole derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* electronic transitions within the aromatic system.
Part 2: Theoretical Modeling and Computational Details
This section describes the computational approach to predict the spectroscopic properties of this compound. The choice of theoretical level is critical for balancing accuracy with computational cost.
Computational Methodology
Density Functional Theory (DFT) is a robust method for predicting the electronic structure and properties of molecules. The B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is widely used as it provides a good compromise between accuracy and computational expense for organic molecules[10][14][15][16].
Protocol for Theoretical Calculations:
-
Software: All calculations are performed using a quantum chemistry software package like Gaussian or ORCA.
-
Geometry Optimization: The molecular structure of this compound is first optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for ¹H and ¹³C nuclei[17][18][19][20]. The calculated shielding values are then converted to chemical shifts (δ) by referencing them to the shielding of TMS, calculated at the same level of theory.
-
UV-Vis Calculation: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level[21][22][23]. This method calculates the vertical excitation energies and oscillator strengths for the lowest energy electronic transitions.
Visualization of Computational Workflow
The following diagram illustrates the general workflow for the theoretical prediction of spectroscopic data.
Caption: Logical flow from data acquisition to structural confirmation.
Conclusion
This guide demonstrates that a combined experimental and theoretical approach provides a robust and comprehensive characterization of this compound. The theoretical models, specifically DFT and TD-DFT, show excellent predictive power for NMR chemical shifts, vibrational frequencies, and electronic transitions when benchmarked against experimental data. The strong correlation between the calculated and observed spectra validates the optimized molecular structure and provides a deeper understanding of its spectroscopic properties. This dual-pronged strategy is highly recommended for the unambiguous structural elucidation of novel heterocyclic compounds in drug discovery and materials science.
References
-
Merrick, J. P., Moran, D., & Radom, L. (2007). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link]
-
Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. [Link]
-
Sinha, P., Hansen, S. E., & Krishnan, S. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937-2941. [Link]
-
National Institute of Standards and Technology. (n.d.). Vibrational frequency scaling factors. CCCBDB. [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2001). GIAO/DFT calculations of 1H and 13C NMR chemical shifts of nitrogen-containing heterocycles. Chemistry–A European Journal, 7(8), 1747-1757. [Link]
-
Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). Extensive TD-DFT benchmark: singlet-excited states of organic molecules. Journal of Chemical Theory and Computation, 5(9), 2420-2435. [Link]
-
Grimme, S., & Neese, F. (2007). Double-hybrid density functional theory for excited electronic states of main-group molecules. The Journal of Chemical Physics, 127(15), 154116. [Link]
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
-
El-Azhary, A. A. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1H and 13C of the Hexahydroindoles Products. Journal of Chemical and Pharmaceutical Research, 7(12), 850-858. [Link]
-
SB tutorial. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. [Link]
-
Keshavarz, M. H. (2014). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods): Can Anharmonic Force Fields Be Avoided? The Journal of Physical Chemistry A, 118(42), 9789-9801. [Link]
-
Singh, V., et al. (2021). DFT, docking, MD simulation, and vibrational spectra with SERS analysis of a benzoxazole derivative: an anti-cancerous drug. Chemical Papers, 75, 5645-5660. [Link]
-
Maiti, S. R. (2022, July 30). Introduction to Molecular Modelling: Part 10 (Absorption spectra). Medium. [Link]
-
ResearchGate. (n.d.). Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. [Link]
-
Brémond, E., et al. (2011). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. Journal of Chemical Theory and Computation, 7(6), 1646-1650. [Link]
-
ResearchGate. (n.d.). DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. [Link]
-
Quantum Guruji. (2024, May 12). How to perform NMR calculation in Gaussian. YouTube. [Link]
-
Gaussian, Inc. (n.d.). Basis Sets. [Link]
-
ResearchGate. (n.d.). The Observed FT-IR and Calculated (B3LYP/6-311++G Level) Frequencies.... [Link]
-
Plinska, S., et al. (2016). Basis set dependence using DFT/B3LYP calculations to model the Raman spectrum of thymine. Journal of Molecular Modeling, 22(8), 193. [Link]
-
ResearchGate. (n.d.). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. [Link]
-
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 16, No. 4, pp. 414-444). [Link]
-
Mary, Y. S., et al. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 626-635. [Link]
-
Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2957. [Link]
-
Martínez-Membrives, F., et al. (2024). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Molecules, 29(18), 4319. [Link]
-
University of Glasgow. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]
-
El-Mekabaty, A., & Osman, M. A. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 335-364. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the s. [Link]
-
Kumar, A., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(1), 213-219. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
Asati, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12, 83. [Link]
-
Anto, A., et al. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744-749. [Link]
-
Ben-Abdelouahab, F., et al. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-c. Molbank, 2016(2), M891. [Link]
-
Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. esisresearch.org [esisresearch.org]
- 14. researchgate.net [researchgate.net]
- 15. Basis set dependence using DFT/B3LYP calculations to model the Raman spectrum of thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. journals.jps.jp [journals.jps.jp]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of 5-Methyl-1,2-benzoxazole-based Compounds
Introduction: The Benzoxazole Scaffold and the Imperative of Selectivity
The 1,2-benzoxazole (also known as benzisoxazole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[1][3] The 5-methyl substitution on this benzoxazole ring often plays a crucial role in modulating the compound's interaction with its biological target, influencing both potency and pharmacokinetic properties.[4]
However, the very features that make this scaffold so versatile also present a significant challenge in drug development: the potential for cross-reactivity. Cross-reactivity, or the binding of a compound to unintended, off-target proteins, can lead to a range of outcomes from unexpected side effects to severe toxicity.[5] For researchers and drug development professionals, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental step in identifying a viable therapeutic candidate.
This guide provides an in-depth comparison of key methodologies for evaluating the cross-reactivity of 5-Methyl-1,2-benzoxazole-based compounds. It moves beyond simple protocol listings to explain the causality behind experimental choices, offering a framework for interpreting complex data sets and making informed decisions in the drug discovery pipeline.
Methodologies for Assessing Cross-Reactivity: A Multi-Pronged Approach
No single assay can fully capture a compound's cross-reactivity profile. A robust assessment relies on a tiered approach, beginning with broad in vitro panels and progressing to more physiologically relevant cell-based assays. The choice of assays should be guided by the intended target and the known liabilities of the chemical scaffold.
Broad Panel In Vitro Screening: Casting a Wide Net
The initial step in profiling a novel this compound derivative is to screen it against large panels of common off-target classes. This provides a panoramic view of potential liabilities.
A. Kinase Profiling Assays
-
Rationale & Expertise: Kinases are one of the largest families of drug targets and a frequent source of off-target effects due to the conserved nature of the ATP-binding pocket across many family members. A compound designed for one kinase may inadvertently inhibit others, leading to unforeseen biological consequences. Radiometric assays are a gold standard for this type of screen, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and unambiguous readout of enzymatic activity.[6]
-
Experimental Protocol: Radiometric Kinase Profiling
-
Compound Preparation: Serially dilute the test compound (e.g., a novel this compound derivative) in DMSO to create a range of concentrations for dose-response analysis.
-
Reaction Setup: In a multi-well plate, combine the test compound dilution with a reaction buffer containing a specific purified kinase from the panel and a corresponding peptide substrate.
-
Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[6]
-
Termination & Quantification: Stop the reaction and capture the radiolabeled substrate on a filter membrane. Quantify the incorporated radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO vehicle control. Fit the dose-response data to a sigmoidal curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
// Invisible edges for layout Dilution -> Reaction [style=invis]; KinasePanel -> Reaction [style=invis]; Substrate -> Reaction [style=invis]; ATP -> Incubation [style=invis]; } caption { label = "Workflow for Radiometric Kinase Profiling."; fontsize = 10; fontname = "Arial"; }
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While in vitro assays are essential for initial screening, they do not account for cell permeability, efflux pumps, or the need for the compound to engage its target within the complex cellular milieu. Cell-based assays provide a crucial secondary validation.
A. Cellular Thermal Shift Assay (CETSA)
-
Rationale & Expertise: The foundational principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6] This assay is exceptionally powerful because it directly measures target engagement inside intact cells, providing evidence that the compound not only enters the cell but also binds to its intended target (and potentially, off-targets) in a native environment.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture an appropriate cell line to high density. Treat the cells with the test compound or a vehicle control (DMSO) for a defined period to allow for cell penetration and target binding.
-
Harvest & Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer, or proceed with intact cells.
-
Thermal Challenge: Aliquot the cell lysate or intact cell suspension and heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[6] A room temperature sample serves as an unheated control.
-
Separation: Pellet the aggregated, denatured proteins by centrifugation. The supernatant contains the soluble, non-denatured proteins.
-
Quantification: Collect the supernatant and quantify the amount of the target protein remaining soluble at each temperature using a method like Western Blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the compound-treated samples indicates target stabilization and, therefore, engagement.
-
Comparative Data Analysis: From Raw Data to Actionable Insights
The ultimate goal of these studies is to generate a clear, comparative dataset that informs the selection and optimization of lead compounds. A selectivity ratio is a key metric for this comparison.
Selectivity Ratio = (IC₅₀ for Off-Target) / (IC₅₀ for Primary Target)
A higher selectivity ratio indicates a greater therapeutic window, meaning a higher concentration of the drug is required to hit an off-target than is needed for its intended therapeutic effect. A commonly accepted, though context-dependent, threshold for a selective compound is a ratio of >100.
Illustrative Comparison of Hypothetical this compound Derivatives
The following table presents representative data for two hypothetical compounds designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[4]
| Compound ID | Primary Target | Primary Target IC₅₀ (nM) | Key Off-Target | Off-Target IC₅₀ (nM) | Selectivity Ratio | Interpretation |
| BZ-A5M | VEGFR-2 | 15 | ROCK1 | 450 | 30 | Moderate Selectivity: Shows significant activity against the primary target, but the 30-fold selectivity against ROCK1 suggests a potential for off-target effects at higher therapeutic doses. Further optimization is needed. |
| BZ-B5M | VEGFR-2 | 25 | ROCK1 | >10,000 | >400 | High Selectivity: While slightly less potent on the primary target than BZ-A5M, its vastly superior selectivity makes it a much more promising candidate for further development, with a lower risk of off-target toxicity. |
Conclusion
The evaluation of cross-reactivity for this compound-based compounds is a critical, multi-faceted process. It requires a strategic combination of broad in vitro screening to identify potential liabilities and targeted cell-based assays like CETSA to confirm on-target engagement in a relevant biological system.[6] By systematically generating and comparing selectivity ratios, researchers can prioritize compounds with the highest likelihood of success, balancing on-target potency with a clean off-target profile. This rigorous, data-driven approach is essential for advancing safe and effective therapeutics derived from this versatile chemical scaffold.
References
- BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. BenchChem.
-
Anuradha, G., Gopalsamy, V., Reddy, A. V., & Laxminarasimhulu, G. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2957. [Link]
-
Revert, F., et al. (2018). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. ResearchGate. [Link]
-
López-Tudanca, P. L., et al. (2003). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Bioorganic & Medicinal Chemistry, 11(13), 2709-2714. [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Kumar, A., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(59), 37191-37207. [Link]
-
Oren, I., et al. (1997). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Arzneimittelforschung, 47(12), 1393-1397. [Link]
-
Hughes, J. P., et al. (2011). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 51(10), 2568-2575. [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River. [Link]
-
Yang, K., et al. (2022). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au, 2(1), 213-223. [Link]
-
El-Naggar, A. M., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105221. [Link]
-
Singh, S., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 1-10. [Link]
-
Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(10), 2693-2713. [Link]
-
Das, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Biointerface Research in Applied Chemistry, 14(2), 123. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]
-
Taha, M., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(10), 2289. [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 5-Methyl-1,2-benzoxazole Against Known Kinase Inhibitors
Introduction
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this heterocyclic compound have demonstrated potential as antimicrobial, anti-inflammatory, and notably, anticancer agents.[5][6][7] Our focus here is on a specific derivative, 5-Methyl-1,2-benzoxazole. While the broader class of benzoxazoles is well-studied, the specific inhibitory profile of this methylated variant remains to be comprehensively characterized.
This guide provides a robust framework for benchmarking the inhibitory potential of this compound. We will proceed with a focused, hypothesis-driven approach, selecting a relevant biological target based on the known activities of structurally similar compounds. For the purpose of this guide, we will target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase pivotal to angiogenesis and a validated target in oncology.[5] This document will detail the rationale for experimental design, provide step-by-step protocols for key assays, and present a model for data interpretation, comparing our compound of interest against clinically relevant inhibitors.
Pillar 1: Rationale for Target and Comparator Selection
The Scientific Causality Behind Our Choices
The decision to benchmark this compound against VEGFR-2 is not arbitrary. It is an evidence-based hypothesis. Recent studies have successfully identified novel piperidinyl-based benzoxazole derivatives as potent dual inhibitors of VEGFR-2 and c-Met kinases, demonstrating the scaffold's compatibility with the ATP-binding site of these enzymes.[5] VEGFR-2 is a critical mediator of angiogenesis—the formation of new blood vessels—a process that is essential for tumor growth and metastasis.[5] By inhibiting the phosphorylation cascade initiated by VEGFR-2, we can potentially stifle a tumor's supply of nutrients and oxygen.
To establish a meaningful benchmark, we must compare our compound's activity against established, high-potency inhibitors. For this role, we have selected:
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, known to potently inhibit VEGFR-2.[5]
-
Sunitinib: Another multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, with well-characterized activity against VEGFR-2.[5]
These compounds serve as our positive controls and provide a clinically relevant performance threshold that this compound must meet or exceed to be considered a viable lead candidate.
Below is a simplified representation of the VEGFR-2 signaling pathway we aim to inhibit.
Pillar 2: Experimental Design & Self-Validating Protocols
Our benchmarking strategy follows a logical progression from a direct enzymatic assay to a more complex, biologically relevant cell-based model. This two-tiered approach ensures that our findings are robust and translatable.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to measure the direct inhibitory effect of the compounds on VEGFR-2 enzymatic activity by quantifying the amount of ADP produced.
A. Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from Promega, V2681).
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101).
-
Substrate: Poly(E,Y) 4:1 (Sigma-Aldrich, P0275).
-
ATP, 10 mM solution.
-
Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Test Compounds: this compound, Sorafenib, Sunitinib (dissolved in 100% DMSO).
-
White, opaque 384-well assay plates.
B. Step-by-Step Procedure:
-
Compound Preparation:
-
Create a serial dilution series for each compound in 100% DMSO, starting from 1 mM. A typical 10-point, 3-fold dilution is recommended.
-
Prepare an intermediate plate by diluting the DMSO stock 1:25 into Kinase Reaction Buffer. This results in a 4% DMSO concentration.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the VEGFR-2 enzyme and the Poly(E,Y) substrate in Kinase Reaction Buffer. The final concentrations in the reaction should be optimized, but a starting point is 5 ng/µL enzyme and 0.2 mg/mL substrate.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound from the intermediate plate to the wells of the 384-well assay plate. Include "no inhibitor" (4% DMSO) and "no enzyme" controls.
-
Add 2.5 µL of the enzyme/substrate master mix to initiate the reaction.
-
Add 5 µL of a 10 µM ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
C. Self-Validation & Data Analysis:
-
The inclusion of Sorafenib and Sunitinib as positive controls validates the assay's performance. The resulting IC₅₀ values should align with historically reported data.
-
The "no enzyme" control defines the background signal.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based HUVEC Proliferation Assay
This assay measures the compound's ability to inhibit the proliferation of endothelial cells stimulated by VEGF, providing a more biologically relevant context.
A. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium (EGM-2).
-
Fetal Bovine Serum (FBS).
-
Recombinant Human VEGF-A (VEGF₁₆₅).
-
BrdU Cell Proliferation Assay Kit (e.g., from Millipore, 2750).
-
Test Compounds: this compound, Sorafenib, Sunitinib.
-
96-well clear-bottom cell culture plates.
B. Step-by-Step Procedure:
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2.
-
Allow cells to attach by incubating overnight at 37°C, 5% CO₂.
-
-
Starvation and Treatment:
-
The next day, replace the medium with 100 µL of basal medium containing 0.5% FBS and incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of the test compounds in the low-serum medium.
-
Add the compounds to the wells, followed immediately by stimulation with VEGF at a final concentration of 20 ng/mL. Include unstimulated (no VEGF) and vehicle-treated (DMSO + VEGF) controls.
-
Incubate for 48 hours.
-
-
Proliferation Measurement (BrdU Incorporation):
-
Add BrdU reagent to each well and incubate for an additional 4 hours, allowing it to be incorporated into the DNA of proliferating cells.
-
Fix the cells, add the anti-BrdU antibody, and then the substrate according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
C. Self-Validation & Data Analysis:
-
The positive controls (Sorafenib, Sunitinib) provide an expected range of inhibition, validating the cellular response.
-
The difference between the unstimulated and vehicle-treated controls defines the assay window.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a four-parameter logistic curve.
Pillar 3: Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear, concise table to facilitate direct comparison.
Table 1: Comparative Inhibitory Activity Against VEGFR-2
| Compound | In Vitro Kinase Assay | Cell-Based Proliferation Assay |
| IC₅₀ (nM) | GI₅₀ (nM) | |
| This compound | [Exemplary Data: 125 nM] | [Exemplary Data: 450 nM] |
| Sorafenib (Reference) | 25 nM | 90 nM |
| Sunitinib (Reference) | 15 nM | 65 nM |
Note: The data presented above is exemplary and for illustrative purposes only. Actual experimental results will vary.
Interpretation of Results:
Our hypothetical compound, this compound, shows moderate activity in the kinase assay (125 nM). While less potent than the reference inhibitors, this value may still be considered a promising starting point for a lead optimization campaign. The corresponding GI₅₀ of 450 nM indicates that the compound retains its activity in a cellular context, suggesting good cell permeability. The key takeaway is the objective performance gap between our test compound and the established inhibitors, which would guide the next steps in a drug discovery program, such as structure-activity relationship (SAR) studies to improve potency.
Conclusion
This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking this compound against known inhibitors of VEGFR-2. By grounding our investigation in a strong scientific rationale, employing self-validating experimental protocols, and presenting the data in a clear, comparative format, researchers can objectively assess the compound's potential as a therapeutic agent. This structured approach, moving from biochemical potency to cellular efficacy, provides the critical data needed to make informed decisions in the early stages of drug development. The framework presented herein is not merely a set of instructions but a logical and adaptable strategy for the evaluation of novel small molecule inhibitors.
References
-
Oren, I., Temiz, O., Yalçin, I., Sener, E., Akin, A., & Uçartürk, N. (1997). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Arzneimittelforschung, 47(12), 1393-7. [Link]
-
Anuradha, G., Gopalsamy, V., Veera Reddy, A., & Laxminarasimhulu, G. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2957. [Link]
-
Shaik, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(12), 1735. [Link]
-
Ndjabole, L. A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. RSC Advances. [Link]
-
Kamal, A., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Afrin, S., & Uddin, M. R. (2022). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. [Link]
-
Al-Harthy, S. A., et al. (2023). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
-
Kaur, A., Wakode, S., & Pathak, D. P. (2015). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 7(1), 264-274. [Link]
Sources
A Comparative Guide to the Synthetic Utility and Efficacy of 5-Methylisoxazole Derivatives in Drug Discovery
Introduction: Recontextualizing 5-Methyl-1,2-benzoxazole as a Foundational Scaffold
In the landscape of medicinal chemistry, the value of a molecule is often not in its intrinsic biological activity, but in its potential as a versatile scaffold for the synthesis of novel therapeutic agents. This compound, and the closely related 5-methylisoxazole core, exemplifies this principle. While peer-reviewed literature does not focus on the direct efficacy of this specific parent compound, it is extensively cited as a crucial starting material or structural motif in the development of a diverse array of biologically active derivatives.[1][2][3]
This guide, therefore, moves beyond a non-existent direct efficacy profile. Instead, it provides a comparative analysis of the various classes of derivatives synthesized from or incorporating the 5-methylisoxazole moiety. We will explore their documented efficacy in key therapeutic areas, detail the experimental protocols used for their validation, and present the underlying synthetic strategies. This analysis is designed for researchers, scientists, and drug development professionals to appreciate the causality behind experimental choices and to leverage this scaffold in their own discovery pipelines.
The 5-Methylisoxazole Core: A Privileged Structure in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, recognized as a "privileged structure" in drug development.[1][4] Its utility stems from several key properties:
-
Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation.
-
Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.[5]
-
Synthetic Tractability: The ring is readily synthesized and can be functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize potency and selectivity.
The addition of a methyl group at the 5-position provides a key lipophilic anchor and a point for further synthetic elaboration, making the 5-methylisoxazole scaffold a recurring theme in the discovery of potent anti-inflammatory, antimicrobial, and anticancer agents.[1][4][6]
Comparative Efficacy of 5-Methylisoxazole Derivatives
The true measure of this scaffold's utility is demonstrated by the potency of its derivatives. Below, we compare the performance of different classes of these compounds across various therapeutic applications, supported by experimental data from peer-reviewed studies.
Anti-inflammatory Agents
Derivatives of 5-methylisoxazole have shown significant promise as anti-inflammatory agents.[1][7] A notable example is the development of 5-methylisoxazole-4-carboxamides, such as Leflunomide, a disease-modifying antirheumatic drug (DMARD).[7]
A key concern with Leflunomide is potential toxicity related to the metabolic cleavage of the isoxazole N-O bond.[7] This has driven research into alternative scaffolds. A comparative study explored replacing the 5-methylisoxazole-4-carboxamide scaffold with its 5-methylisoxazole-3-carboxamide isomer. This subtle change in the scaffold's geometry had profound effects: the new series (UTL-5) exhibited reduced acute toxicity and a shift from potential liver toxicity to a liver-protective effect, while maintaining significant anti-inflammatory and antiarthritic properties.[7] This highlights how strategic modification of the core scaffold can dramatically improve a drug's therapeutic index.
Workflow for Anti-Inflammatory Screening
The following diagram outlines a typical workflow for synthesizing and screening isoxazole derivatives for anti-inflammatory activity.
Caption: Workflow for Synthesis and Screening of Anti-inflammatory Derivatives.
Antitubercular and Antibacterial Agents
The 5-methylisoxazole core is also integral to the development of novel anti-infective agents. Researchers have synthesized series of 5-methylisoxazole-3-carboxamide derivatives and tested their efficacy against Mycobacterium tuberculosis H37Rv.[6]
Comparative Efficacy Data
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds from a study, demonstrating potent activity.[6] The comparison to standard drugs highlights the clinical potential of these novel derivatives.
| Compound ID | Structure/Substituent | MIC vs M. tuberculosis H37Rv (µM) | MIC vs B. subtilis (µM) |
| Compound 10 | (4-chlorophenyl)amide | 3.125 | > 50 |
| Compound 14 | (4-bromophenyl)amide | 3.125 | > 50 |
| Compound 9 | (phenyl)amide | 6.25 | 6.25 |
| Compound 13 | (4-fluorophenyl)amide | 6.25 | 6.25 |
| Isoniazid | (Standard Drug) | 0.31 | N/A |
| Rifampicin | (Standard Drug) | 0.62 | N/A |
Data synthesized from Pujar et al., Anti-Infective Agents, 2015.[6]
The data reveals that specific substitutions, such as the incorporation of halogens (chloro, bromo) on the phenylamide moiety, significantly enhance antitubercular activity.[6] This provides a clear direction for further optimization.
Anticancer Agents (VEGFR-2 Inhibitors)
In oncology, the benzoxazole scaffold (a fused benzene and oxazole ring) is a prominent feature in the design of kinase inhibitors.[8][9] Derivatives incorporating this moiety have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.
A study on 2-thioacetamide linked benzoxazole-benzamide conjugates revealed that compounds with a 5-chloro or 5-methyl substituent on the benzoxazole ring showed potent cytotoxic activity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines.[8]
Comparative VEGFR-2 Inhibition Data
| Compound ID | Benzoxazole Substituent | Amide Group | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) |
| Compound 1 | Unsubstituted | Cyclohexyl | 0.268 | 7.2 |
| Compound 9 | 5-Chloro | Cyclohexyl | 0.704 | 12.4 |
| Compound 11 | 5-Chloro | 4-Fluorophenyl | 0.361 | 9.8 |
| Compound 12 | 5-Chloro | 4-Methoxyphenyl | 0.385 | 10.4 |
| Sorafenib | (Standard Drug) | N/A | 0.352 | 11.6 |
Data synthesized from Al-Ostoot et al., Bioorganic Chemistry, 2021.[8]
Notably, Compound 1, with an unsubstituted benzoxazole ring and a cyclohexylamide side chain, demonstrated superior VEGFR-2 inhibition compared to the clinically used drug Sorafenib.[8] This underscores the scaffold's potential and the critical role of peripheral chemical modifications in achieving high potency.
Signaling Pathway Context
The diagram below illustrates the role of VEGFR-2 in promoting tumor growth and how inhibitors developed from the benzoxazole scaffold can block this pathway.
Caption: Inhibition of the VEGFR-2 Signaling Pathway by Benzoxazole Derivatives.
Experimental Protocols: A Foundation for Reproducibility
Trustworthiness in scientific claims is built upon transparent and robust methodologies. Below are detailed protocols for key assays mentioned in the evaluation of 5-methylisoxazole derivatives.
Protocol 1: Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives
This protocol outlines the general steps for synthesizing the antitubercular agents previously discussed.[6]
-
Step 1: Synthesis of Starting Material: 5-methylisoxazole-3-carboxylic acid is synthesized via a one-pot condensation reaction.
-
Step 2: Formation of Acid Chloride: The carboxylic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic pyridine at low temperature to form the highly reactive 5-methylisoxazole-3-carbonyl chloride.
-
Step 3: Amide Coupling: The acid chloride is slowly added to a solution of the desired substituted amine (e.g., 4-chloroaniline) in an appropriate solvent. The reaction is typically stirred at room temperature for several hours.
-
Step 4: Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. The final compound is purified using column chromatography or recrystallization to yield the desired carboxamide derivative.
-
Step 5: Characterization: The structure of the final compound is confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening
This protocol is a standard, high-throughput method for determining the MIC of compounds against M. tuberculosis.[6]
-
Preparation: A 96-well microplate is prepared. The outer wells are filled with sterile water to prevent evaporation.
-
Compound Dilution: Test compounds are serially diluted in Middlebrook 7H9 broth directly in the plate.
-
Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv. Control wells (no drug) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent is added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Reading Results: A color change from blue (no growth) to pink (bacterial growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
While this compound itself is not a therapeutic agent, its core structure, the 5-methylisoxazole moiety, is a demonstrably powerful and versatile scaffold in drug discovery. The comparative data presented herein illustrates that derivatives built upon this foundation exhibit potent and clinically relevant activity across multiple disease areas, including inflammation, tuberculosis, and cancer.
The key takeaway for drug development professionals is the principle of scaffold-based optimization. By strategically modifying the peripheral functional groups attached to the 5-methylisoxazole core, researchers can fine-tune biological activity, enhance potency, and improve safety profiles. The successful development of compounds that outperform established drugs like Sorafenib in preclinical assays is a testament to this scaffold's enduring value. Future research should continue to explore novel substitutions and hybrid molecules incorporating this privileged structure to address ongoing therapeutic challenges.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. [Link]
-
ARKA JAIN University. In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. [Link]
-
PubMed. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. [Link]
-
ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]
-
ResearchGate. (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
National Center for Biotechnology Information. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. [Link]
-
PubMed Central. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
-
PMC. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 5. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1,2-benzoxazole
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery, the responsibility for safe management and disposal of these compounds is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methyl-1,2-benzoxazole.
A critical first step in handling any chemical is to consult its specific Safety Data Sheet (SDS). However, for many novel or specialized research chemicals like this compound, a dedicated SDS may not be readily available. In such cases, a conservative approach grounded in established safety principles is required. This guide is structured on the precautionary principle: treat the compound as hazardous waste and follow the most stringent applicable disposal protocols. We will draw logical inferences from the parent compound, 1,2-benzisoxazole, and adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[1][2]
Part 1: Hazard Assessment and Risk Mitigation
Before any disposal procedure begins, a thorough risk assessment is mandatory. The specific toxicological and ecotoxicological properties of this compound are not extensively documented. However, based on the parent compound, 1,2-benzisoxazole (also known as indoxazine), and related structures, we must assume the compound presents several hazards.[3][4]
Inferred Hazard Profile:
-
Combustibility: The parent compound, 1,2-benzisoxazole, is a combustible liquid.[4] Derivatives should be treated as potentially flammable or combustible.
-
Irritation: Related benzoxazole and isoxazole compounds are known to cause skin, eye, and respiratory irritation.[5][6]
-
Acute Toxicity: Various derivatives are classified as harmful if swallowed, in contact with skin, or inhaled.[6]
Given this profile, all waste streams containing this compound—including pure compound, solutions, and contaminated labware—must be classified and handled as hazardous chemical waste.[7][8]
Part 2: Personal Protective Equipment (PPE) and Handling
Proper protection is non-negotiable. The causality here is simple: to prevent exposure via inhalation, ingestion, or dermal contact, a multi-layered barrier is essential.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or EN166 standards.[9] | Protects against accidental splashes of liquid waste or contact with solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact and potential absorption. Always inspect gloves before use and use proper removal technique.[10] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handling inside a certified chemical fume hood. | A fume hood provides primary containment, preventing inhalation of vapors or aerosols. |
Handling Protocol: All handling and preparation of this compound for disposal must occur within a designated and properly functioning chemical fume hood . This minimizes the risk of inhalation and contains any potential spills.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is that laboratory chemicals should never be discarded down the drain or in regular trash.[4] The mandated disposal route is through a licensed hazardous waste management facility, typically via chemical incineration.[4]
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.[7]
-
Identify: Clearly identify all waste containing this compound.
-
Segregate: Keep this waste stream separate from others. Do not mix with:
-
Separate Forms: Maintain separate, clearly labeled containers for solid and liquid waste.[8]
Step 2: Waste Collection and Containment
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, screw-top caps. The original product container is often a suitable choice.[7]
-
Labeling: As soon as you begin accumulating waste, affix a hazardous waste tag. This tag must be completed and include:
-
Container Management: Keep waste containers closed at all times except when adding waste.[7] Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory, under the direct control of laboratory personnel.[11] The SAA must have secondary containment (such as a spill tray) to prevent spills from reaching drains.[7]
Step 3: Managing Different Waste Streams
-
Solid Waste:
-
Collect unadulterated this compound powder and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a dedicated, lined, and rigid container.
-
Ensure the container is clearly labeled as "Solid Hazardous Waste: this compound".
-
Keep the container sealed when not in use.
-
-
Liquid Waste (Organic Solvent Solutions):
-
Collect solutions of this compound in a dedicated, shatter-resistant (e.g., coated glass or polyethylene) container.
-
Label the container with the full name of the chemical and the solvent used (e.g., "Liquid Hazardous Waste: this compound in Methanol"). List all components by percentage.
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
-
Empty Containers:
-
A container that held this compound is considered "empty" under RCRA regulations only when all contents have been removed by pouring, scraping, etc.
-
For research chemicals with unknown, high toxicity, it is best practice to triple-rinse the container with a suitable solvent (e.g., acetone or methanol).
-
Crucially, the rinsate from this process is also hazardous waste and must be collected and disposed of as part of the liquid waste stream described above.[12]
-
Once triple-rinsed, deface or remove the original label and dispose of the container in regular trash or glass recycling, as per your institution's policy.[7]
-
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly containerized and labeled hazardous waste. Provide them with an accurate inventory of the waste. Do not attempt to transport hazardous waste off-site yourself. Transportation must be handled by trained personnel following Department of Transportation (DOT) regulations.
Part 4: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and if safe to do so, increase ventilation.
-
Remove Ignition Sources: If the compound or its solvent is flammable, remove all nearby sources of ignition.[3][4]
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[6]
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Logical Framework for Disposal Decisions
The following diagram outlines the critical decision-making process for managing waste generated from work with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
-
The Good Scents Company. (n.d.). methyl benzoxole, 95-21-6. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Clean Harbors. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). RCRA. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.se [fishersci.se]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 5-Methyl-1,2-benzoxazole: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow is a daily reality. Among these is 5-Methyl-1,2-benzoxazole, a heterocyclic compound with potential applications in medicinal chemistry.[1] As with any research chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Assessment and Triage
-
Serious Eye Irritation: Can cause serious eye damage or irritation.[2][3][4][5]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2][4][5]
-
Harmful if Swallowed: Considered toxic or harmful if ingested.[2][3][5]
Given these potential hazards, all handling of this compound should be conducted with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should be changed immediately upon known or suspected contact with the compound. | Prevents skin contact and absorption.[6][7] Double-gloving provides an additional barrier and allows for safe removal of a contaminated outer layer without compromising hand protection.[7] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[6][8] Standard safety glasses are insufficient. |
| Body Protection | A disposable, long-sleeved, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be worn, especially when handling the solid compound or when there is a potential for aerosol generation. | Minimizes the risk of inhaling irritating dust or aerosols.[8][9] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is essential to mitigate risks. The following workflow diagram illustrates the key steps, from preparation to cleanup.
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Review Safety Information: Familiarize yourself with the safety data sheets (SDS) of structurally similar compounds to understand the potential hazards.[10]
-
Work in a Ventilated Area: All manipulations of this compound, especially of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
-
Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within a closed system whenever possible to prevent the release of vapors or aerosols.
-
-
Cleanup and Decontamination:
-
Work Surface Decontamination: After each use, thoroughly decontaminate the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand).[10] Carefully collect the contaminated material into a sealed container for hazardous waste disposal. Do not use combustible materials, such as paper towels, to clean up spills of oxidizing agents.
-
Waste Disposal Plan
Improper disposal of this compound and its contaminated materials can pose a significant risk to human health and the environment. Adherence to a strict waste disposal protocol is mandatory.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, gowns, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and chemically resistant container with a secure cap. Do not mix with other waste streams unless compatibility has been confirmed.[10]
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.
Labeling and Storage:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[10] Store waste containers in a designated satellite accumulation area away from incompatible materials.
Final Disposal:
Dispose of all this compound waste through an approved hazardous waste disposal facility.[2][4][10] The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] Never pour this compound or its solutions down the drain.[10]
Emergency Procedures
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4]
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4]
In Case of Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[2][4] If the person feels unwell, seek medical attention.[2][4]
In Case of Ingestion: Rinse the mouth with water.[2][4] Do NOT induce vomiting. Seek immediate medical attention.[4]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Minnesota Department of Health. (2019). Toxicological Summary for: Tolyltriazole and 5-Methyl-1H-Benzotriazole.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- The Good Scents Company. (2008). methyl benzoxole, 95-21-6.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- Benchchem. (2025). Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Occupational Safety and Health Administration. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Anuradha, G., et al. (n.d.). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. National Institutes of Health.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Google Patents. (n.d.). Process for the preparation of 2-methylbenzoxazole.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
Sources
- 1. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. gerpac.eu [gerpac.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
